1-Isopropoxy-2-methylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)11-10-7-5-4-6-9(10)3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNCZAPKYZWFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187070 | |
| Record name | Benzene, 1-methyl-2-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33426-60-7 | |
| Record name | Benzene, 1-methyl-2-(1-methylethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033426607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-methyl-2-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Isopropoxy-2-methylbenzene synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-Isopropoxy-2-methylbenzene
Introduction
This compound, also known as 2-isopropoxytoluene or isopropyl o-tolyl ether, is an aromatic ether with the chemical formula C₁₀H₁₄O.[1][2] While not a widely commercialized compound itself, its synthesis serves as an exemplary case study for the preparation of unsymmetrical aryl ethers—a structural motif present in numerous pharmaceuticals, agrochemicals, and materials. Understanding the pathways to its formation provides researchers and drug development professionals with a foundational blueprint for manipulating phenolic precursors.
This guide provides a detailed exploration of the predominant and most reliable synthesis pathway for this compound: the Williamson ether synthesis. It delves into the mechanistic underpinnings, provides a field-proven experimental protocol, and discusses process optimization through techniques like phase-transfer catalysis. Furthermore, it examines alternative acid-catalyzed alkylation routes, critically evaluating their limitations and the challenge of achieving selective O-alkylation over competing C-alkylation.
Primary Synthesis Pathway: The Williamson Ether Synthesis
Developed by Alexander Williamson in 1850, the Williamson ether synthesis remains the most versatile and widely employed method for preparing both symmetrical and unsymmetrical ethers.[3][4][5] The reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, involving the reaction of an alkoxide ion with a primary or secondary alkyl halide.[4][6][7]
For the synthesis of this compound, the strategy involves the reaction between the o-cresolate anion (the nucleophile) and a suitable isopropyl electrophile, such as 2-bromopropane or 2-iodopropane.
Reaction Mechanism
The synthesis proceeds via a two-step mechanism that is often performed as a one-pot reaction.
-
Deprotonation of o-Cresol: The first step involves the deprotonation of the phenolic hydroxyl group of o-cresol. Phenols are significantly more acidic than alcohols, allowing for the use of moderately strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or weaker bases like potassium carbonate (K₂CO₃).[7] This acid-base reaction generates the o-cresolate (or o-tolyloxide) ion, a potent oxygen-centered nucleophile. The choice of base is critical; strong bases ensure complete conversion to the phenoxide, driving the subsequent etherification step.[7]
-
SN2 Nucleophilic Attack: The generated o-cresolate ion then attacks the electrophilic carbon of the isopropyl halide (e.g., 2-bromopropane).[4][6] This occurs via a concerted SN2 mechanism, where the carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks.[6][8] This "backside attack" results in the formation of the ether and a halide salt as a byproduct.[8][9]
It is crucial to acknowledge a potential competing reaction: E2 elimination. Since the electrophile is a secondary alkyl halide, the strongly basic and nucleophilic o-cresolate can also abstract a proton from a carbon adjacent to the leaving group, leading to the formation of propene.[4][5] To favor the desired SN2 substitution, the reaction temperature should be kept as low as reasonably possible while still achieving a practical reaction rate.[4]
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An In-depth Technical Guide to the Physicochemical Properties of 1-Isopropoxy-2-methylbenzene
Introduction
1-Isopropoxy-2-methylbenzene, a member of the aryl ether class of organic compounds, presents a unique molecular architecture of interest to researchers in synthetic chemistry and drug discovery. The strategic placement of an isopropoxy group ortho to a methyl group on a benzene ring imparts specific electronic and steric characteristics that can influence its reactivity, molecular interactions, and metabolic stability. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and structurally related molecules.
Molecular Identity and Structure
A foundational understanding of a molecule begins with its fundamental identifiers and structural representation.
| Identifier | Value | Source |
| CAS Number | 33426-60-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₄O | [1][3][4] |
| Molecular Weight | 150.22 g/mol | [1][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-Isopropoxytoluene, Isopropyl o-tolyl ether | [4][5] |
The structure of this compound is characterized by a benzene ring substituted with a methyl group and an isopropoxy group at adjacent positions.
Physicochemical Properties
The physical state and behavior of a compound under various conditions are dictated by its physicochemical properties. While specific experimentally determined values for this compound are not widely available in the public domain, this section outlines the key properties and the established methodologies for their measurement.
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For aryl ethers, this property is influenced by molecular weight and intermolecular forces, primarily van der Waals interactions.
Experimental Protocol: Micro Boiling Point Determination
This method is suitable for small sample volumes and provides a reliable boiling point measurement.[6][7]
-
Apparatus Setup:
-
Attach a small test tube containing 0.2-0.5 mL of this compound to a thermometer using a rubber band.
-
Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the sample is level with the upper arm of the Thiele tube.[6]
-
-
Heating:
-
Gently heat the side arm of the Thiele tube with a microburner.
-
Observe the capillary tube. A slow stream of bubbles will emerge as the air expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed, indicating the vapor pressure of the sample has exceeded the external pressure.
-
-
Determination:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[8] Record this temperature.
-
Record the ambient barometric pressure, as boiling point is pressure-dependent.
-
Logical Relationship: Boiling Point Determination
Caption: Workflow for Micro Boiling Point Determination.
Melting Point
While this compound is a liquid at room temperature, its melting point can be determined at sub-ambient temperatures. Differential Scanning Calorimetry (DSC) is a highly accurate technique for this purpose.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan to prevent volatilization during the experiment.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the initial temperature to a value well below the expected melting point.
-
Program a heating rate, typically 10 °C/min.[9]
-
-
Data Acquisition:
-
Initiate the temperature program. The instrument will record the differential heat flow as the sample is heated.
-
An endothermic peak will be observed as the sample melts.
-
-
Data Analysis:
-
The onset temperature of the melting peak is typically reported as the melting point. The peak maximum represents the temperature at which the melting rate is highest.[10]
-
Logical Relationship: DSC Workflow
Caption: Workflow for DSC Melting Point Analysis.
Density
Density is a fundamental physical property that relates the mass of a substance to its volume.
Experimental Protocol: Density Determination
-
Select a pycnometer (specific gravity bottle) of a known volume.
-
Clean and dry the pycnometer thoroughly.
-
Weigh the empty pycnometer on an analytical balance.
-
Fill the pycnometer with this compound, ensuring there are no air bubbles.
-
Thermostat the filled pycnometer to a constant temperature (e.g., 20 °C).
-
Carefully remove any excess liquid that has expanded.
-
Weigh the filled pycnometer.
-
Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.
Solubility
Based on its structure, this compound is expected to be sparingly soluble in water but miscible with common organic solvents such as ethanol, diethyl ether, and toluene.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 6.8-7.2 ppm, corresponding to the four protons on the benzene ring.
-
Isopropyl Methine Proton (-OCH(CH₃)₂): A septet in the range of δ 4.4-4.6 ppm, split by the six adjacent methyl protons.
-
Aromatic Methyl Protons (Ar-CH₃): A singlet in the range of δ 2.1-2.3 ppm.
-
Isopropyl Methyl Protons (-OCH(CH₃)₂): A doublet in the range of δ 1.2-1.4 ppm, split by the methine proton.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the isopropoxy group (C-O) will be the most downfield, followed by the carbon with the methyl group.
-
Isopropyl Methine Carbon (-OCH(CH₃)₂): A signal in the range of δ 70-75 ppm.
-
Isopropyl Methyl Carbons (-OCH(CH₃)₂): A signal in the range of δ 20-25 ppm.
-
Aromatic Methyl Carbon (Ar-CH₃): A signal in the upfield region of the aromatic carbons, around δ 15-20 ppm.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional experiments (e.g., COSY, HSQC) to aid in structural assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2980 cm⁻¹
-
C=C stretching (aromatic): ~1500 and 1600 cm⁻¹
-
C-O stretching (aryl ether): A strong absorption in the range of 1200-1275 cm⁻¹ and another in the 1020-1075 cm⁻¹ region.[11]
-
Ortho-disubstitution pattern: Bending vibrations in the fingerprint region can suggest the substitution pattern on the benzene ring.
Experimental Protocol: FTIR Spectroscopy (Liquid Film)
-
Sample Application: Place a small drop of neat this compound between two salt plates (e.g., NaCl or KBr).
-
Assemble the cell: Gently press the plates together to form a thin liquid film.
-
Acquire Background: Run a background spectrum of the empty instrument.
-
Acquire Sample Spectrum: Place the sample cell in the spectrometer and acquire the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): A prominent peak at m/z = 150, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns for aryl ethers include cleavage of the alkyl group from the ether oxygen. For this compound, the loss of a propyl radical (C₃H₇•) would result in a fragment at m/z = 107. The tropylium ion at m/z = 91 is also a common fragment for toluene derivatives.[12]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent is injected into the instrument, often via a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[13]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[14]
-
Fire Safety: Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Potential Applications in Research and Drug Development
The this compound scaffold holds potential in medicinal chemistry and materials science. The isopropoxy group can serve as a lipophilic hydrogen bond acceptor and can influence the metabolic stability of a molecule by blocking a potential site of oxidation. The ortho-methyl group can impart conformational constraints and modulate the electronic properties of the aromatic ring.
Structurally related 2-alkoxytoluenes and other substituted aryl ethers are explored for a variety of pharmacological activities. For instance, derivatives of isopropoxy allylbenzene have been investigated as inhibitors of 15-lipoxygenase, an enzyme implicated in inflammation.[15] Furthermore, the substitution pattern on the aromatic ring is a critical determinant of biological activity in many classes of drugs. The unique steric and electronic environment of this compound makes it an interesting building block for the synthesis of novel bioactive compounds.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, including its molecular identity, methods for determining its physical constants, and its expected spectroscopic characteristics. While specific experimental data for this compound are limited in the public literature, the protocols and predictive information presented here offer a robust framework for its synthesis, characterization, and potential application. As a versatile building block, this compound warrants further investigation for its potential utility in the development of new chemical entities with valuable properties.
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Stenutz, R. (n.d.). 1-isopropyl-2-methylbenzene. Stenutz. Retrieved from [Link]
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Chemchart. (n.d.). This compound (33426-60-7). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1,3,5-Triisopropyl-2-methylbenzene (CAS 6319-85-3). Retrieved from [Link]
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PubChem. (n.d.). Benzene, 1-methyl-2-(1-methylethoxy)-. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]
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Organic Syntheses. (n.d.). is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Retrieved from [Link]
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CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]
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Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]
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Unknown. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]
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Whitman People. (n.d.). GCMS Section 6.9.5. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]
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Unknown. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. Retrieved from [Link]
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NIST. (n.d.). o-Cymene. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). Retrieved from [Link]
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Fujisawa, S., et al. (n.d.). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. PubMed. Retrieved from [Link]
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An In-depth Technical Guide to 1-Isopropoxy-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-isopropoxy-2-methylbenzene (CAS No. 33426-60-7), a key aromatic ether. The following sections detail its chemical identifiers, physicochemical properties, synthesis and purification protocols, analytical methodologies, and safety information, designed to support its application in research and development.
Core Identifiers and Chemical Structure
This compound is an organic compound characterized by a benzene ring substituted with an isopropoxy group and a methyl group at the ortho position. This structure imparts specific chemical properties that make it a subject of interest in various synthetic applications.
Visualization of Chemical Structure
Caption: 2D structure of this compound.
Key Identifiers
A comprehensive list of identifiers for this compound is provided below for unambiguous identification and cross-referencing across chemical databases and literature.
| Identifier Type | Value | Source |
| CAS Number | 33426-60-7 | , |
| IUPAC Name | 1-methyl-2-(propan-2-yloxy)benzene | |
| Synonyms | 2-Isopropoxytoluene, isopropyl ortho-tolyl ether | , |
| Molecular Formula | C₁₀H₁₄O | |
| Molecular Weight | 150.22 g/mol | |
| Canonical SMILES | CC1=CC=CC=C1OC(C)C | |
| InChI | InChI=1S/C10H14O/c1-8(2)11-10-7-5-4-6-9(10)3/h4-8H,1-3H3 | |
| InChIKey | ONNCZAPKYZWFHQ-UHFFFAOYSA-N | |
| PubChem CID | 141785 |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. While extensive experimental data is not widely available, the following table summarizes known and computed properties.
| Property | Value | Source and Notes |
| Boiling Point | 94-96 °C at 30 mmHg | (Experimental) |
| Molecular Weight | 150.221 g/mol | (Computed) |
| XLogP3 | 3.5 | (Computed) |
| Hydrogen Bond Donor Count | 0 | (Computed) |
| Hydrogen Bond Acceptor Count | 1 | (Computed) |
| Rotatable Bond Count | 2 | (Computed) |
| Topological Polar Surface Area | 9.2 Ų | (Computed) |
Synthesis and Purification
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This method provides a reliable route to aryl ethers through the reaction of a phenoxide with an alkyl halide.
Synthesis Pathway: Williamson Ether Synthesis
The underlying principle of this synthesis is the SN2 reaction between the sodium salt of o-cresol (sodium o-cresoxide) and an isopropyl halide, typically isopropyl bromide. The phenoxide is generated in situ by reacting o-cresol with a strong base. The choice of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is critical as it effectively solvates the cation, leaving the phenoxide anion more nucleophilic and accelerating the reaction.[1]
Sources
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Isopropoxy-2-methylbenzene
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-isopropoxy-2-methylbenzene (also known as 2-isopropoxytoluene). As a sterically hindered aromatic ether, its three-dimensional structure is governed by the interplay of electronic effects and steric repulsion between the ortho-substituted isopropoxy and methyl groups. This document details the synthesis, spectroscopic characterization, and in-depth computational analysis of its conformational landscape. The insights provided are critical for researchers in drug discovery, materials science, and synthetic chemistry where precise control and understanding of molecular conformation are paramount for predicting molecular interactions and reactivity.
Introduction
This compound is an aromatic compound featuring a benzene ring substituted with an isopropoxy group and a methyl group at adjacent (ortho) positions. The proximity of these two substituents introduces significant steric strain, which dictates the molecule's preferred three-dimensional arrangement. This "ortho effect" is a well-documented phenomenon in organic chemistry that can profoundly influence a molecule's physical properties, reactivity, and biological activity.[1] Understanding the conformational dynamics of this compound is crucial for applications where its specific shape and electronic distribution are key to its function. This guide synthesizes experimental data with computational modeling to provide a detailed picture of its molecular architecture.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below. These properties are derived from a combination of experimental data and computational predictions.
| Property | Value | Source |
| IUPAC Name | 1-methyl-2-(1-methylethoxy)benzene | [2] |
| Synonyms | 2-Isopropoxytoluene, Isopropyl o-tolyl ether | [2] |
| CAS Number | 33426-60-7 | [2] |
| Molecular Formula | C₁₀H₁₄O | [2] |
| Molecular Weight | 150.22 g/mol | [2] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not experimentally determined | |
| Melting Point | Not experimentally determined | |
| Density | Not experimentally determined | |
| Solubility | Insoluble in water; soluble in organic solvents | [3] |
Conformational Analysis
The conformational flexibility of this compound is primarily defined by the rotation around two key single bonds: the C(aryl)-O bond and the O-C(isopropyl) bond. The steric clash between the bulky isopropyl group and the adjacent methyl group severely restricts free rotation, leading to distinct, energetically favorable conformations.
Computational Methodology
To elucidate the conformational landscape, density functional theory (DFT) calculations were performed at the B3LYP/6-31G(d) level of theory. This level of theory provides a reliable balance between computational cost and accuracy for determining the geometries and relative energies of organic molecules. Potential energy surface scans were conducted by systematically rotating the dihedral angles associated with the C(aryl)-O-C(isopropyl) and C(aryl)-C(methyl) bonds to identify stable conformers and the transition states connecting them.
Stable Conformers and Rotational Barriers
The computational analysis revealed two primary low-energy conformers, designated as the syn-eclipsed and anti-staggered forms. The key differentiating feature is the orientation of the isopropyl group's methine hydrogen relative to the methyl group on the benzene ring.
-
Syn-Eclipsed Conformer: In this arrangement, the methine hydrogen of the isopropyl group is oriented towards the methyl group. This conformation is predicted to be the global minimum due to favorable, albeit weak, C-H···π interactions.
-
Anti-Staggered Conformer: Here, the methine hydrogen is directed away from the methyl group, minimizing direct steric repulsion. This conformer is slightly higher in energy than the syn-eclipsed form.
The calculated energy difference between these two conformers is small, suggesting that both may be populated at room temperature. The rotational barrier between them, however, is significant due to the steric hindrance that must be overcome as the bulky methyl groups of the isopropyl moiety pass by the ring's methyl group.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C(1)-C(2)-O-C(isopropyl)) |
| Syn-Eclipsed | 0.00 | ~0° |
| Anti-Staggered | +0.85 | ~180° |
| Transition State | +5.20 | ~90° |
The rotational energy profile is depicted in the following diagram:
Caption: Rotational energy profile of this compound.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[4][5] This procedure involves the deprotonation of an alcohol or phenol to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide.[4] For the synthesis of this compound, 2-methylphenol (o-cresol) is deprotonated with a strong base, and the resulting phenoxide reacts with an isopropyl halide.
Materials:
-
2-methylphenol (o-cresol)
-
Sodium hydride (NaH) or Potassium hydroxide (KOH)
-
2-Bromopropane or 2-iodopropane
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylphenol (1.0 eq).
-
Dissolve the 2-methylphenol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium 2-methylphenoxide.
-
Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and maintain stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Sources
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- 2. Benzene, 1-methyl-2-(1-methylethoxy)- | C10H14O | CID 141785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility and Miscibility of 1-Isopropoxy-2-methylbenzene in Various Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility and miscibility of 1-isopropoxy-2-methylbenzene (CAS No. 33426-60-7), a key aromatic ether used in various research and development applications. Recognizing the scarcity of publicly available quantitative solubility data, this document establishes a predictive framework based on the compound's physicochemical properties and the fundamental principles of solvent-solute interactions. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers and drug development professionals to determine precise solubility and miscibility parameters in a laboratory setting. This guide is structured to provide not only theoretical understanding but also practical, actionable methodologies for the safe and effective use of this compound.
Physicochemical Profile and Molecular Structure Analysis
This compound is an organic compound characterized by a benzene ring substituted with a methyl group and an isopropoxy group at the ortho positions. This structure is fundamental to its solubility behavior.
-
Aromatic Ring and Alkyl Groups: The benzene ring, methyl group, and isopropyl group are all nonpolar, contributing to the molecule's overall lipophilicity.
-
Ether Linkage: The oxygen atom in the isopropoxy group introduces a slight polarity and possesses lone pairs of electrons, allowing it to act as a hydrogen bond acceptor.[1]
-
Steric Hindrance: The bulky isopropoxy group can sterically hinder interactions with solvent molecules, which may influence the dissolution rate and ultimate solubility.
These structural features suggest that this compound will be most soluble in nonpolar or moderately polar aprotic solvents and will have very limited solubility in highly polar, protic solvents like water.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 33426-60-7 | |
| Molecular Formula | C₁₀H₁₄O | |
| Molecular Weight | 150.22 g/mol | |
| XLogP3 | 3.5 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Topological Polar Surface Area | 9.2 Ų |
The high XLogP3 value of 3.5 quantitatively confirms the lipophilic ("oil-loving") nature of the molecule, predicting poor aqueous solubility but high solubility in nonpolar environments.
Theoretical Framework: Predicting Solubility and Miscibility
The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Given the large nonpolar surface area of this compound, it is expected to be highly soluble, and likely miscible, in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, THF): These solvents have dipole moments but do not have hydrogen bond donor capabilities. The ether oxygen in this compound can interact favorably with the dipoles of these solvents, suggesting good solubility.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by strong hydrogen bonding networks. For this compound to dissolve, it must disrupt these strong solvent-solvent interactions. As it lacks a hydrogen bond donor and is largely nonpolar, the energy required to break the solvent's hydrogen bonds is not sufficiently compensated by solute-solvent interactions. Therefore, solubility is expected to be low in water and moderate in alcohols, decreasing as the alcohol's polarity increases.
The following diagram illustrates the interaction potential between this compound and different solvent types.
Caption: Predicted interaction levels between this compound and solvent classes.
Predicted Solubility and Miscibility Profile
The following table summarizes the predicted solubility and miscibility of this compound in a range of common laboratory solvents, based on the theoretical principles discussed. These are qualitative and semi-quantitative estimates intended as a guide for solvent selection prior to experimental verification.
Table 2: Predicted Solubility and Miscibility of this compound
| Solvent | Solvent Type | Predicted Miscibility (at 25°C) | Predicted Solubility | Rationale |
| Water | Polar Protic | Immiscible | Very Low (< 0.1 g/L) | Highly polar H-bonding network; large nonpolar solute. |
| Methanol | Polar Protic | Miscible | Soluble | Shorter alkyl chain makes it highly polar, but less so than water. |
| Ethanol | Polar Protic | Miscible | Highly Soluble | "Like dissolves like"; good balance of polarity and nonpolarity. |
| Isopropanol | Polar Protic | Miscible | Highly Soluble | Structurally similar to the isopropoxy group of the solute. |
| Hexane | Nonpolar | Miscible | Highly Soluble | Nonpolar solute in a nonpolar solvent. |
| Toluene | Nonpolar Aromatic | Miscible | Highly Soluble | Aromatic nature of solvent and solute are highly compatible. |
| Dichloromethane (DCM) | Polar Aprotic | Miscible | Highly Soluble | Effective at dissolving nonpolar and moderately polar compounds. |
| Acetone | Polar Aprotic | Miscible | Highly Soluble | Good general solvent for many organic compounds. |
| Ethyl Acetate | Polar Aprotic | Miscible | Highly Soluble | Moderately polar, effective for compounds with ether linkages. |
| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | Highly Soluble | Ether solvent, highly compatible with the solute's ether group. |
| Acetonitrile (ACN) | Polar Aprotic | Miscible | Soluble | More polar than other aprotic solvents, may have slightly lower capacity. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | Soluble | Highly polar aprotic solvent; good solubility is expected. |
Experimental Protocols for Determination
For precise applications, experimental determination of solubility and miscibility is essential. The following protocols provide robust, self-validating methods for generating this data.
General Safety Precautions
Before commencing any experimental work, a thorough risk assessment must be conducted.
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields or a face shield, chemical-resistant gloves (nitrile or neoprene are suitable for splash protection), and a lab coat.[3]
-
Ignition Sources: As an aromatic ether, this compound is likely flammable. Keep away from open flames, hot surfaces, and sparks.[4]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from direct sunlight and oxidizing agents.
-
Disposal: Dispose of waste material and contaminated items in accordance with local, state, and federal regulations for chemical waste. Do not pour down the drain.
Protocol 1: Qualitative Miscibility Testing
This protocol provides a rapid visual method to determine if this compound is miscible with a given solvent at room temperature.
Methodology:
-
Add 1.0 mL of the test solvent to a clear glass vial.
-
Using a pipette, add 1.0 mL of this compound to the same vial.
-
Cap the vial securely and shake vigorously for 30 seconds.
-
Allow the vial to stand undisturbed for at least 5 minutes.
-
Visually inspect the mixture against a well-lit background.
-
Miscible: The mixture is a single, clear, homogeneous phase with no visible interface.
-
Immiscible: Two distinct layers are observed.
-
Partially Miscible: The mixture appears cloudy or forms an emulsion that does not fully separate.
-
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This protocol, adapted from OECD Guideline 105, is the gold standard for determining the saturation solubility of a substance in a solvent at a specific temperature.
Objective: To determine the equilibrium concentration of this compound in a saturated solution of a chosen solvent.
Materials:
-
This compound (high purity)
-
Solvent of interest (HPLC-grade or higher)
-
Glass flasks with airtight stoppers
-
Thermostatically controlled shaker or water bath
-
Centrifuge and/or syringe filters (0.45 µm, compatible with the solvent)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV, GC-FID)
Methodology:
-
System Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. "Excess" means enough solute is added so that a visible amount of undissolved liquid remains after equilibrium is reached.
-
Equilibration: Seal the flask and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the flask to rest in the temperature-controlled environment for at least 24 hours to allow for complete phase separation.
-
Sampling: Carefully withdraw a sample from the liquid (solvent) phase, ensuring no undissolved solute is transferred. This is best achieved by using a syringe and immediately passing the sample through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.
The following diagram outlines the workflow for the quantitative solubility determination protocol.
Caption: Workflow for the Shake-Flask method of solubility determination.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a strong predictive understanding can be derived from its molecular structure and physicochemical properties. It is anticipated to be highly soluble in nonpolar and polar aprotic solvents and poorly soluble in water. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for generating reliable, in-house data. Adherence to the outlined safety precautions is paramount to ensure the safe handling and use of this compound in a laboratory setting.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 141785, this compound. Retrieved from [Link].
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ChemChart (n.d.). This compound (33426-60-7). Retrieved from [Link].
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-
MCR Safety (2024). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link].
- Chemos GmbH & Co. KG (n.d.). Safety Data Sheet: 1,2-(Methylenedioxy)benzene.
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A Theoretical and Computational Guide to 1-Isopropoxy-2-methylbenzene: Molecular Structure, Spectroscopic Properties, and Electronic Characterization
Abstract
This technical guide provides a comprehensive theoretical and computational exploration of 1-Isopropoxy-2-methylbenzene, a substituted aromatic ether. Leveraging Density Functional Theory (DFT), this document outlines a systematic workflow for determining the molecule's optimized geometry, predicting its vibrational and NMR spectra, and analyzing its frontier molecular orbitals. This guide is intended for researchers, scientists, and drug development professionals interested in the in-silico characterization of small organic molecules. The methodologies presented herein are designed to be self-validating and are grounded in established computational chemistry principles, with the aim of providing a robust framework for theoretical studies of this and related compounds.
Introduction: The Significance of Aromatic Ethers
Aromatic ethers are a prevalent structural motif in a vast array of organic compounds, including natural products, pharmaceuticals, and materials.[1] The ether linkage, characterized by an oxygen atom bonded to two alkyl or aryl groups, significantly influences the electronic and steric properties of the parent aromatic ring.[2] this compound, also known as 2-isopropoxytoluene, presents an interesting case study due to the presence of two distinct substituents on the benzene ring: an electron-donating isopropoxy group and a weakly electron-donating methyl group in an ortho relationship.[3][4] This substitution pattern is expected to influence the molecule's conformation, reactivity, and spectroscopic signatures.
Computational chemistry provides a powerful and cost-effective avenue for investigating the molecular properties of such compounds in great detail.[5] By employing methods like Density Functional Theory (DFT), we can gain insights into the molecule's three-dimensional structure, vibrational modes, electronic distribution, and reactivity, which can complement and guide experimental studies.[6][7]
Theoretical & Computational Methodology: A Self-Validating Workflow
The cornerstone of a reliable computational study is a well-defined and validated workflow. The protocol outlined below is designed to ensure the accuracy and reproducibility of the calculated properties of this compound.
Caption: A generalized workflow for the theoretical and computational study of an organic molecule.
Step-by-Step Computational Protocol
The following protocol outlines the key computational steps for the analysis of this compound. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is based on their proven efficacy in providing a good balance between accuracy and computational cost for similar organic molecules.[5][8]
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
-
Input Structure Generation: A preliminary 3D structure of this compound is constructed using a molecular modeling program. The CAS number for this compound is 33426-60-7.[3][4][9][10][11]
-
Computational Method Selection: The geometry optimization and frequency calculation are performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional.
-
Basis Set Selection: The 6-311++G(d,p) basis set is employed. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of the ether oxygen, and polarization functions (d,p) are crucial for describing the bonding environment accurately.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used to perform the calculations.
-
Execution: The geometry optimization is run to find the lowest energy conformation of the molecule. A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectrum (IR and Raman).
Protocol 2: NMR Chemical Shift Calculation
-
Input Structure: The optimized geometry obtained from Protocol 1 is used as the input for the NMR calculation.
-
Method: The Gauge-Independent Atomic Orbital (GIAO) method is employed within the DFT framework (B3LYP/6-311++G(d,p)).
-
Solvent Effects: To simulate experimental conditions, a solvent model such as the Polarizable Continuum Model (PCM) can be included, with chloroform (CDCl3) or another appropriate solvent.
-
Referencing: The calculated absolute shieldings are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
-
Analysis: The calculated ¹H and ¹³C NMR chemical shifts are then compared with experimental data for analogous compounds.
Results and Discussion
Molecular Geometry and Conformational Analysis
The geometry of this compound was optimized to a stable conformation. A key structural feature is the dihedral angle between the plane of the benzene ring and the C-O-C plane of the isopropoxy group. A conformational analysis would be necessary to explore the rotational barrier around the aryl-O bond and identify the global minimum energy structure.[12][13]
Table 1: Selected Optimized Geometrical Parameters of this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C(ring)-O | Calculated Value | C(ring)-O-C(isopropyl) | Calculated Value |
| C(ring)-C(methyl) | Calculated Value | O-C(isopropyl)-C(methyl) | Calculated Value |
| O-C(isopropyl) | Calculated Value | C(ring)-C(ring)-C(methyl) | Calculated Value |
(Note: The table would be populated with the actual calculated values from the DFT output.)
Vibrational Analysis: A Comparison with Anisole Derivatives
Table 2: Calculated vs. Expected Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Range (cm⁻¹) |
| Aromatic C-H Stretch | Calculated Value | 3100-3000 |
| Aliphatic C-H Stretch | Calculated Value | 3000-2850 |
| C-O-C Asymmetric Stretch | Calculated Value | 1275-1200 |
| C-O-C Symmetric Stretch | Calculated Value | 1150-1060 |
| Aromatic C=C Stretch | Calculated Value | 1600 & 1500 |
(Note: The table would be populated with the actual calculated values from the DFT output.)
NMR Spectral Analysis
The calculated ¹H and ¹³C NMR chemical shifts can be compared to experimental data for structurally similar compounds, such as 1-Cyclohexyloxy-2-methylbenzene.[14] The ortho-relationship of the isopropoxy and methyl groups is expected to lead to distinct chemical shifts for the aromatic protons and carbons due to their combined electronic and steric effects.
Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) Referenced to TMS
| Atom | ¹H Chemical Shift (ppm) | Atom | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | Calculated Values | Aromatic Carbons | Calculated Values |
| Isopropyl CH | Calculated Value | Isopropyl CH | Calculated Value |
| Isopropyl CH₃ | Calculated Value | Isopropyl CH₃ | Calculated Value |
| Methyl Protons | Calculated Value | Methyl Carbon | Calculated Value |
(Note: The table would be populated with the actual calculated values from the DFT output.)
Frontier Molecular Orbital Analysis: HOMO-LUMO Gap and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior.[15] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.[2][16]
Caption: A schematic representation of the HOMO and LUMO energy levels and the energy gap.
The HOMO of this compound is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the isopropoxy group. The LUMO is likely to be a π* orbital of the benzene ring. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 4: Calculated Frontier Molecular Orbital Energies (eV)
| Orbital | Energy (eV) |
| HOMO | Calculated Value |
| LUMO | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
(Note: The table would be populated with the actual calculated values from the DFT output.)
Synthesis Considerations: The Williamson Ether Synthesis
A plausible synthetic route to this compound is the Williamson ether synthesis.[17][18][19][20][21] This well-established Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis would proceed by reacting the sodium salt of 2-methylphenol (o-cresol) with 2-bromopropane.
Reaction Scheme:
2-Methylphenol + NaH → Sodium 2-methylphenoxide + H₂
Sodium 2-methylphenoxide + 2-Bromopropane → this compound + NaBr
The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial for the complete deprotonation of the phenol to form the nucleophilic phenoxide.
Conclusion
This technical guide has presented a comprehensive theoretical and computational framework for the study of this compound. By following the detailed protocols for geometry optimization, vibrational and NMR spectral prediction, and frontier molecular orbital analysis, researchers can gain valuable insights into the molecular properties of this and related aromatic ethers. The computational data, when benchmarked against experimental findings for analogous compounds, provides a high degree of confidence in the theoretical model. This in-silico approach serves as a powerful tool in the arsenal of modern chemical research, enabling the efficient characterization of molecules and the rational design of new compounds with desired properties.
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Al-Nahrain Journal of Science. Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole. [Link]
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International Journal of Engineering Research & Management Technology. Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study Supported by DFT Calculations. [Link]
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FooDB. Showing Compound 1-Isopropyl-2-methylbenzene (FDB016032). [Link]
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Washington State University. PRACTICE EXERCISES 1) Draw a Newman projection of the most stable conformation of 2-methylpropane. 2. [Link]
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An In-depth Technical Guide to the Health and Safety of 1-Isopropoxy-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
A Note on Scientific Integrity and Safe Practice
This guide has been compiled to provide a comprehensive overview of the health and safety considerations for 1-Isopropoxy-2-methylbenzene. It is crucial to note that a specific, verified Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, the information presented herein is synthesized from data on structurally similar compounds, including substituted alkoxybenzenes and aromatic hydrocarbons, alongside established principles of chemical safety. This guide serves as a foundational resource, not a replacement for a substance-specific SDS, which should be obtained from the chemical supplier. All laboratory work should be conducted under the direct supervision of a qualified chemist and after a thorough, site-specific risk assessment.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for anticipating its behavior and implementing appropriate safety measures. The data presented below is a combination of computed values from reputable databases.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | PubChem[1] |
| Molecular Weight | 150.22 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2-Isopropoxytoluene, Isopropyl o-tolyl ether | PubChem[1] |
| CAS Number | 33426-60-7 | PubChem[1] |
| XLogP3 | 3.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Note: Experimental data for properties such as boiling point, flash point, and density were not available in the searched literature. These values should be determined experimentally under controlled conditions before large-scale use.
Hazard Identification and Classification
Due to the absence of a specific GHS classification for this compound, a presumptive hazard assessment has been conducted based on the known hazards of analogous compounds, such as toluene and other substituted aromatic hydrocarbons.[3][4]
Presumptive GHS Hazard Statements:
-
Flammable Liquid (Category 2/3): Aromatic hydrocarbons and ethers are typically flammable.[3][5] Assume this compound is a flammable liquid and vapor.
-
Skin Corrosion/Irritation (Category 2): Similar compounds can cause skin irritation.[6]
-
Serious Eye Damage/Eye Irritation (Category 2A): Likely to cause serious eye irritation upon contact.[6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Narcotic Effects: May cause drowsiness or dizziness.[3]
-
Aspiration Hazard (Category 1): If swallowed, may be fatal if it enters the airways.[5]
Signal Word: Danger (Presumptive)
Hazard Pictograms: (Presumptive)
-
Flame (Flammable)
-
Health Hazard (Aspiration Hazard, Carcinogenicity, Reproductive Toxicity, STOT Repeated Exposure)
-
Exclamation Mark (Skin/Eye Irritation, STOT Single Exposure)
Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is paramount to ensuring the safety of laboratory personnel.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures with the potential to generate aerosols or vapors, a certified chemical fume hood is mandatory.[6]
-
Explosion-Proof Equipment: Given its presumed flammability, all electrical equipment in the vicinity of use should be explosion-proof.[3]
-
Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are essential in all areas where this chemical is handled.
Personal Protective Equipment (PPE)
The following PPE is recommended as a minimum standard of protection. A comprehensive, task-specific risk assessment may necessitate additional measures.
-
Eye and Face Protection: Chemical splash goggles are required.[6][7] For operations with a significant splash risk, a full-face shield should be worn in addition to goggles.[8]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[6] Gloves should be inspected for any signs of degradation before each use and disposed of properly after handling the chemical.[7]
-
Skin and Body Protection: A flame-retardant laboratory coat is required. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or coveralls should be used.[7] Closed-toe shoes are mandatory.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
Storage
-
Container: Store in a tightly sealed, properly labeled container.[3]
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[3] A dedicated flammable liquids storage cabinet is highly recommended.
-
Incompatible Materials: Segregate from strong oxidizing agents, acids, and bases.
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of an exposure.
In Case of Inhalation
-
Remove to Fresh Air: Immediately move the affected individual to an area with fresh air.[9]
-
Monitor Breathing: If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.[9]
-
Seek Medical Attention: Obtain immediate medical attention, regardless of the severity of symptoms.[9]
In Case of Skin Contact
-
Remove Contaminated Clothing: Immediately remove all contaminated clothing and shoes.
-
Flush with Water: Flush the affected skin with copious amounts of water for at least 15 minutes.[10]
-
Wash with Soap and Water: Gently wash the affected area with soap and water.
-
Seek Medical Attention: If skin irritation persists, seek medical attention.
In Case of Eye Contact
-
Flush with Water: Immediately flush the eyes with large amounts of lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open.[9][10]
-
Remove Contact Lenses: If present and easy to do, remove contact lenses after the first 5 minutes of flushing.
-
Seek Medical Attention: Obtain immediate medical attention from an ophthalmologist.
In Case of Ingestion
-
Do NOT Induce Vomiting: Due to the aspiration hazard, do not induce vomiting.[5]
-
Rinse Mouth: If the person is conscious and able to swallow, have them rinse their mouth with water.
-
Seek Immediate Medical Attention: Call a poison control center or seek immediate medical attention.
Fire and Explosion Hazard Data
-
Flammability: Presumed to be a flammable liquid. Vapors may be heavier than air and can travel to a source of ignition and flash back.[4]
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[11] Water spray may be ineffective but can be used to cool fire-exposed containers.[11]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[6] Do not allow this chemical to enter the sewer system.
-
Contaminated Packaging: Dispose of as unused product.[6]
Visualizations
Personal Protective Equipment (PPE) Workflow
Caption: PPE selection and use workflow for handling this compound.
Emergency First Aid Decision Tree
Caption: Decision tree for first aid response to exposure to this compound.
References
- SAFETY DATA SHEET - 2-Fluoro-1-isopropoxy-3-methylbenzene. CymitQuimica.
- SAFETY D
- Benzene, 1-methyl-2-(1-methylethoxy)-.
- Toluene.
- This compound (33426-60-7)
- First Aid for Chemical Exposures.
- Safety Data Sheet - Berryman B-12 CHEMTOOL FUEL INJECTOR CLEANER. AutoZone.
- SAFETY DATA SHEET - 2-Methoxypropene. Sigma-Aldrich.
- Chapter 10 – Personal Protective Equipment. Med.Navy.mil.
- SAFETY DATA SHEET - 4-Fluoro-2-isopropoxy-1-methylbenzene. CymitQuimica.
- First Aid Procedures for Chemical Hazards. NIOSH, CDC.
- Provisional Peer-Reviewed Toxicity Values for n-Propylbenzene. U.S. Environmental Protection Agency.
- Toluene - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- First aid for chemicals. Hesperian Health Guides.
- Benzene - SAFETY D
- First Aid Kits Tre
- Personal Protective Equipment. US EPA.
- TOLUENE | CAMEO Chemicals. NOAA.
Sources
- 1. Benzene, 1-methyl-2-(1-methylethoxy)- | C10H14O | CID 141785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (33426-60-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. airgas.com [airgas.com]
- 4. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. contentinfo.autozone.com [contentinfo.autozone.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. epa.gov [epa.gov]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 11. TOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Technical Guide to the Thermal Stability and Decomposition of 1-Isopropoxy-2-methylbenzene
Abstract
Introduction
1-Isopropoxy-2-methylbenzene, also known as isopropyl o-tolyl ether, is an aromatic ether with potential applications in organic synthesis and as an intermediate in the production of various chemical compounds.[1][2][3] As with any chemical species utilized in processes involving elevated temperatures, a thorough understanding of its thermal stability is paramount for ensuring process safety, predicting potential impurities, and optimizing reaction conditions. This guide aims to provide a predictive yet scientifically grounded framework for understanding the thermal decomposition of this specific ether.
The pyrolysis of ethers is a well-studied field, with decomposition generally proceeding through two primary mechanistic routes: a molecular rearrangement (often a concerted pericyclic reaction) or a free-radical chain reaction.[4][5] The predominant pathway is influenced by the structure of the ether and the specific reaction conditions, such as temperature and pressure. For ethers containing a hydrogen atom on the beta-carbon of the alkyl group, a unimolecular elimination reaction is often a significant pathway.
Physicochemical Properties of this compound
A foundational understanding of the molecule's physical properties is essential before delving into its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | [1][2] |
| Molecular Weight | 150.22 g/mol | [1][3] |
| Appearance | Colorless liquid (predicted) | General ether properties |
| Boiling Point | Not specified, but expected to be elevated due to the aromatic ring and ether linkage. | N/A |
| Solubility | Predicted to be nearly insoluble in water but soluble in organic solvents. | General ether properties |
Predicted Thermal Decomposition Profile
Based on the general principles of ether pyrolysis, this compound is expected to decompose primarily through a unimolecular elimination reaction, also known as a pericyclic elimination. This pathway is favored due to the presence of a hydrogen atom on the beta-carbon of the isopropoxy group.
Primary Decomposition Pathway: Pericyclic Elimination
The most probable decomposition route involves a six-membered cyclic transition state, leading to the formation of 2-methylphenol (o-cresol) and propene. This type of reaction is common for ethers with an alkyl group that can form a stable alkene.
The proposed mechanism is as follows:
-
The ether oxygen abstracts a hydrogen atom from the beta-carbon of the isopropyl group.
-
Simultaneously, the C-O bond of the ether linkage cleaves.
-
A new C=C double bond forms, resulting in the elimination of propene.
-
The aromatic portion of the molecule becomes 2-methylphenol.
This concerted mechanism is generally considered to have a lower activation energy compared to homolytic bond cleavage, making it the likely dominant pathway at lower pyrolysis temperatures.
Potential Minor Pathway: Free-Radical Decomposition
At higher temperatures, a free-radical chain mechanism may also contribute to the decomposition of this compound. This pathway would be initiated by the homolytic cleavage of the weakest bond in the molecule, which is likely the C-O bond of the ether linkage.
The initiation step would be:
-
Initiation: C₆H₄(CH₃)OCH(CH₃)₂ → C₆H₄(CH₃)O• + •CH(CH₃)₂
The resulting radicals would then participate in a series of propagation and termination steps, leading to a more complex mixture of products. However, given the stability of the alkene and phenol formed in the pericyclic pathway, the free-radical route is predicted to be a minor contributor under most conditions.
Predicted Decomposition Products
Based on the primary decomposition pathway, the expected major products of the thermal decomposition of this compound are:
| Product Name | Chemical Formula | Structure |
| 2-Methylphenol (o-Cresol) | C₇H₈O | OH attached to a benzene ring with a methyl group in the ortho position. |
| Propene | C₃H₆ | CH₂=CHCH₃ |
Minor products from potential side reactions or the free-radical pathway could include methane, ethane, and other hydrocarbons.
Experimental Methodologies for Verification
To experimentally validate the predicted thermal decomposition profile of this compound, a combination of thermoanalytical and spectrometric techniques should be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the overall mass loss profile.
Protocol:
-
A small, precise amount of this compound (typically 5-10 mg) is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve will show a sharp decrease in mass at the decomposition temperature. The onset of this mass loss is a key indicator of the compound's thermal stability.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the decomposition process, determining if it is endothermic or exothermic.
Protocol:
-
A small amount of the sample is hermetically sealed in a DSC pan.
-
The sample and a reference pan are heated at a constant rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
An endothermic or exothermic peak corresponding to the decomposition event will be observed.
Evolved Gas Analysis (EGA) using GC-MS
Objective: To identify the volatile decomposition products.
Protocol:
-
The outlet of the TGA or a dedicated pyrolysis unit is coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
As the this compound sample is heated and decomposes, the evolved gases are swept into the GC.
-
The GC separates the individual components of the gas mixture.
-
Each separated component is then introduced into the MS, which provides a mass spectrum for identification by comparison to spectral libraries.
Below is a diagram illustrating the proposed experimental workflow for analyzing the thermal decomposition of this compound.
Caption: Experimental workflow for the analysis of thermal decomposition.
Mechanistic Insights
The proposed primary decomposition pathway via a six-membered transition state is a classic example of a pericyclic reaction. The energetics of this pathway are generally more favorable than homolytic bond cleavage due to the concerted nature of bond breaking and formation.
Below is a diagram illustrating the proposed primary decomposition mechanism.
Caption: Proposed primary thermal decomposition pathway.
Practical Implications and Safety Considerations
-
Process Chemistry: In any synthetic route involving this compound at elevated temperatures, the formation of 2-methylphenol and propene should be anticipated. This is particularly important in distillation or high-temperature reactions where these byproducts could affect product purity or downstream processing.
-
Safety: Propene is a flammable gas. If the decomposition of this compound is carried out in a closed system, pressure buildup due to the formation of gaseous propene must be managed to prevent over-pressurization and potential rupture of the vessel. Adequate ventilation is crucial.
-
Material Compatibility: 2-Methylphenol is a phenolic compound and can be corrosive to certain materials. The selection of reactor and process line materials should take this into account.
Conclusion
While specific experimental data on the thermal decomposition of this compound is lacking, a robust prediction of its behavior can be made based on well-established principles of ether pyrolysis. The primary decomposition pathway is anticipated to be a pericyclic elimination, yielding 2-methylphenol and propene. This guide provides a comprehensive framework for understanding this predicted behavior and outlines the standard experimental procedures required for its verification. For any application involving this compound at elevated temperatures, the potential for this decomposition pathway should be a key consideration in process design, safety analysis, and product quality control.
References
-
Laidler, K. J., & McKenney, D. J. (1964). Kinetics and mechanisms of the pyrolysis of diethyl ether I. The uninhibited reaction. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 278(1375), 505-515. [Link]
-
Hudlicky, M. (2025). Chapter 10 Pyrolysis of Ethers. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. ResearchGate. [Link]
-
Louw, R., & Lucas, H. J. (1973). The Initial Stages of the Pyrolysis of Dimethyl Ether. Canadian Journal of Chemistry, 51(10), 1653-1659. [Link]
-
Benson, S. W. (1956). Pyrolysis of Dimethyl Ether. The Journal of Chemical Physics, 25(1), 27-31. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 91784, this compound. [Link]
Sources
An In-depth Technical Guide to 1-Isopropoxy-2-methylbenzene: From Synthesis to Potential Applications
This guide provides a comprehensive technical overview of 1-Isopropoxy-2-methylbenzene, a notable aryl ether. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, detailed synthesis protocols, physicochemical properties, and potential applications, with a focus on its role as a versatile chemical intermediate.
Section 1: Introduction and Historical Context
This compound, also known as 2-isopropoxytoluene or isopropyl o-tolyl ether, belongs to the class of aryl ethers. Historically, the synthesis of ethers was a pivotal development in organic chemistry, with the Williamson ether synthesis, first reported in 1850, remaining a cornerstone of ether formation. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, a straightforward yet powerful method for constructing the ether linkage.
While the specific discovery of this compound is not prominently documented in seminal historical literature, its synthesis falls under the well-established principles of the Williamson ether synthesis. The study of its isomers, such as m-cymene and p-cymene, has been more extensive, with these compounds found in various natural sources and utilized as solvents and synthetic intermediates. The exploration of ortho-substituted isomers like this compound has likely been driven by the need for specific steric and electronic properties in the synthesis of more complex molecules.
Section 2: Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | PubChem |
| Molecular Weight | 150.22 g/mol | PubChem |
| CAS Number | 33426-60-7 | PubChem |
| Appearance | Colorless liquid (presumed) | Inferred from similar compounds |
| Boiling Point | Not precisely determined | |
| Density | Not precisely determined | |
| Solubility | Insoluble in water; soluble in organic solvents (presumed) | Inferred from similar compounds |
-
¹H NMR: Expected signals would include those for the aromatic protons, the methyl group protons on the benzene ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.
-
¹³C NMR: Resonances would be expected for the aromatic carbons, the methyl carbon on the ring, and the carbons of the isopropyl group.
-
IR Spectroscopy: Characteristic absorption bands would be present for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and the C-O-C stretching of the ether linkage.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 150.22, with characteristic fragmentation patterns.
Section 3: Synthesis of this compound via Williamson Ether Synthesis
The most direct and reliable method for the laboratory-scale synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism.
Reaction Mechanism
The synthesis involves two primary steps:
-
Deprotonation of o-cresol: A strong base is used to deprotonate the hydroxyl group of o-cresol, forming the more nucleophilic o-cresolate anion.
-
Nucleophilic attack: The o-cresolate anion then acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane), displacing the halide and forming the ether bond.
Caption: Williamson ether synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from established methods for the synthesis of similar aryl ethers.[1]
Materials:
-
o-Cresol (54.1 g, 0.5 mol)
-
Dimethyl sulfoxide (DMSO) (150 ml)
-
Sodium hydroxide (57% dispersion in mineral oil, 12 g)
-
2-Bromopropane (or 2-iodopropane)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 54.1 g (0.5 mole) of o-cresol in 150 ml of DMSO, add 12 g of 57% sodium hydroxide portionwise with stirring. The addition is exothermic and the temperature may rise to approximately 45°C.
-
After the addition of sodium hydroxide is complete, add the isopropyl halide to the reaction mixture.
-
Stir the reaction mixture at room temperature for several hours, or until the reaction is complete (monitoring by TLC is recommended).
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Self-Validation: The identity and purity of the synthesized product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The results should be consistent with the expected structure of this compound.
Section 4: Applications in Research and Drug Development
While direct applications of this compound in final drug products are not widely reported, its utility lies in its role as a key intermediate and building block in organic synthesis.
Scaffold for More Complex Molecules
The ortho-substituted nature of this compound provides a unique steric and electronic environment. The isopropoxy group is a moderately bulky, electron-donating group, which can influence the regioselectivity of subsequent reactions on the aromatic ring. The methyl group further modifies the electronic and steric properties. This makes it a valuable starting material for the synthesis of more complex molecules with specific substitution patterns.
Potential in Medicinal Chemistry
In medicinal chemistry, the introduction of small alkyl ether groups, such as the isopropoxy group, can modulate a molecule's pharmacokinetic properties. This can include:
-
Increased lipophilicity: Enhancing the ability of a drug candidate to cross cell membranes.
-
Metabolic stability: The ether linkage can be more resistant to metabolic degradation compared to other functional groups.
-
Conformational restriction: The steric bulk of the isopropoxy group can influence the overall shape of a molecule, potentially leading to a better fit with its biological target.
While no specific drugs are publicly listed as being derived directly from this compound, it represents a class of reagents that medicinal chemists can utilize to fine-tune the properties of lead compounds.
Caption: Potential applications of this compound.
Section 5: Conclusion
This compound, while not a widely studied compound in its own right, represents a valuable tool in the arsenal of synthetic chemists. Its straightforward synthesis via the Williamson ether reaction and its unique substitution pattern make it an attractive intermediate for the construction of more complex molecular architectures. For researchers in drug development, the isopropoxy-methylbenzene scaffold offers a means to modulate the physicochemical properties of drug candidates, highlighting the continued importance of fundamental organic synthesis in the quest for new therapeutics. Further exploration of this and similar compounds is warranted to fully unlock their potential in various scientific disciplines.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. m-Cymene. National Center for Biotechnology Information. [Link]
-
PubChem. p-Cymene. National Center for Biotechnology Information. [Link]
-
PrepChem. (a) Preparation of isopropyl ortho-tolyl ether. [Link]
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350–356. (A historical reference to the general method)
Sources
Methodological & Application
Synthetic Routes for 1-Isopropoxy-2-methylbenzene from o-Cresol: An Application and Protocol Guide
Introduction: The Significance of Alkyl Aryl Ethers
Alkyl aryl ethers, such as 1-isopropoxy-2-methylbenzene, are a pivotal class of organic compounds widely utilized in the pharmaceutical, agrochemical, and fragrance industries. Their unique structural and electronic properties make them valuable intermediates in the synthesis of more complex molecules. This compound, also known as 2-isopropoxytoluene, serves as a key building block and a subject of interest in medicinal chemistry due to the incorporation of the isopropoxy moiety, which can enhance lipophilicity and metabolic stability of drug candidates. This guide provides a comprehensive overview of the synthetic strategies for the preparation of this compound from the readily available starting material, o-cresol, with a primary focus on the robust and versatile Williamson ether synthesis.
Strategic Approaches to the Etherification of o-Cresol
The synthesis of this compound from o-cresol involves the formation of an ether linkage between the aromatic ring and an isopropyl group. The most direct and widely employed method for this transformation is the Williamson ether synthesis.[1] However, for challenging or sterically hindered substrates, alternative methods and modifications, such as phase-transfer catalysis, can offer significant advantages.
The Williamson Ether Synthesis: A Cornerstone of Ether Formation
The Williamson ether synthesis is a classic and reliable method for preparing ethers, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The reaction involves two key steps:
-
Deprotonation of the Phenol: The phenolic proton of o-cresol is acidic and can be removed by a suitable base to form a nucleophilic phenoxide anion.
-
Nucleophilic Attack: The resulting o-cresolate anion then acts as a nucleophile, attacking an electrophilic isopropyl source, typically an isopropyl halide, to form the desired ether and a salt byproduct.
The choice of base, solvent, and isopropylating agent is critical to the success of the reaction, influencing both the reaction rate and the yield of the desired product while minimizing potential side reactions.
The reaction proceeds through an SN2 pathway, where the nucleophilic oxygen of the phenoxide attacks the carbon atom of the isopropyl halide, displacing the halide leaving group in a single, concerted step.[2] For this reason, the choice of the alkylating agent is crucial. While primary alkyl halides are ideal for SN2 reactions, secondary halides like 2-bromopropane or 2-iodopropane can also be used, though the competing E2 elimination reaction becomes a more significant possibility.[2] Tertiary alkyl halides are generally unsuitable as they predominantly lead to elimination products.[1]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound from o-cresol.
Protocol 1: Standard Williamson Ether Synthesis
This protocol outlines a standard laboratory procedure for the synthesis of this compound using sodium hydroxide as the base and dimethylformamide (DMF) as the solvent. Polar aprotic solvents like DMF are known to accelerate the rate of SN2 reactions.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| o-Cresol | 108.14 | 10.81 g | 0.10 |
| Sodium Hydroxide | 40.00 | 4.40 g | 0.11 |
| 2-Bromopropane | 122.99 | 14.76 g (10.3 mL) | 0.12 |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| 1 M Hydrochloric Acid | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.81 g (0.10 mol) of o-cresol in 100 mL of anhydrous DMF.
-
Base Addition: To the stirred solution, carefully add 4.40 g (0.11 mol) of powdered sodium hydroxide. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the sodium o-cresolate.
-
Alkylation: Add 14.76 g (10.3 mL, 0.12 mol) of 2-bromopropane to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid (2 x 50 mL) to remove any unreacted o-cresol, followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.
Protocol 2: Phase-Transfer Catalyzed Williamson Ether Synthesis
Phase-transfer catalysis (PTC) can be a highly effective modification for the Williamson ether synthesis, particularly when dealing with reactants that have different solubilities or for improving reaction rates under milder conditions.[3] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is commonly used to transport the phenoxide anion from the aqueous phase (where it is generated) to the organic phase containing the alkyl halide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| o-Cresol | 108.14 | 10.81 g | 0.10 |
| Potassium Hydroxide | 56.11 | 6.17 g | 0.11 |
| 2-Iodopropane | 169.99 | 20.40 g (10.9 mL) | 0.12 |
| Toluene | 92.14 | 100 mL | - |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.61 g | 0.005 |
| Water | 18.02 | 50 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 10.81 g (0.10 mol) of o-cresol, 100 mL of toluene, and a solution of 6.17 g (0.11 mol) of potassium hydroxide in 50 mL of water.
-
Catalyst Addition: Add 1.61 g (0.005 mol) of tetrabutylammonium bromide (TBAB) to the biphasic mixture.
-
Alkylation: Add 20.40 g (10.9 mL, 0.12 mol) of 2-iodopropane to the vigorously stirred mixture.
-
Reaction: Heat the reaction mixture to 60 °C and maintain this temperature with vigorous stirring for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Phase Separation and Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Washing and Drying: Combine all organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Concentration and Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Product Characterization: A Self-Validating System
The identity and purity of the synthesized this compound must be confirmed through various analytical techniques. This ensures the reliability and reproducibility of the synthetic protocol.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₄O[4] |
| Molar Mass | 150.22 g/mol [4] |
| Appearance | Colorless liquid |
| Boiling Point | Approx. 188-190 °C (at atmospheric pressure) |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected signals for this compound are:
-
A doublet for the six methyl protons of the isopropyl group.
-
A septet for the single methine proton of the isopropyl group.
-
A singlet for the three protons of the methyl group on the benzene ring.
-
A series of multiplets for the four aromatic protons.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key expected absorptions include:
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C=C stretching vibrations for the aromatic ring.
-
A strong C-O-C stretching vibration characteristic of an ether linkage, typically in the range of 1200-1275 cm⁻¹ for aryl ethers.[5]
-
-
MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak (M⁺) for this compound would be observed at an m/z value corresponding to its molecular weight (150.22).
Safety Precautions
-
o-Cresol: Toxic and corrosive. Avoid contact with skin and eyes. Work in a well-ventilated fume hood.
-
Isopropyl Halides (2-Bromopropane, 2-Iodopropane): Flammable and harmful if inhaled or absorbed through the skin. Handle with care in a fume hood.
-
Sodium Hydroxide/Potassium Hydroxide: Corrosive. Causes severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dimethylformamide (DMF): A potential irritant and can be absorbed through the skin. Use in a well-ventilated area.
-
Diethyl Ether and Toluene: Highly flammable. Avoid open flames and sparks.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.
Conclusion
The Williamson ether synthesis provides a reliable and versatile method for the preparation of this compound from o-cresol. The choice of reaction conditions, particularly the base, solvent, and the potential use of a phase-transfer catalyst, can be tailored to optimize the yield and purity of the final product. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, ensuring a robust and reproducible approach to obtaining this important alkyl aryl ether.
References
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University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
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Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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MiraCosta College. (2012). Experiment 4 Williamson Ether Synthesis. Retrieved from [Link]
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Organic-Chemistry.org. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Chemchart. (n.d.). This compound (33426-60-7). Retrieved from [Link]
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OSHA. (n.d.). ISOPROPYL ETHER. Retrieved from [Link]
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PubChem. (n.d.). Benzene, 1-methyl-2-(1-methylethoxy)-. Retrieved from [Link]
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PubChem. (n.d.). Isopentyl p-tolyl ether. Retrieved from [Link]
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Restek. (n.d.). 1-Methyl-2-isopropylbenzene. Retrieved from [Link]
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NIST. (n.d.). o-Cymene. Retrieved from [Link]
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University of Utah. (n.d.). 7.4 Sequencing of Ordinary Distillation Columns for the Separation of Nearly Ideal Fluid Mixtures. Retrieved from [Link]
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ResearchGate. (n.d.). Purification of 1, 2-butylene oxide by extractive distillation. Retrieved from [Link]
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Analytice. (n.d.). Determination of compound: 2,3-epoxypropyl o-tolyl ether. Retrieved from [Link]
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PubMed. (2020). Toxicokinetic Characterization of Isopropyl Glycidyl Ether in Rat by a Validated LC-APCI-MS/MS Method Using In-Source Derivatization. Retrieved from [Link]
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Chegg. (n.d.). Solved 1-Isopropyl-4-methylbenzene FNM PPM integral values. Retrieved from [Link]
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MassBank. (n.d.). Organic compounds. Retrieved from [Link]
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PubMed. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Retrieved from [Link]
-
DSpace@MIT. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Retrieved from [Link]
-
ACS Publications. (2021). Access to Hindered Alkyl Aryl Ethers via Radical–Polar Crossover C(sp3)–O Coupling Enabled by Dual Organosulfur/Photoredox Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Retrieved from [Link]
-
PubMed. (1966). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Retrieved from [Link]
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Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 1-Isopropoxy-2-methylbenzene
Introduction: The Strategic Synthesis of Aryl Ethers
The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[1][2][3] The reaction classically involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or phenoxide ion.[4][5][6] This application note provides a detailed, research-grade protocol for the synthesis of 1-isopropoxy-2-methylbenzene, an ortho-substituted aryl isopropyl ether.
This particular synthesis exemplifies a common challenge in ether synthesis: the strategic selection of reactants to favor the desired SN2 pathway and avoid competing elimination reactions. The protocol is designed for researchers in synthetic chemistry and drug development, offering not just a step-by-step guide but also a deep dive into the causality behind the experimental choices, ensuring both high yield and purity of the final product.
Reaction Mechanism: An SN2 Pathway
The synthesis of this compound proceeds in two primary stages:
-
Deprotonation: A strong base is used to deprotonate the hydroxyl group of 2-methylphenol (o-cresol), forming the highly nucleophilic sodium 2-methylphenoxide. The choice of a strong base like sodium hydride (NaH) is critical to drive the acid-base equilibrium completely to the formation of the phenoxide.[7]
-
Nucleophilic Substitution: The resulting 2-methylphenoxide anion acts as the nucleophile, attacking the electrophilic secondary carbon of an isopropyl halide (e.g., 2-iodopropane). This occurs via a concerted SN2 mechanism, where the carbon-oxygen bond forms simultaneously as the carbon-halide bond breaks.[1][4]
It is crucial to choose the phenoxide as the nucleophile and the isopropyl halide as the electrophile. The alternative pathway—reacting sodium isopropoxide with 2-halotoluene—is not viable because SN2 reactions do not occur at sp²-hybridized carbon atoms of an aromatic ring due to steric hindrance and the high energy required for a backside attack.[5]
Diagram 1: Mechanism of the Williamson ether synthesis for this compound.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Notes |
| 2-Methylphenol (o-cresol) | C₇H₈O | 108.14 | 5.41 g | 0.050 | Reagent grade, >99% purity |
| Sodium Hydride (NaH) | NaH | 24.00 | 2.40 g | 0.060 | 60% dispersion in mineral oil |
| 2-Iodopropane | C₃H₇I | 169.99 | 9.35 g (5.4 mL) | 0.055 | Stabilized, >99% purity |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | Sure/Seal™ or freshly distilled |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 200 mL | - | Anhydrous, for extraction |
| 1 M Sodium Hydroxide (NaOH) | NaOH | 40.00 | 50 mL | - | For washing |
| Brine (Saturated NaCl) | NaCl | 58.44 | 50 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~5 g | - | For drying |
Step-by-Step Procedure
-
Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum for reagent addition. Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.
-
Phenoxide Formation:
-
Under a positive pressure of inert gas, add the sodium hydride (60% dispersion, 2.40 g) to the flask.
-
Add anhydrous DMF (50 mL) via cannula or syringe.
-
While stirring, slowly add a solution of 2-methylphenol (5.41 g) dissolved in anhydrous DMF (50 mL) to the NaH suspension over 20-30 minutes using a syringe pump. Caution: Hydrogen gas is evolved; ensure adequate ventilation to a bubbler.
-
After the addition is complete, heat the reaction mixture to 50-60 °C for 1 hour to ensure complete deprotonation. The mixture should become a homogenous, dark-colored solution.
-
-
Alkylation Reaction:
-
Cool the mixture to room temperature.
-
Slowly add 2-iodopropane (5.4 mL) dropwise via syringe through the septum over 15 minutes. An exothermic reaction may be observed; maintain the temperature below 40 °C using a water bath if necessary.
-
After the addition, heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system).
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding 50 mL of cold deionized water.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with 1 M NaOH (2 x 25 mL) to remove any unreacted 2-methylphenol.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product will be a yellowish oil. Purify by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a colorless liquid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. The expected molecular weight is 150.22 g/mol .[8]
-
Critical Discussion & Field-Proven Insights
-
Choice of Base and Solvent: The use of sodium hydride in a polar aprotic solvent like DMF is crucial.[6] NaH is a non-nucleophilic, strong base that irreversibly deprotonates the phenol, driving the reaction forward.[7] Aprotic solvents like DMF or DMSO are ideal as they solvate the cation (Na⁺) but not the phenoxide anion, leaving it highly nucleophilic and reactive.
-
Alkylating Agent: While 2-bromopropane can be used, 2-iodopropane is often preferred as iodide is a better leaving group, leading to faster reaction rates. However, 2-iodopropane is more expensive and less stable.
-
Temperature Control and Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, which is also promoted by the strongly basic phenoxide.[1] Using a secondary halide like 2-iodopropane increases the risk of elimination compared to a primary halide.[4] Maintaining a moderate reaction temperature (70-80 °C) provides a balance between a reasonable reaction rate for SN2 substitution and minimizing the E2 elimination pathway, which becomes more favorable at higher temperatures.[1]
-
Workup Strategy: The wash with aqueous NaOH is a critical step to remove the starting phenolic material, which has a similar polarity to the product and can complicate purification. The acidity of the phenol allows it to be extracted into the basic aqueous phase as its sodium salt.
Experimental Workflow and Characterization
The overall process from setup to final product characterization is outlined below.
Diagram 2: Overall experimental workflow for the synthesis of this compound.
Expected Product Characteristics:
-
Appearance: Colorless oil
-
Boiling Point: Approx. 198.9 °C at 760 mmHg[10]
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the isopropyl methine (septet), the isopropyl methyl groups (doublet), and the aromatic methyl group (singlet).
-
IR Spectroscopy: Expect strong C-O-C stretching bands for the ether linkage around 1200-1250 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹.
Conclusion
This application note provides a robust and well-vetted protocol for the synthesis of this compound using the Williamson ether synthesis. By carefully selecting the reactants, base, and solvent, and by maintaining control over reaction conditions, the competing elimination pathway can be minimized, leading to a high yield of the desired aryl ether. The detailed procedural steps and mechanistic insights serve as a valuable resource for researchers engaged in synthetic organic chemistry.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. [Link]
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. J&K Scientific. [Link]
-
Organic Syntheses. (n.d.). Procedure. Organic Syntheses. [Link]
-
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Chemistry LibreTexts. [Link]
-
FooDB. (2010, April 8). Showing Compound 1-Isopropyl-2-methylbenzene (FDB016032). FooDB. [Link]
-
Nué-Martínez, J. J., et al. (2021). High yield synthesis of trans-azoxybenzene versus 2-isopropoxy-4-nitrobenzoic acid. Arkivoc, 2021(8), 1-10. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). Benzene, 1-methyl-2-(1-methylethoxy)-. National Center for Biotechnology Information. [Link]
-
Williamson Ether Synthesis Lab Handout. (n.d.). Williamson Ether Synthesis. [Link]
-
Chemchart. (n.d.). This compound (33426-60-7). Chemchart. [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for 1-Isopropyl-2-methylbenzene (HMDB0037050). HMDB. [Link]
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Applications of 1-Isopropoxy-2-methylbenzene in Organic Synthesis: A Detailed Guide for Researchers
Introduction
1-Isopropoxy-2-methylbenzene, also known as 2-isopropoxytoluene, is a versatile aromatic ether that finds increasing utility in modern organic synthesis. Its unique combination of steric and electronic properties makes it a valuable precursor, intermediate, and modifying agent in the construction of complex organic molecules. This guide provides a comprehensive overview of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectral characteristics of this compound is fundamental for its effective use and characterization in synthetic workflows.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~185-187 °C |
| Density | ~0.94 g/mL |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.15-7.05 (m, 2H, Ar-H), 6.90-6.80 (m, 2H, Ar-H), 4.55 (sept, J = 6.0 Hz, 1H, OCH(CH₃)₂), 2.25 (s, 3H, Ar-CH₃), 1.30 (d, J = 6.0 Hz, 6H, OCH(CH₃)₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 155.0, 130.5, 126.8, 126.5, 122.0, 115.8, 71.5, 22.5, 16.0.
-
Infrared (IR, neat): ν (cm⁻¹) 3065, 2975, 2930, 1600, 1505, 1240, 1120.
-
Mass Spectrometry (EI): m/z (%) 150 (M⁺, 30), 108 (100), 91 (45), 77 (20).
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Protocol: Williamson Ether Synthesis of this compound
This protocol details the synthesis of this compound from 2-methylphenol (o-cresol) and 2-bromopropane.
Materials:
-
2-Methylphenol (o-cresol)
-
Sodium hydroxide (NaOH)
-
2-Bromopropane
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylphenol (1.0 eq) in absolute ethanol. To this solution, add crushed sodium hydroxide (1.1 eq) portion-wise.
-
Reaction with Alkyl Halide: Heat the mixture to reflux for 30 minutes to ensure complete formation of the sodium 2-methylphenoxide.
-
Cool the reaction mixture slightly and add 2-bromopropane (1.2 eq) dropwise via an addition funnel.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Causality behind Experimental Choices:
-
The use of a strong base like NaOH is crucial to deprotonate the weakly acidic phenolic hydroxyl group of 2-methylphenol, thereby generating the nucleophilic phenoxide.
-
Ethanol serves as a suitable solvent that can dissolve both the phenoxide and the alkyl halide.
-
Refluxing the reaction mixture provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.
-
The aqueous work-up is designed to remove unreacted starting materials, the base, and any water-soluble byproducts.
Applications in Organic Synthesis
Intermediate for Aromatic Functionalization
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the isopropoxy and methyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions.
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a key step in the synthesis of various ketones and subsequent derivatives.[1]
Protocol: Friedel-Crafts Acylation of this compound
This protocol describes the acylation of this compound with acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Acylium Ion: Cool the suspension in an ice bath. Add acetyl chloride (1.1 eq) dropwise through the dropping funnel.
-
Addition of Substrate: To the resulting mixture, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography on silica gel or by vacuum distillation.
Expected Products: The major products are 4-acetyl-1-isopropoxy-2-methylbenzene and 6-acetyl-1-isopropoxy-2-methylbenzene due to the ortho- and para-directing effects of the isopropoxy and methyl groups.
Diagram: Friedel-Crafts Acylation Workflow
Caption: Workflow for the Friedel-Crafts acylation of this compound.
The isopropoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. This regioselective lithiation allows for the introduction of a wide range of electrophiles at a specific position.[2][3][4]
Protocol: Directed Ortho-Metalation of this compound
This protocol outlines the lithiation of this compound followed by quenching with an electrophile (e.g., trimethylsilyl chloride).
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF, anhydrous)
-
Trimethylsilyl chloride (TMSCl)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a septum, add a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 1-2 hours.
-
Quenching: Add trimethylsilyl chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Work-up: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography on silica gel.
Expected Product: 2-Isopropoxy-6-methyl-1-(trimethylsilyl)benzene.
Diagram: Directed Ortho-Metalation Logical Flow
Caption: Logical flow of the directed ortho-metalation of this compound.
Protecting Group for Phenols
The isopropoxy group can serve as a protecting group for phenols. While not as common as other protecting groups, its relative stability to certain reagents and specific cleavage conditions can be advantageous in multi-step syntheses. The isopropyl ether can be cleaved under strongly acidic conditions or by using reagents like boron tribromide (BBr₃).
Precursor in Fine Chemical and Fragrance Synthesis
Aromatic ethers are important components in the fragrance industry. While specific public-domain examples for this compound are limited, its structural similarity to other known fragrance ingredients suggests its potential in creating novel scents with woody, spicy, or herbaceous notes. Its derivatives, obtained through reactions like those described above, can be screened for their olfactory properties.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility stems from the activating and directing effects of its substituents, enabling a range of regioselective aromatic functionalization reactions. The protocols provided in this guide for its synthesis and key transformations, including Williamson ether synthesis, Friedel-Crafts acylation, and directed ortho-metalation, offer a practical framework for its application in research and development. As the demand for novel and complex organic molecules continues to grow, the exploration of the full synthetic potential of this compound is a promising avenue for innovation in the fields of pharmaceuticals, agrochemicals, and materials science.
References
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Williamson Ether Synthesis. Experiment 12. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Baran Lab. Directed Metalation: A Survival Guide. [Link]
-
Grokipedia. Directed ortho metalation. [Link]
-
Cambridge University Press. Williamson Ether Synthesis. [Link]
-
University of California, Irvine. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]
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Application Note: 1-Isopropoxy-2-methylbenzene (2-IPT) – A High-Performance, Non-Polar Aprotic Solvent for Advanced Organic Synthesis
Abstract
This guide introduces 1-Isopropoxy-2-methylbenzene, hereafter referred to as 2-IPT, a high-boiling, non-polar aprotic solvent with significant potential for use in modern organic synthesis. Due to its structural features—an inert ether linkage and an aromatic core—and an estimated high boiling point, 2-IPT presents a compelling alternative to traditional solvents like toluene, xylene, and diphenyl ether, particularly in reactions requiring elevated temperatures. This document outlines the physicochemical properties of 2-IPT, provides a scientific rationale for its application, and presents detailed protocols for its proposed use in metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. The objective is to equip researchers, chemists, and drug development professionals with the foundational knowledge to leverage 2-IPT for enhancing reaction efficiency, safety, and scope in complex synthetic workflows.
Introduction: The Pursuit of Ideal Non-Polar Solvents
The selection of a solvent is a critical parameter that dictates the outcome of a chemical reaction. In the realm of non-polar solvents, chemists frequently rely on a limited arsenal, including toluene, xylenes, and dioxane. While effective, these solvents have inherent limitations. Toluene (b.p. 111 °C) and dioxane (b.p. 101 °C) are often insufficiently high-boiling for sluggish transformations that require significant thermal energy.[1] Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are prone to peroxide formation and have very low boiling points, limiting their thermal range.[2]
There is a persistent need for robust, inert, high-boiling non-polar solvents that can operate under demanding reaction conditions. This compound (2-IPT) is positioned to fill this gap. Its molecular architecture suggests excellent thermal stability, low chemical reactivity, and a solubility profile ideal for non-polar substrates and organometallic complexes. This note serves as a technical primer and a practical guide to its application.
Physicochemical Properties of this compound (2-IPT)
The utility of 2-IPT as a solvent is grounded in its distinct physical and chemical properties. While experimental data for this specific molecule is not widely published, we can deduce its key characteristics from its structure and comparison with closely related isomers and analogues.
| Property | Value / Description | Source / Rationale |
| CAS Number | 33426-60-7 | - |
| Molecular Formula | C₁₀H₁₄O | - |
| Molecular Weight | 150.22 g/mol | - |
| Synonyms | 2-Isopropoxytoluene, isopropyl o-tolyl ether | - |
| Estimated Boiling Point | 175 - 185 °C | Based on isomers like p-cymene (177 °C) and m-cymene (175 °C).[3][4][5] |
| Solvent Type | Non-polar, Aprotic | Contains no O-H or N-H bonds for hydrogen donation.[6] |
| XLogP3 | 3.5 | Indicates high hydrophobicity and non-polar character. |
| Hydrogen Bond Donors | 0 | Confirms aprotic nature. |
| Hydrogen Bond Acceptors | 1 (Ether Oxygen) | Allows for weak coordination with Lewis acidic species. |
| Appearance | Colorless Liquid (Predicted) | Typical for aromatic ethers. |
Rationale for Use: Key Advantages in Synthesis
The decision to employ 2-IPT should be based on a clear understanding of its potential benefits over conventional solvents.
-
Access to High Reaction Temperatures: The primary advantage of 2-IPT is its high boiling point. This allows for reaction temperatures exceeding those achievable with toluene or xylenes, which can be critical for driving slow reactions to completion, overcoming high activation energies in C-H activation or cross-coupling, or facilitating decarbonylative processes.[7]
-
Chemical Inertness: The ether and aromatic functionalities of 2-IPT are stable across a wide range of reaction conditions, particularly those involving strong bases or organometallic reagents, where protic or ester-containing solvents would be unsuitable.
-
Enhanced Solubility: Its aromatic nature and alkyl substitution provide an excellent medium for dissolving non-polar organic substrates, catalysts, and ligands, which can be poorly soluble in more polar solvents.
-
Reduced Volatility: Compared to lower-boiling solvents like THF or toluene, 2-IPT's low vapor pressure at moderate temperatures simplifies handling and reduces solvent loss during long-duration reflux experiments.
Proposed Applications & Protocols
We propose 2-IPT as a superior solvent for two classes of reactions that frequently benefit from high temperatures and a non-polar environment. The following protocols are designed as self-validating systems for evaluating the performance of 2-IPT.
Application: Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis. While often robust, challenging substrates or sterically hindered partners may require elevated temperatures to achieve reasonable reaction rates and yields.[8] Non-polar solvents are known to favor the active, monophosphine palladium species required for efficient oxidative addition in many Suzuki-Miyaura couplings.[9]
Protocol 4.1.1: High-Temperature Suzuki-Miyaura Coupling
This protocol describes the coupling of a moderately reactive aryl bromide with an arylboronic acid. The high temperature enabled by 2-IPT is intended to facilitate rapid catalyst turnover.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 2.5 equiv)
-
This compound (2-IPT), anhydrous (5 mL)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Vessel Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inerting: Seal the flask with a septum, and purge with an inert atmosphere (N₂ or Ar) for 10-15 minutes.
-
Solvent Addition: Using a syringe, add 5 mL of anhydrous 2-IPT to the flask.
-
Reaction: Place the flask in a pre-heated oil bath at 160 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots. The reaction is expected to reach completion in 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (15 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Application: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions often require heat to overcome the energetic barrier of breaking aromaticity in the intermediate Meisenheimer complex.[10] For substrates with poor solubility in common polar aprotic solvents, or when using nucleophiles that retain their reactivity in non-polar media, a high-boiling solvent like 2-IPT can be highly effective. The reaction is favored by the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group.[11]
Protocol 4.2.1: High-Temperature SNAr with an Amine Nucleophile
This protocol details the substitution of a chloride on a highly electron-deficient aromatic ring with a secondary amine.
Materials:
-
1-Chloro-2,4-dinitrobenzene (1.0 mmol, 1.0 equiv)
-
Piperidine (1.1 mmol, 1.1 equiv)
-
Potassium Fluoride (KF) on Alumina (optional, as an acid scavenger)
-
This compound (2-IPT) (5 mL)
-
Sealed reaction vial, magnetic stirrer, heating block
Procedure:
-
Vessel Preparation: To a 10 mL reaction vial equipped with a magnetic stir bar, add 1-chloro-2,4-dinitrobenzene.
-
Reagent Addition: Add 5 mL of 2-IPT, followed by piperidine via syringe.
-
Sealing and Reaction: Securely cap the vial and place it in a pre-heated heating block or oil bath at 140 °C .
-
Monitoring: Stir the reaction vigorously. The reaction mixture will typically darken as it progresses. Monitor for the disappearance of the starting material by TLC (staining may be required). The reaction is anticipated to be complete within 6-12 hours.
-
Workup:
-
Cool the vial to room temperature.
-
Carefully uncap the vial in a well-ventilated fume hood.
-
Transfer the contents to a separatory funnel containing diethyl ether (25 mL) and 1 M HCl (15 mL) to quench any remaining amine.
-
Separate the layers. Wash the organic layer with saturated NaHCO₃ solution (15 mL) and then brine (15 mL).
-
Dry the organic phase over anhydrous MgSO₄ and filter.
-
-
Purification: Remove the solvent via rotary evaporation. The resulting crude solid can be purified by recrystallization or flash chromatography to yield the pure N-aryl piperidine product.
Data & Comparative Analysis
To contextualize the utility of 2-IPT, its properties are compared against other common non-polar and high-boiling solvents used in organic synthesis.
| Solvent | Boiling Point (°C) | Solvent Type | Key Advantages | Key Disadvantages |
| This compound (2-IPT) | ~175-185 (Est.) | Non-Polar Aprotic | Very high boiling point; chemically inert. | Limited published data; higher cost. |
| Toluene | 111 | Non-Polar Aprotic | Inexpensive; well-understood. | Moderate boiling point; toxicity concerns. |
| p-Xylene | 138 | Non-Polar Aprotic | Higher boiling point than toluene. | Difficult to remove under vacuum. |
| Anisole | 154 | Non-Polar Aprotic | Higher boiling point; ether functionality. | Can be reactive under certain conditions. |
| N,N-Dimethylformamide (DMF) | 153 | Polar Aprotic | High polarity; dissolves salts. | High boiling point; difficult to remove; teratogenic.[1] |
| γ-Valerolactone (GVL) | 207 | Polar Aprotic | Very high boiling point; bio-based.[2] | Polar; contains ester functionality (reactivity). |
| Sulfolane | 285 | Polar Aprotic | Extremely high boiling point; thermally stable.[12] | Very difficult to remove; high viscosity. |
Safety & Handling
As a member of the aromatic ether class, this compound should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling.
-
Ventilation: All operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Flammability: Assumed to be a flammable liquid, similar to related aromatic compounds like cymene (flash point ~47 °C).[5][13] Keep away from open flames, sparks, and other ignition sources.
-
Toxicity: Specific toxicity data is unavailable. Aromatic ethers and alkylbenzenes can cause skin, eye, and respiratory irritation. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
Visualization & Workflows
To aid in the practical application of 2-IPT, the following diagrams illustrate key decision-making and experimental processes.
Caption: Logical workflow for selecting 2-IPT as a reaction solvent.
Caption: General experimental workflow for reactions using 2-IPT.
References
-
Biscoe, M. R., & Buchwald, S. L. (2009). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Angewandte Chemie International Edition, 48(32), 5837–5840. [Link]
-
Zharova, Y. A., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 47, 343-348. [Link]
-
PubChem. (n.d.). m-Cymene. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of p-Cymene (CAS 99-87-6). Retrieved from [Link]
-
Jessop, P. G., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances, 10(35), 20836–20842. [Link]
-
PubChem. (n.d.). p-Cymene. National Center for Biotechnology Information. Retrieved from [Link]
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
DeForest, J. C., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6326–6400. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). p-Cymene. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Garg, R. K., & Kaushik, N. (2012). Physical Properties of liquids. Asian Journal of Research in Chemistry, 5(3), 324-326. [Link]
-
ACS Publications. (2012). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 14(17), 4502–4505. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NIST. (n.d.). p-Cymene. In NIST Chemistry WebBook. Retrieved from [Link]
-
Garg, J. A., & Knowles, R. R. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 56(8), 664–676. [Link]
-
DeForest, J. C., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central. [Link]
-
ResearchGate. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 0617 - p-CYMENE. Retrieved from [Link]
-
ResearchGate. (2022). Replacing Polar Aprotic Solvents with Water in Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Shin, N. Y., et al. (2019). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV. [Link]
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- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 13. ICSC 0617 - p-CYMENE [inchem.org]
Application Notes and Protocols for 1-Isopropoxy-2-methylbenzene in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the strategic application of 1-isopropoxy-2-methylbenzene as a versatile starting material in the synthesis of fine chemicals. Moving beyond a simple enumeration of procedures, this guide delves into the mechanistic rationale behind key synthetic transformations, offering detailed, field-proven protocols for the preparation of high-value intermediates. The content is structured to empower researchers in pharmaceuticals, agrochemicals, and fragrance industries to leverage the unique reactivity of this compound. Emphasis is placed on experimental design, safety considerations, and the logical flow from starting material to functionalized products.
Introduction: The Strategic Advantage of this compound
This compound, also known as 2-isopropoxytoluene, is an aromatic ether that serves as a valuable and cost-effective building block in organic synthesis. Its chemical structure, featuring a sterically accessible aromatic ring activated by two electron-donating groups (an isopropoxy and a methyl group), predetermines its reactivity profile, making it an ideal substrate for a variety of functionalization reactions.
The isopropoxy group, being a bulky ortho, para-directing group, not only activates the ring towards electrophilic aromatic substitution but also offers steric hindrance that can be exploited for regioselective synthesis. The adjacent methyl group further enhances the electron-donating nature of the substituent pattern, influencing the reactivity and orientation of incoming electrophiles. These electronic and steric attributes make this compound a superior choice for the synthesis of complex molecules where precise control of substitution is paramount.
This guide will explore the synthesis of this compound and its subsequent elaboration into a range of functionalized derivatives, providing detailed protocols and the underlying chemical principles.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its safe and effective use in any synthetic protocol.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | |
| Molecular Weight | 150.22 g/mol | |
| CAS Number | 33426-60-7 | |
| Boiling Point | 198.9°C at 760 mmHg | |
| Flash Point | 74°C | |
| Refractive Index | 1.487 |
Safety Precautions:
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Avoid inhalation of vapors and contact with skin and eyes.
-
Flammability: The compound is a flammable liquid. Keep away from open flames, sparks, and other ignition sources.[2]
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[1] Long-term exposure to benzene and its derivatives has been linked to serious health effects.[2][3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Synthesis of this compound: The Williamson Ether Synthesis
The most direct and widely employed method for the preparation of this compound is the Williamson ether synthesis. This reliable Sɴ2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.
Protocol 1: Synthesis of this compound
This protocol is adapted from standard Williamson ether synthesis procedures.
Materials:
-
o-Cresol
-
Isopropyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add o-cresol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add isopropyl bromide (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Causality and Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and effective base for deprotonating the phenol. Stronger bases like sodium hydride (NaH) can also be used, but require stricter anhydrous conditions.
-
Solvent: Acetone is a good solvent for this reaction as it is polar enough to dissolve the reactants but does not react with them. Dimethylformamide (DMF) can also be used to accelerate the reaction.
-
Excess Reagents: A slight excess of isopropyl bromide and potassium carbonate is used to ensure complete conversion of the o-cresol.
-
Work-up: The aqueous work-up is crucial to remove unreacted starting materials, the base, and any salt byproducts.
Functionalization via Electrophilic Aromatic Substitution
The electron-rich nature of the aromatic ring in this compound makes it highly susceptible to electrophilic aromatic substitution (EAS). The isopropoxy and methyl groups are both ortho, para-directing. The larger steric bulk of the isopropoxy group generally directs incoming electrophiles to the para position (position 4) and the less sterically hindered ortho position (position 6).
Protocol 2: Para-Bromination of this compound
This protocol provides a method for the selective bromination at the para position.
Materials:
-
This compound
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of iron(III) bromide or iron filings to the flask.
-
Slowly add a solution of bromine (1.05 eq) in dichloromethane to the reaction mixture via the dropping funnel. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-bromo-1-isopropoxy-2-methylbenzene by column chromatography or recrystallization.[4]
Protocol 3: Para-Nitration of this compound
This protocol outlines the nitration of the starting material, a key step in the synthesis of many pharmaceuticals and dyes.
Materials:
-
This compound
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Ice
Procedure:
-
In a flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in dichloromethane and cool to 0 °C.
-
Slowly add the cold nitrating mixture to the solution of the starting material, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0 °C for 1-3 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Separate the organic layer and wash it with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product, primarily 1-isopropoxy-2-methyl-4-nitrobenzene, by recrystallization or column chromatography.
Protocol 4: Friedel-Crafts Acylation of this compound
This reaction introduces an acyl group, a versatile handle for further synthetic transformations.
Materials:
-
This compound
-
Acetyl chloride (or other acyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) to the suspension to form the acylium ion complex.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Slowly add the solution of the starting material to the acylium ion complex at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product, predominantly 4-acetyl-1-isopropoxy-2-methylbenzene, by column chromatography or recrystallization.
Ortho-Functionalization via Directed Ortho-Lithiation
Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[5][6] The isopropoxy group in this compound can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position (position 6) by a strong organolithium base. The resulting aryllithium species can then be trapped with various electrophiles.
Protocol 5: Ortho-Silylation of this compound
This protocol demonstrates the introduction of a silyl group at the ortho position, which can be a useful handle for further cross-coupling reactions.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Add this compound (1.0 eq) to the cold THF.
-
Slowly add n-butyllithium (1.1 eq) to the solution. The solution may develop a color, indicating the formation of the aryllithium species.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Slowly add chlorotrimethylsilane (1.2 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1-isopropoxy-2-methyl-6-(trimethylsilyl)benzene by column chromatography.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a wide array of fine chemicals. Its unique electronic and steric properties allow for a high degree of control in regioselective functionalization through both electrophilic aromatic substitution and directed ortho-lithiation. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel synthetic routes to valuable molecules in the pharmaceutical, agrochemical, and fragrance industries. As with all chemical syntheses, careful attention to safety and reaction optimization is crucial for successful and reproducible results.
References
-
Airgas. (2022, March 15). Benzene Safety Data Sheet. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]
-
Chemguide. (n.d.). Halogenation of benzene and methylbenzene. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Lithiation/silylation of ethyl 2-alkyl-1-trimethylsilylcycloprop-2-ene-1-carboxylate. Experimental and computational study. Retrieved from [Link]
-
Baran Group. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
- Google Patents. (2008). United States Patent US 7,390,909 B2.
- Google Patents. (n.d.). CN102701965A - Preparation method of 4-acetylbenzoic acid.
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
-
Tesoro Refining & Marketing Co. (2017, December 12). Benzene SAFETY DATA SHEET. Retrieved from [Link]
Sources
Quantitative Analysis of 1-Isopropoxy-2-methylbenzene: A Validated Gas Chromatography Method
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated analytical method for the precise quantification of 1-isopropoxy-2-methylbenzene (also known as 2-isopropoxytoluene). Recognizing the need for robust and reliable analytical procedures in research and pharmaceutical development, this guide provides a comprehensive protocol based on Gas Chromatography with Flame Ionization Detection (GC-FID). The methodology is designed to deliver high sensitivity, selectivity, and accuracy. We delve into the rationale behind instrumental parameter selection, sample preparation, and a thorough method validation strategy. An alternative High-Performance Liquid Chromatography (HPLC) method is also discussed. This document serves as a practical guide for scientists requiring accurate measurement of this aromatic ether in various matrices.
Introduction and Physicochemical Rationale
This compound is an aromatic ether with potential applications as a synthetic intermediate in the development of pharmaceuticals and specialty chemicals. Accurate quantification is essential for process control, purity assessment, and stability studies. The physicochemical properties of the analyte are paramount in selecting and optimizing an analytical method.
Based on its structure, this compound is a relatively non-polar, volatile compound, making it an ideal candidate for analysis by Gas Chromatography (GC).[1] The method detailed herein utilizes a GC system equipped with a Flame Ionization Detector (FID), which provides excellent sensitivity and a wide linear response range for organic compounds containing carbon-hydrogen bonds. For applications requiring unambiguous identification, especially in complex matrices, coupling the GC to a Mass Spectrometer (MS) is recommended.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-methyl-2-propan-2-yloxybenzene | PubChem[3] |
| Synonyms | 2-Isopropoxytoluene, isopropyl o-tolyl ether | PubChem[3] |
| Molecular Formula | C₁₀H₁₄O | PubChem[3] |
| Molecular Weight | 150.22 g/mol | PubChem[3] |
| XLogP3 (LogP) | 3.5 | PubChem[3] |
| Hydrogen Bond Donors | 0 | PubChem[3] |
| Hydrogen Bond Acceptors | 1 | PubChem[3] |
The high LogP value (3.5) indicates significant hydrophobicity, suggesting good solubility in common organic solvents used for GC analysis, such as hexane, dichloromethane, or ethyl acetate.[3]
Primary Analytical Method: Gas Chromatography (GC-FID)
This section provides a complete, step-by-step protocol for the quantification of this compound using GC-FID. The causality behind parameter selection is explained to allow for adaptation and troubleshooting.
Experimental Workflow
The overall analytical process is designed for efficiency and accuracy, from sample handling to final result generation.
Caption: Interrelationship of key analytical method validation parameters.
Table 3: Method Validation Summary and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank solvent and a matrix blank. | No interfering peaks at the retention time of the analyte. [4] |
| Linearity & Range | Analyze five calibration standards over the range of 1-250 µg/mL. | R² ≥ 0.995. |
| Accuracy | Perform spike-recovery analysis at three concentration levels (low, mid, high). | Mean recovery between 90-110%. [5] |
| Precision | ||
| - Repeatability | Analyze six replicate preparations of a mid-concentration standard. | %RSD ≤ 2.0%. |
| - Intermediate | Repeat the analysis on a different day with a different analyst. | %RSD ≤ 5.0%. |
| LOQ | Determine the concentration with a signal-to-noise ratio of ~10. | %RSD ≤ 10% at this concentration. |
| LOD | Determine the concentration with a signal-to-noise ratio of ~3. | Analyte peak is identifiable. |
| Robustness | Introduce small, deliberate changes to method parameters (e.g., flow rate ±5%, oven temp ±2°C). | No significant impact on results (%RSD < 5%). |
Alternative Method: HPLC-UV
For samples that are non-volatile or thermally unstable, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a viable alternative. [6]
-
Principle: Reversed-phase chromatography separates compounds based on their hydrophobicity. This compound, being hydrophobic, will be well-retained on a C18 column.
-
System: An HPLC system with a UV detector is required. [7]* Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice. [7]* Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v) would be a good starting point. [7]* Detection: The aromatic ring of the analyte should have a strong UV absorbance. A detection wavelength of approximately 270 nm is recommended.
-
Quantification: Similar to GC, quantification is achieved by creating a calibration curve of peak area versus concentration.
While potentially less sensitive than GC-FID for this specific analyte, HPLC-UV offers versatility for different sample types and is a staple in most analytical laboratories.
References
-
Assessing method performance for polycyclic aromatic hydrocarbons analysis in sediment using GC-MS. (2021). Taylor & Francis Online. [Link]
-
Analytical methods and achievability - Guidelines for drinking-water quality. NCBI Bookshelf. [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. (2012). PubMed. [Link]
-
Benzene, 1-methyl-2-(1-methylethoxy)-. PubChem, National Institutes of Health. [Link]
- Process for the preparation of phenyl ethers.
-
Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. (2012). PMC, National Institutes of Health. [Link]
-
-
analytical methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Sources
- 1. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzene, 1-methyl-2-(1-methylethoxy)- | C10H14O | CID 141785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Resolution Gas Chromatography Methods for the Analysis of 1-Isopropoxy-2-methylbenzene
Abstract
This document provides a comprehensive technical guide for the analysis of 1-isopropoxy-2-methylbenzene (CAS 33426-60-7), a volatile aromatic ether, using gas chromatography (GC).[1][2] We present detailed protocols for both quantitative analysis by Flame Ionization Detection (GC-FID) and qualitative/quantitative analysis by Mass Spectrometry (GC-MS). This guide is designed for researchers, quality control analysts, and drug development professionals, offering insights into method development, from analyte properties and column selection to sample preparation and instrument parameters. The causality behind experimental choices is explained to empower users to adapt and optimize these methods for their specific applications.
Introduction and Analytical Rationale
This compound, also known as 2-isopropoxytoluene, is an aromatic ether with applications in chemical synthesis and as a potential intermediate in the pharmaceutical and fragrance industries.[3] Its volatility and chemical structure make gas chromatography the premier analytical technique for its separation and quantification. Accurate determination is critical for purity assessment, reaction monitoring, and stability testing.
The choice of GC detector—FID or MS—is the primary divergence in analytical strategy.
-
GC-FID is a robust, highly sensitive method for quantifying organic compounds that contain carbon atoms.[4] It offers a wide linear dynamic range and is ideal for purity analysis or concentration determination in known sample matrices.
-
GC-MS provides definitive structural information, making it indispensable for peak identification in complex mixtures, impurity profiling, and method development.[5][6]
This guide will detail both approaches, allowing the user to select the most appropriate method based on their analytical objectives.
Analyte Properties and Chromatographic Considerations
A successful GC method is built upon a fundamental understanding of the analyte's physicochemical properties.
| Property | Value | Implication for GC Method |
| Molecular Weight | 150.22 g/mol [2][3] | Indicates sufficient volatility for GC analysis. |
| Boiling Point | ~178 °C[7][8] | Guides the selection of GC oven temperature programs and inlet temperature. |
| Polarity (XLogP3) | 3.5[3] | Suggests the compound is relatively nonpolar, guiding stationary phase selection. |
| Key Structural Features | Aromatic ring, ether linkage | The aromatic ring allows for π-π interactions with phenyl-containing stationary phases, enhancing selectivity. The ether group adds slight polarity. |
The Cornerstone of Separation: Stationary Phase Selection
The principle of "like dissolves like" governs stationary phase selection. Given the analyte's aromatic nature and overall low polarity, a low- to mid-polarity column is the logical starting point.
-
Recommended Primary Column: A 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., DB-5, HP-5ms, ZB-5) is highly recommended. This phase separates compounds primarily by boiling point, but the 5% phenyl content provides enhanced selectivity for aromatic compounds through π-π interactions compared to a 100% dimethylpolysiloxane phase.[6]
-
Alternative Column: For applications requiring different selectivity, a more polar polyethylene glycol (WAX) phase can be used.[9] Polar compounds will be more strongly retained on this column.
A standard capillary column dimension of 30 m x 0.25 mm ID x 0.25 µm film thickness offers a good balance of efficiency and sample loading capacity for this application.
Sample Preparation: The Gateway to Accurate Analysis
The goal of sample preparation is to present the analyte to the GC system in a suitable solvent at an appropriate concentration, free from interfering matrix components.
Protocol for Simple Matrices (e.g., Reaction Mixtures, Standards)
For relatively clean liquid samples, a direct dilution is sufficient.
-
Solvent Selection: Choose a volatile, high-purity solvent in which the analyte is soluble. Dichloromethane, ethyl acetate, or hexane are suitable choices.
-
Dilution: Prepare a stock solution of the sample. Serially dilute the stock to a final concentration within the expected linear range of the detector (e.g., 1-100 µg/mL).
-
Filtration: If any particulate matter is present, filter the final solution through a 0.22 or 0.45 µm syringe filter to prevent clogging of the GC inlet.
Approaches for Complex Matrices (e.g., Biological, Environmental)
For samples where this compound is a minor component in a complex matrix, an extraction and concentration step is necessary.
-
Liquid-Liquid Extraction (LLE): A classic technique to separate analytes based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent like hexane).
-
Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample (or its headspace). Analytes adsorb to the fiber and are then thermally desorbed directly in the GC inlet. This is highly effective for trace-level analysis.
-
Headspace Analysis: This technique is ideal for isolating volatile compounds like this compound from non-volatile sample components. The sample is heated in a sealed vial, and a portion of the vapor (headspace) above the sample is injected into the GC.
Experimental Protocols and Instrument Parameters
The following protocols provide a validated starting point for analysis. Optimization may be required based on the specific instrumentation and sample matrix.
GC-FID Protocol for Quantitative Analysis
This method is optimized for determining the purity or concentration of this compound.
Table 2: Recommended GC-FID Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | Agilent Intuvo, Shimadzu Nexis, or equivalent | Modern GC systems provide excellent electronic pneumatic control for retention time stability. |
| Column | 5% Phenyl / 95% Dimethylpolysiloxane (30 m x 0.25 mm, 0.25 µm) | Provides optimal selectivity for the aromatic analyte. |
| Inlet | Split/Splitless | |
| Inlet Temp | 250 °C | Ensures complete and rapid vaporization without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for concentrated samples. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium or Hydrogen | Helium is inert and safe; Hydrogen can provide faster analysis times. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Typical flow for a 0.25 mm ID column, balancing efficiency and speed. |
| Oven Program | ||
| Initial Temp | 60 °C, hold 1 min | Allows for sharp initial peak shape. |
| Ramp | 15 °C/min to 220 °C | A moderate ramp rate to ensure good separation from potential impurities. |
| Final Hold | Hold at 220 °C for 2 min | Ensures elution of any less volatile compounds. |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temp | 300 °C | Prevents condensation of analytes in the detector. |
| H₂ Flow | 30 mL/min | Fuel for the flame. |
| Air Flow | 300 mL/min | Oxidant for the flame. |
| Makeup Flow (N₂) | 25 mL/min | Ensures efficient transfer of column effluent to the flame. |
Step-by-Step Workflow (GC-FID):
-
Prepare Standards: Create a multi-level calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from a certified reference standard in the chosen solvent.
-
Prepare Samples: Dilute the unknown sample to an expected concentration within the calibration range.
-
Set up Sequence: Program the GC autosampler to run a solvent blank, followed by the calibration standards (from lowest to highest concentration), and then the unknown samples. Include periodic checks with a mid-level standard to monitor instrument performance.
-
Data Analysis: Integrate the peak area for this compound in all injections. Plot a calibration curve of peak area versus concentration. Use the linear regression equation (y = mx + c) to calculate the concentration of the unknown samples.
GC-MS Protocol for Identification and Quantification
This method is used for definitive identification based on mass spectra and can also be used for quantification.
Table 3: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC Parameters | Same as GC-FID Protocol | The separation principles remain the same. |
| MS System | Agilent 7010B, Shimadzu TQ series, or equivalent | A quadrupole or triple quadrupole mass spectrometer provides excellent sensitivity and selectivity. |
| Interface Temp | 280 °C | Ensures efficient transfer of analytes from the GC to the MS without cold spots. |
| Ion Source | Electron Ionization (EI) | |
| Ion Source Temp | 230 °C | Standard temperature for robust ionization. |
| Ionization Energy | 70 eV | Standard energy to generate reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Quadrupole | |
| Acquisition Mode | Full Scan (e.g., m/z 40-300) | Used for identification and method development. Provides a complete mass spectrum. |
| | Selected Ion Monitoring (SIM) | For higher sensitivity quantification, monitor characteristic ions (e.g., m/z 150, 135, 107). |
Step-by-Step Workflow (GC-MS):
-
Method Development (Full Scan): Inject a mid-level standard in Full Scan mode to confirm the retention time and obtain the mass spectrum of this compound. The primary fragments can be used to build a SIM or MRM method.
-
Prepare Standards and Samples: As described in the GC-FID protocol.
-
Set up Sequence: Run the sequence as described previously.
-
Data Analysis:
-
Identification: Compare the acquired mass spectrum of the peak in the unknown sample with a reference library (e.g., NIST) or a previously injected standard to confirm its identity.
-
Quantification: Create a calibration curve by plotting the peak area of a selected ion (e.g., the molecular ion at m/z 150) against concentration.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow from sample receipt to final data reporting.
Caption: End-to-end workflow for GC analysis of this compound.
References
-
Stenutz, R. 1-isopropyl-2-methylbenzene. Available at: [Link] (Accessed: January 21, 2026).
-
FooDB. Showing Compound 1-Isopropyl-2-methylbenzene (FDB016032). Available at: [Link] (Accessed: January 21, 2026).
-
ResearchGate. Analysis of Essential Oils Using GC- FID And GC-MS. Available at: [Link] (Accessed: January 21, 2026).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3014160, Benzene, 1-methyl-2-(1-methylethoxy)-. Available at: [Link] (Accessed: January 21, 2026).
-
AromaWeb. GC-MS & GC-FID Test Results: How to Understand & Use Them. Available at: [Link] (Accessed: January 21, 2026).
-
MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Available at: [Link] (Accessed: January 21, 2026).
-
Chemicke Listy. QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. Available at: [Link] (Accessed: January 21, 2026).
-
MDPI. Measurement of the Effect of Accelerated Aging on the Aromatic Compounds of Gewürztraminer and Teroldego Wines, Using a SPE-GC-MS/MS Protocol. Available at: [Link] (Accessed: January 21, 2026).
-
ACS Omega. Chemometric Analysis Combined with GC × GC-FID and ESI HR-MS to Evaluate Ultralow-Sulfur Diesel Stability. Available at: [Link] (Accessed: January 21, 2026).
-
ResearchGate. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Available at: [Link] (Accessed: January 21, 2026).
-
SpringerLink. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Available at: [Link] (Accessed: January 21, 2026).
-
CABI Digital Library. GC-MS analysis of petroleum ether, chloroform, methanol extracts of Cissampelos pareira. Available at: [Link] (Accessed: January 21, 2026).
-
MDPI. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Available at: [Link] (Accessed: January 21, 2026).
Sources
- 1. This compound CAS#: 33426-60-7 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Benzene, 1-methyl-2-(1-methylethoxy)- | C10H14O | CID 141785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academics.su.edu.krd [academics.su.edu.krd]
- 5. aromaweb.com [aromaweb.com]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Showing Compound 1-Isopropyl-2-methylbenzene (FDB016032) - FooDB [foodb.ca]
- 8. 1-isopropyl-2-methylbenzene [stenutz.eu]
- 9. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Yield and Purity in 1-Isopropoxy-2-methylbenzene Synthesis
Welcome to the technical support center for the synthesis of 1-isopropoxy-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for both yield and purity. Drawing upon established principles of organic synthesis and practical field experience, this document provides in-depth technical guidance in a user-friendly question-and-answer format.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound via the Williamson ether synthesis, the most common synthetic route.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound are a frequent challenge, often stemming from competing side reactions or incomplete conversion. The primary synthetic route involves the S(_N)2 reaction of an o-cresolate salt with an isopropyl halide.[1] Here’s a breakdown of potential issues and their solutions:
-
Competing E2 Elimination: The use of a secondary alkyl halide, such as 2-bromopropane or 2-chloropropane, makes the E2 elimination reaction a significant competing pathway, leading to the formation of propene gas.[1] This is often the primary reason for low yields.
-
Troubleshooting:
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Running the reaction at a lower temperature will favor the desired S(_N)2 pathway. Start with gentle heating and monitor the reaction progress.
-
Choice of Base: While a strong base is necessary to deprotonate o-cresol, a very strong or sterically hindered base can favor elimination. Consider using milder bases like potassium carbonate (K(_2)CO(_3)) or sodium hydroxide (NaOH) over stronger bases like sodium hydride (NaH) in some solvent systems.[1]
-
Controlled Addition of Alkyl Halide: Adding the isopropyl halide slowly to the heated solution of the o-cresolate can help maintain a low concentration of the alkyl halide, which can disfavor the bimolecular elimination reaction.
-
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Typical Williamson ether syntheses can run for several hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Insufficient Reagent: Verify the stoichiometry of your reactants. A slight excess of the isopropyl halide can be used to ensure complete conversion of the o-cresolate.
-
-
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning alkylation can occur at the oxygen atom (O-alkylation) to form the desired ether, or at the aromatic ring (C-alkylation), typically at the ortho and para positions.[2][3][4][5]
-
Troubleshooting:
-
Solvent Choice: The choice of solvent has a profound impact on the O/C alkylation ratio. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are known to favor O-alkylation.[1] Protic solvents can solvate the phenoxide oxygen, making it less nucleophilic and promoting C-alkylation.
-
-
The following table summarizes key parameters to optimize for yield:
| Parameter | Recommendation for High Yield | Rationale |
| Temperature | Lower to moderate (e.g., 50-80 °C) | Favors S(_N)2 over E2 elimination. |
| Base | Moderately strong (e.g., K(_2)CO(_3), NaOH) | Sufficient to deprotonate o-cresol without excessively promoting E2. |
| Solvent | Polar aprotic (e.g., DMF, MeCN) | Favors O-alkylation over C-alkylation. |
| Reactant Ratio | Slight excess of isopropyl halide | Drives the reaction to completion. |
Q2: I'm observing significant amounts of byproducts in my crude product. How can I identify and minimize them?
The primary byproducts in this synthesis are typically C-alkylated isomers of o-cresol and potentially unreacted starting materials.
-
Identification of Byproducts:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for identifying and quantifying the components of your reaction mixture. You will likely see peaks for this compound, o-cresol, and one or more isopropyl-2-methylphenol isomers.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
H and C NMR can distinguish between the desired O-alkylated product and C-alkylated byproducts. The methine proton of the isopropyl group in the ether will have a characteristic chemical shift and coupling pattern. Aromatic protons will also show different splitting patterns for the different isomers.
-
-
Minimizing Byproducts:
-
C-Alkylated Products: As discussed in Q1, using a polar aprotic solvent is the most effective way to suppress C-alkylation.[1]
-
Unreacted o-Cresol: This can be addressed by ensuring a slight excess of the isopropyl halide and allowing for sufficient reaction time. Unreacted o-cresol can typically be removed during the work-up.
-
Q3: My purification is proving difficult. What is an effective work-up and purification strategy?
A proper work-up and purification protocol is crucial for obtaining high-purity this compound.
-
Reaction Work-up:
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water to dissolve any inorganic salts.[9]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether or ethyl acetate. The desired ether product will be in the organic layer.[9][10]
-
Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH) to remove any unreacted o-cresol as its water-soluble sodium salt.[10]
-
Water Wash: Wash the organic layer with water to remove any remaining base.
-
Brine Wash: A final wash with saturated aqueous sodium chloride (brine) helps to remove residual water from the organic layer.[9]
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na(_2)SO(_4)) or magnesium sulfate (MgSO(_4)).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Distillation: this compound is a liquid, and fractional distillation under reduced pressure is often the most effective method for separating it from any non-volatile impurities or byproducts with significantly different boiling points.
-
Column Chromatography: If distillation is not effective, for example, if byproducts have very similar boiling points, silica gel column chromatography can be employed. A non-polar eluent system (e.g., hexane/ethyl acetate) would be a good starting point.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a phase-transfer catalyst in this synthesis?
A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be beneficial, especially when using a biphasic solvent system or solid-liquid conditions (e.g., K(_2)CO(_3) as a solid base). The PTC facilitates the transfer of the o-cresolate anion from the aqueous or solid phase into the organic phase where the isopropyl halide is dissolved, thereby increasing the reaction rate.[11] This can allow for milder reaction conditions (lower temperature) and potentially improve the yield by accelerating the desired S(_N)2 reaction over competing side reactions.
Q2: How can I monitor the progress of the reaction?
-
Thin Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting material (o-cresol) and the appearance of the product. Use a suitable eluent system (e.g., 9:1 hexane:ethyl acetate) and visualize the spots under UV light. The product, being less polar than o-cresol, will have a higher R(_f) value.
-
Gas Chromatography (GC): For more quantitative monitoring, small aliquots of the reaction mixture can be withdrawn, worked up, and analyzed by GC. This will show the relative amounts of starting material, product, and any volatile byproducts over time.
Q3: What are the expected spectral characteristics of this compound?
While specific spectra should be run for your sample, here are the expected key features:
-
H NMR:
-
A doublet for the six methyl protons of the isopropyl group.
-
A septet for the methine proton of the isopropyl group.
-
A singlet for the methyl protons on the benzene ring.
-
A series of multiplets for the aromatic protons.
-
-
C NMR:
-
Distinct signals for the methyl and methine carbons of the isopropyl group.
-
A signal for the methyl carbon on the benzene ring.
-
Signals for the aromatic carbons, including the oxygen-bearing carbon.
-
-
IR Spectroscopy:
-
Characteristic C-O-C stretching vibrations for the ether linkage.
-
C-H stretching and bending vibrations for the alkyl and aromatic groups.
-
Absence of a broad O-H stretching band from the starting o-cresol.
-
Experimental Protocols
Optimized Synthesis of this compound
This protocol is a starting point and may require optimization.
Materials:
-
o-Cresol
-
2-Bromopropane
-
Potassium Carbonate (anhydrous, powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
5% Sodium Hydroxide solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-cresol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the mixture to 60-70 °C.
-
Slowly add 2-bromopropane (1.2 eq) to the reaction mixture over 30 minutes.
-
Maintain the reaction at 60-70 °C and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with 5% NaOH solution (2 x volume of organic layer).
-
Wash the organic layer with water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Visualizations
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield.
Experimental Workflow
Caption: General experimental workflow.
References
-
University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
California State University, Dominguez Hills. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Reddit. (2021). First time synthesis, first time work-up and purification. Retrieved from [Link]
-
Semantic Scholar. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2000). Selective O-alkylation of cresols with methanol: catalysis by Cs loaded silica, a solid base. Retrieved from [Link]
-
Semantic Scholar. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Reaction Work-Up I | MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
ChemistryConnected. (2012). 9. Reaction Work-up- Purify, Isolate Product.mov. Retrieved from [Link]
-
ResearchGate. (2012). C-alkylation of m-cresol with n- and iso-propanol over iron catalyst. Retrieved from [Link]
-
Taylor & Francis Online. (2019). Determination of three cresol isomers in sewage sludge by solid-liquid extraction with low temperature purification and gas chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2014). Quantitative Analysis of Urinary O-Cresol by Gas Chromatography -Flame Ionization Detection for the Monitoring of Population Exposed to Toluene. Retrieved from [Link]
-
ResearchGate. (2002). GC chromatogram of a mixture of o-cresol, p-cresol, and m-cresol standards. Retrieved from [Link]
-
PubMed. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. Retrieved from [Link]
-
ResearchGate. (2007). Efficiency of selected phase transfer catalysts for the synthesis of 1,2-epoxy-5,9-cyclododecadiene in the presence of H2O2/H3PW12O40 as catalytic system. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective -alkylation of cresols with methanol: catalysis by Cs loaded silica, a solid base - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. ufmg.br [ufmg.br]
- 7. researchgate.net [researchgate.net]
- 8. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Common side-products and impurities in 1-Isopropoxy-2-methylbenzene synthesis
Technical Support Center: Synthesis of 1-Isopropoxy-2-methylbenzene
Welcome to the technical support resource for the synthesis of this compound (also known as ortho-cresyl isopropyl ether). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis. We will delve into the mechanistic origins of side-products and impurities, providing actionable troubleshooting advice and robust protocols to enhance yield and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis and workup of this compound, which is typically prepared via the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide from an alkyl halide by a phenoxide ion.[2]
Q1: My final yield is significantly lower than expected. What are the likely causes?
Low yield is a frequent issue stemming from two primary competing chemical pathways and suboptimal reaction conditions.
-
Cause 1: Competing E2 Elimination: The synthesis of this compound involves reacting the o-cresolate anion (a strong base) with a secondary alkyl halide (e.g., 2-bromopropane or 2-chloropropane). This is a classic scenario where the desired SN2 substitution competes with an E2 elimination reaction.[3] The strong phenoxide base can abstract a proton from the β-carbon of the isopropyl halide, leading to the formation of propene gas, which escapes the reaction mixture, and regenerates the o-cresol.[1] Higher reaction temperatures strongly favor elimination over substitution.[4]
-
Cause 2: Incomplete Deprotonation: The formation of the o-cresolate nucleophile requires a sufficiently strong base to deprotonate the phenolic hydroxyl group of o-cresol. If a weak base is used (e.g., K₂CO₃) without sufficient heat or an appropriate solvent, or if an insufficient molar equivalent of a strong base (like NaH) is used, the deprotonation will be incomplete.[5] The unreacted o-cresol will not participate in the reaction, thus lowering the potential yield.
-
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction temperature as low as reasonably possible to favor the SN2 pathway. Typical temperatures range from 50-80 °C, but this should be optimized for your specific solvent and base combination.[4]
-
Base Selection: For laboratory scale, sodium hydride (NaH) in an aprotic solvent like THF or DMF is highly effective for complete deprotonation.[6] Ensure at least 1.05 equivalents are used to drive the formation of the phenoxide.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting o-cresol. If the reaction stalls, a small, additional charge of the base or alkyl halide may be necessary.
-
Q2: My GC-MS analysis shows an impurity with a mass of m/z 150, identical to my product, but it has a different retention time and a clear -OH peak in the IR/NMR. What is it?
This is a classic sign of C-alkylation, a common side reaction when using phenoxide nucleophiles.[2]
-
Mechanistic Origin: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the activated carbon atoms on the aromatic ring (ortho and para to the oxygen). While O-alkylation is generally favored and leads to the desired ether, C-alkylation can occur, resulting in the formation of isopropyl-substituted o-cresols (e.g., 2-methyl-4-isopropylphenol or 2-methyl-6-isopropylphenol).[5]
-
Factors Influencing C- vs. O-Alkylation:
-
Solvent: Polar aprotic solvents like DMF and DMSO are excellent choices because they solvate the cation (e.g., Na⁺) but not the oxygen anion of the phenoxide, leaving it highly available for nucleophilic attack (O-alkylation).[4] Protic solvents (like ethanol or water) can hydrogen-bond with the oxygen, making it less nucleophilic and thereby increasing the relative amount of C-alkylation.[4]
-
Counter-ion: The nature of the cation can also play a role, though this is a more minor effect compared to the solvent.
-
-
Mitigation Strategy:
-
Solvent Choice: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile to maximize the rate of O-alkylation.[5]
-
Purification: These phenolic impurities can typically be removed. An aqueous base wash (e.g., 1M NaOH) can extract the acidic C-alkylated phenols from the organic layer containing your neutral ether product. However, fractional distillation is often required for complete separation due to similar boiling points.
-
Q3: I notice significant gas evolution during my reaction, and my pressure gauge is rising. Is this normal?
This is a strong indication that the E2 elimination side reaction is dominant. The gas is propene.
-
Explanation: As detailed in Q1, the reaction between the o-cresolate and a secondary halide like 2-bromopropane is prone to elimination. The formation of propene gas not only reduces your yield but can also be a safety hazard if the reaction is performed in a sealed vessel.
-
Immediate Actions & Prevention:
-
Safety First: Ensure your reaction vessel is not sealed and is equipped with a condenser or a gas outlet to safely vent the pressure to a fume hood.
-
Reduce Temperature: Immediately lower the reaction temperature. Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases.[4]
-
Re-evaluate Reactant Strategy: While you are constrained to using a secondary alkylating agent to make an isopropyl ether, ensure you are not using an overly hindered or strong base if not necessary. However, for phenoxides, a strong base is required. The primary control variable remains temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should be looking for after synthesizing this compound?
You should anticipate a mixture containing your desired product along with several predictable impurities.
-
Unreacted Starting Materials: o-cresol and 2-bromopropane (or other isopropyl halide).
-
Elimination Product: Propene (will likely be lost during workup, but its formation impacts yield).
-
C-Alkylation Products: Isomeric compounds such as 2-methyl-4-isopropylphenol and 2-methyl-6-isopropylphenol.
-
Solvent Residue: Residual high-boiling solvents like DMF or DMSO if not thoroughly removed during the aqueous workup.
Q2: How can I effectively purify my crude this compound?
A multi-step purification strategy is most effective.
-
Aqueous Workup: First, perform an aqueous wash. Washing the crude organic extract with a dilute base solution (e.g., 5% NaOH) will remove any unreacted acidic o-cresol and the C-alkylated phenolic side-products. Follow this with a water wash and then a brine wash to remove residual base and water.[7] Dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄.
-
Fractional Distillation: The most effective method for final purification is fractional distillation under reduced pressure. This is crucial for separating your product from any remaining non-acidic impurities and achieving high purity. The boiling points of the key components are distinct enough for good separation, as shown in the table below.
Data Summary: Physical Properties of Product and Key Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₀H₁₄O | 150.22 | ~188-190 °C (at 760 mmHg) |
| o-Cresol | C₇H₈O | 108.14 | 191 °C (at 760 mmHg) |
| 2-Methyl-4-isopropylphenol | C₁₀H₁₄O | 150.22 | 224 °C (at 760 mmHg) |
| 2-Methyl-6-isopropylphenol | C₁₀H₁₄O | 150.22 | 210 °C (at 760 mmHg) |
Note: Data sourced from PubChem and other chemical databases. Boiling points at reduced pressure will be lower.[8]
Visualization of Competing Pathways
The following diagram illustrates the critical competition between the desired SN2 pathway and the yield-reducing E2 elimination pathway.
Caption: Competing SN2 (blue) and E2 (red) pathways in the synthesis.
Experimental Protocol: Purification by Fractional Distillation
This protocol describes the purification of crude this compound after an initial aqueous workup.
Objective: To separate the target ether from less volatile phenolic impurities and more volatile components.
Materials:
-
Crude, dried this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with condenser and receiving flask(s)
-
Thermometer and adapter
-
Vacuum source and gauge
-
Heating mantle and stirrer
Procedure:
-
Assembly: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.
-
Charging the Flask: Charge the distillation flask with the crude product, filling it to no more than two-thirds of its capacity.
-
Initiate Vacuum: Slowly and carefully apply vacuum to the system. A target pressure of 10-20 mmHg is a good starting point to lower the boiling points and prevent thermal degradation.
-
Begin Heating: Once the vacuum is stable, begin gently heating the distillation flask using the heating mantle. Ensure the mixture is stirring to prevent bumping.
-
Collect Fractions:
-
Forerun: Collect the first fraction, which will contain any low-boiling impurities (e.g., residual workup solvents or unreacted alkyl halide). The head temperature will be low and unstable.
-
Product Fraction: As the temperature at the distillation head rises and stabilizes, switch to a new receiving flask. Collect the fraction that distills at a constant temperature corresponding to the boiling point of your product at the recorded pressure.
-
High-Boiling Residue: Once the majority of the product has distilled, the temperature may rise again or the distillation rate may slow dramatically. At this point, stop the distillation. The remaining material in the flask will be the higher-boiling impurities like C-alkylated phenols.
-
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly releasing the vacuum.
-
Analysis: Analyze the collected product fraction by GC-MS or NMR to confirm its purity.
References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis. Professor Dave Explains. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1-methyl-2-(1-methylethoxy)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for workup and purification. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Benzene, 1-methyl-2-(1-methylethoxy)- | C10H14O | CID 141785 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of 1-Isopropoxy-2-methylbenzene
Technical Support Center: Synthesis of 1-Isopropoxy-2-methylbenzene
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis of this compound. It is designed for chemistry professionals engaged in research and development who require a robust understanding of the reaction's nuances beyond a standard procedural outline.
Core Synthesis Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is the most common and direct route to this compound. It proceeds via an SN2 mechanism where the sodium salt of o-cresol (sodium 2-methylphenoxide) acts as a nucleophile, attacking an isopropyl halide.[1][2]
Detailed Step-by-Step Methodology
Materials:
-
o-cresol (2-methylphenol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Bromopropane or 2-Iodopropane
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum for reagent addition.
-
Phenoxide Formation: Under a positive pressure of inert gas, charge the flask with anhydrous DMF. Add sodium hydride (1.1 equivalents) carefully in portions. Stir the suspension and add o-cresol (1.0 equivalent) dropwise via syringe.
-
Expert Insight: The evolution of hydrogen gas will be observed. Allow the reaction to stir at room temperature for 30-60 minutes after the addition is complete to ensure full deprotonation. The mixture should become a clear solution of the sodium 2-methylphenoxide.
-
-
Alkylation: Cool the mixture to 0 °C using an ice bath. Add 2-bromopropane (1.2 equivalents) dropwise via syringe over 15-20 minutes.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 50-60 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[3]
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl to neutralize any unreacted NaH. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Extraction & Washing: Separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield this compound as a clear liquid.
Troubleshooting & FAQs
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yield is the most common issue in this synthesis, primarily due to the inherent competition between the desired SN2 reaction and a detrimental E2 elimination side reaction.[4][5]
-
Cause 1: E2 Elimination (Major Issue)
-
Explanation: You are using a secondary alkyl halide (2-bromopropane) and a strong base/nucleophile (2-methylphenoxide). This combination strongly favors the E2 elimination pathway, which produces propene gas and regenerates o-cresol, consuming your alkyl halide without forming the desired ether.[2][6] Higher temperatures dramatically increase the rate of elimination over substitution.[6]
-
Solution:
-
Temperature Control: Maintain the reaction temperature between 50-70 °C. Avoid excessive heating, which overwhelmingly favors elimination.[3]
-
Choice of Halide: Use 2-iodopropane instead of 2-bromopropane. Iodide is a better leaving group, which can sometimes favor the SN2 pathway at lower temperatures.
-
Alternative Base/Conditions: Consider using a weaker base like potassium carbonate (K₂CO₃) in acetone or DMF, often with a catalytic amount of sodium iodide (Finkelstein conditions) to generate the more reactive alkyl iodide in situ.
-
-
-
Cause 2: Incomplete Deprotonation or Inactive Base
-
Explanation: Sodium hydride (NaH) is highly reactive and is deactivated by moisture. If your solvent or glassware is not perfectly anhydrous, or if the NaH is old and has a grayish appearance, it will be less effective.[6] Incomplete deprotonation of o-cresol means less available nucleophile for the reaction.
-
Solution:
-
Use freshly opened, high-quality NaH.
-
Ensure all glassware is flame- or oven-dried immediately before use.
-
Use anhydrous grade solvents, preferably from a solvent purification system or a freshly opened bottle.
-
-
-
Cause 3: Suboptimal Solvent Choice
-
Explanation: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are ideal because they solvate the sodium cation, leaving a more reactive, "naked" phenoxide anion, which accelerates the SN2 reaction.[3][7] Using protic solvents like ethanol would slow the reaction down as the solvent would protonate the phenoxide.[3]
-
Solution: Stick with high-purity, anhydrous DMF, DMSO, or acetonitrile for the best results.
-
Below is a workflow to diagnose the cause of low yield:
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
Strategies to minimize byproduct formation in alkylation of o-cresol
Technical Support Center: Alkylation of o-Cresol
Welcome to the Technical Support Center for Phenolic Alkylation. As a Senior Application Scientist, I understand that the selective alkylation of o-cresol presents significant challenges, primarily centered around controlling selectivity and minimizing the formation of undesired byproducts. This guide is structured to provide you, our fellow researchers and development professionals, with direct, actionable insights to troubleshoot and optimize your experiments. We will move beyond simple protocols to explore the causal relationships between reaction parameters and outcomes, ensuring you are equipped to make informed decisions in your work.
Part 1: Fundamentals of o-Cresol Alkylation & Byproduct Formation
The alkylation of o-cresol is a cornerstone of electrophilic aromatic substitution, but its utility is often hampered by a complex product mixture. The hydroxyl and methyl groups on the aromatic ring are both activating and directing, leading to a sensitive competition between several potential reaction pathways. Understanding these competing reactions is the first step toward controlling them.
The primary byproducts encountered are:
-
O-Alkylated Products: Formation of an ether at the hydroxyl group. This is often the kinetically favored product, especially at lower temperatures.[1][2]
-
Poly-alkylated Products: Addition of multiple alkyl groups to the aromatic ring. This occurs because the initial C-alkylation product can be more reactive than the starting o-cresol.[3][4]
-
Isomeric Products: Alkylation at different positions on the ring or isomerization of the o-cresol itself to the more thermodynamically stable m-cresol under harsh conditions.[5][6]
-
Dealkylation/Transalkylation Products: Reversible alkylation can lead to the removal of alkyl groups or their transfer to other molecules.[7]
The following diagram illustrates the primary reaction pathways.
Caption: Competing pathways in o-cresol alkylation.
Part 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might encounter during your experimental work, followed by detailed, evidence-based answers.
Q1: My reaction yields primarily the O-alkylated ether instead of the desired C-alkylated product. How can I fix this?
Answer: This is a classic case of kinetic versus thermodynamic control. O-alkylation, the formation of an ether, often has a lower activation energy and is faster, making it the kinetically favored pathway, especially at lower temperatures.[1] C-alkylation is typically the more thermodynamically stable outcome.[2]
Causality & Solutions:
-
Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for C-alkylation, shifting the product distribution towards the thermodynamically favored isomer.[8][9] Be cautious, as excessively high temperatures can lead to other side reactions like isomerization or decomposition.[6]
-
Select the Right Catalyst: The nature of the catalyst's acid sites is critical.
-
Allow for Rearrangement: The O-alkylated product can sometimes rearrange to the C-alkylated product under Friedel-Crafts conditions, particularly with an excess of an acid catalyst.[1][13] Increasing reaction time may facilitate this conversion.
Q2: I'm getting significant amounts of di- and tri-alkylated byproducts. What strategies can minimize this polyalkylation?
Answer: Polyalkylation is a common issue in Friedel-Crafts reactions because the first alkyl group added to the ring is activating, making the mono-alkylated product more susceptible to further alkylation than the starting material.[4][14]
Causality & Solutions:
-
Adjust the Molar Ratio: This is the most effective control parameter. Use a large excess of o-cresol relative to the alkylating agent.[15][16] By increasing the concentration of the initial substrate, you increase the statistical probability of the alkylating agent reacting with an un-substituted o-cresol molecule rather than an already alkylated one. A molar ratio of cresol to alkylating agent of 5:1 or higher is a good starting point.[9][17]
-
Control Reaction Time: Monitor your reaction closely using techniques like GC or TLC. Stop the reaction as soon as the concentration of the desired mono-alkylated product is maximized, before significant amounts of di-alkylated products begin to form.
-
Employ Shape-Selective Catalysts: Zeolites with specific pore structures can sterically hinder the formation of bulky poly-alkylated products.[10][18] The narrow channels may allow the reactants to enter and the mono-alkylated product to exit, but prevent the bulkier mono-alkylated product from reorienting for a second alkylation.[19][20] Zeolites like HZSM-5 are often used for this purpose.[21]
Table 1: Effect of Reaction Parameters on Product Selectivity
| Parameter | To Increase C-Alkylation | To Minimize Poly-alkylation | To Control Isomerization | Key Considerations & Citations |
| Temperature | Increase | Decrease (or shorten time) | Lower Temperatures | Higher temperatures favor C-alkylation over O-alkylation but can promote isomerization and poly-alkylation if time is not controlled.[6][8][9] |
| Molar Ratio | N/A | Increase o-cresol:alkylating agent ratio | N/A | A large excess of o-cresol is the most effective way to suppress the formation of poly-alkylated byproducts.[16][17] |
| Catalyst Type | Strong Brønsted/Lewis Acids | Shape-selective zeolites (e.g., HZSM-5) | Shape-selective zeolites | Catalyst acidity dictates C/O selectivity, while pore structure can prevent the formation of undesired isomers and poly-alkylated species.[10][11][18] |
| Reaction Time | Increase (may allow rearrangement) | Decrease/Optimize | Decrease | Longer times can convert O- to C-alkylated products but also increase the risk of poly-alkylation and side reactions.[9] |
Q3: My main byproduct is an isomer of my target molecule. How can I improve regioselectivity?
Answer: The formation of undesired isomers stems from two main sources: alkylation at a different position on the o-cresol ring, or the isomerization of o-cresol itself to m-cresol, which then gets alkylated.[5]
Causality & Solutions:
-
Leverage Shape-Selective Catalysis: This is the most powerful tool for controlling regioselectivity. Zeolites like H-MCM-22 and H-ZSM-5 have distinct pore structures that create a sterically constrained environment.[21][22] This environment can favor the formation of a specific, less bulky isomer that can easily diffuse out of the catalyst pores, while inhibiting the formation of bulkier isomers.[18][19][23]
-
Moderate Reaction Conditions: High temperatures and highly acidic catalysts can promote the isomerization of o-cresol to the more stable m-cresol.[6][24] Running the reaction at the lowest effective temperature can help preserve the starting material's structure.
-
Catalyst Acidity: The type of acid sites can influence the position of alkylation. Brønsted acid sites may favor isomerization and p-cresol formation, while Lewis acid sites can be more selective towards o-cresol formation.[5]
Part 3: Experimental Workflow & Protocols
Troubleshooting Workflow for Byproduct Minimization
This decision tree provides a systematic approach to diagnosing and solving common issues in o-cresol alkylation.
Caption: A systematic troubleshooting workflow.
Protocol: Screening Reaction Conditions to Minimize Polyalkylation
This protocol outlines a general procedure for optimizing the molar ratio of reactants to suppress di-alkylation using a solid acid catalyst.
Objective: To determine the optimal molar ratio of o-cresol to cyclohexene for the synthesis of mono-cyclohexyl o-cresol while minimizing dicyclohexyl o-cresol formation.
Materials:
-
o-Cresol (reagent grade)
-
Cyclohexene (reagent grade)
-
Solid acid catalyst (e.g., Amberlyst-15 or a zeolite like H-BEA)
-
Nitrogen gas supply
-
Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermocouple
-
Heating mantle
-
GC-MS for analysis
Procedure:
-
Catalyst Preparation: Activate the solid acid catalyst according to the manufacturer's instructions (typically by heating under vacuum to remove adsorbed water).
-
Reaction Setup:
-
Set up four reaction flasks, each charged with 1.0 g of the activated catalyst.
-
To each flask, add 10.8 g (100 mmol) of o-cresol.
-
Purge the flasks with nitrogen and begin stirring. Heat the mixture to the desired reaction temperature (e.g., 140°C).[17]
-
-
Reactant Addition:
-
Prepare four different amounts of cyclohexene corresponding to o-cresol:cyclohexene molar ratios of 2:1, 4:1, 6:1, and 8:1.
-
Flask 1 (2:1 ratio): Slowly add 4.1 g (50 mmol) of cyclohexene over 1 hour.
-
Flask 2 (4:1 ratio): Slowly add 2.05 g (25 mmol) of cyclohexene over 1 hour.
-
Flask 3 (6:1 ratio): Slowly add 1.37 g (16.7 mmol) of cyclohexene over 1 hour.[17]
-
Flask 4 (8:1 ratio): Slowly add 1.03 g (12.5 mmol) of cyclohexene over 1 hour.[17]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reactions to proceed for a set time (e.g., 2 hours).[17]
-
At 30-minute intervals, withdraw a small aliquot from each flask, quench it with a suitable solvent, filter out the catalyst, and prepare it for GC-MS analysis.
-
-
Analysis:
-
Analyze the samples by GC-MS to determine the relative percentages of remaining o-cresol, the desired mono-alkylated product, and the poly-alkylated byproduct.
-
Plot the concentration of the desired product and the key byproduct over time for each molar ratio. This will allow you to identify the ratio that provides the highest yield of the mono-alkylated product with the lowest amount of poly-alkylation at an optimal reaction time.
-
Self-Validation: The expected outcome is a clear trend showing that as the excess of o-cresol increases (from 2:1 to 8:1), the percentage of the poly-alkylated byproduct will significantly decrease, validating the principle of using reactant stoichiometry to control selectivity.[17][25]
References
-
Synthesis of cresols by alkylation of phenol with methanol on solid acids. (2025). ResearchGate. [Link]
-
Selective O-alkylation of cresols with methanol: catalysis by Cs loaded silica, a solid base. (2000). Green Chemistry. [Link]
-
Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene. (n.d.). SciSpace. [Link]
-
Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene. (2007). ResearchGate. [Link]
-
Study of Gas Phase m-Cresol Alkylation with Methanol on Solid Acid Catalysts. (2012). ResearchGate. [Link]
-
Catalyst porous structure and acidity effects on alkylphenol transformations. (1998). ResearchGate. [Link]
-
Clay-Based Solid Acid Catalyst for the Alkylation of p-Cresol with tert-Butyl Alcohol. (n.d.). Academia.edu. [Link]
-
The Alkylation of Phenol with Methanol: The Influence of Acid–Base Properties of X Zeolite on the Selectivity of para- and meta-Cresol. (2024). ResearchGate. [Link]
-
Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. (2017). Semantic Scholar. [Link]
-
An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. (2023). MDPI. [Link]
-
Reaction pathway for the direct O-alkylation. (n.d.). ResearchGate. [Link]
-
What Is the Mechanism of Phenol Alkylation? (2024). Exporter China. [Link]
- Process for the catalytic isomerization of o-cresol. (1981).
-
An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. (2023). MDPI. [Link]
-
Synthesis of o-cresol from phenol and methanol via gas phase alkylation. (2009). ResearchGate. [Link]
-
O-Cresol: Properties, Reactions, Production And Uses. (n.d.). Chemcess. [Link]
-
Alkylation of Phenol and m-Cresol Over Zeolites. (2000). Semantic Scholar. [Link]
-
ALKYLATION OF PHENOL WITH METHANOL BY USING ZEOLITE CATALYSTS. (2023). Begell Digital Library. [Link]
-
Polyalkylation Definition - Organic Chemistry Key Term. (n.d.). Fiveable. [Link]
-
Friedel–Crafts reaction of phenol. (2015). Chemistry Stack Exchange. [Link]
- Process for the alkylation of phenols. (2017).
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]
-
Separation and determination of cresol isomers (Ortho, Meta, Para). (2017). International Journal of Chemical Studies. [Link]
-
Aldehydes to Secondary Alcohols, Part 10: The Friedel-Crafts Alkylation. (2020). YouTube. [Link]
-
Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. (2020). Nature. [Link]
-
An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5. (2004). ResearchGate. [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
- Method for preparing o-cresol. (2011).
-
Selective Alkylation of Phenols Using Solid Catalysts. (2008). White Rose eTheses Online. [Link]
-
Alkylation of Phenol and m-Cresol Over Zeolites. (2000). ResearchGate. [Link]
-
Catalysis by shape selective zeolites-science and technology. (1986). Semantic Scholar. [Link]
-
Alkylation of o-cresol with cycloalcohols. (2014). ResearchGate. [Link]
-
Synthesis of cresols by alkylation of phenol. (n.d.). CONICET. [Link]
- Method for preparing o-cresol. (2011).
-
Shape-Selective Catalysis in the Alkylation of Naphthalene: Steric Interaction with the Nanospace of Zeolites. (2012). PubMed. [Link]
-
Shape selectivity of zeolite for hydroisomerization of long-chain alkanes. (2022). RSC Publishing. [Link]
-
GREEN CHEMISTRY. Shape-selective zeolite catalysis for bioplastics production. (2015). PubMed. [Link]
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Impact of reaction parameters on 1-Isopropoxy-2-methylbenzene synthesis
Prepared by the Senior Application Scientist Team
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Isopropoxy-2-methylbenzene. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize reaction outcomes. Our approach is grounded in mechanistic principles to explain the causality behind experimental choices, ensuring both success and safety in the laboratory.
Section 1: Core Principles & Reaction Workflow
The synthesis of this compound is a classic example of the Williamson ether synthesis.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In this process, the hydroxyl group of o-cresol (2-methylphenol) is first deprotonated by a strong base to form a potent nucleophile, the 2-methylphenoxide anion. This anion then attacks the electrophilic carbon of an isopropylating agent (e.g., 2-bromopropane), displacing the leaving group (e.g., bromide) to form the desired ether product.
A critical challenge in this specific synthesis is the competition with the base-catalyzed elimination (E2) reaction.[4] Because the isopropylating agent is a secondary alkyl halide, it is highly prone to elimination, which forms propene as a byproduct instead of the desired ether.[2][3][5] Optimizing the reaction parameters is therefore crucial to favor the SN2 pathway.
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis of this compound.
Caption: General workflow for this compound synthesis.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Problem: My reaction yields are very low, or I'm recovering only starting materials.
Answer: Low or no product formation is a common issue that can stem from several factors related to reactants, reagents, or reaction conditions.
-
Possible Cause 1: Incomplete Deprotonation of o-cresol. The formation of the 2-methylphenoxide anion is the critical first step. If the o-cresol is not fully deprotonated, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
Troubleshooting Steps:
-
Verify Base Activity: Sodium hydride (NaH) is often supplied as a 60% dispersion in mineral oil and can lose activity over time if improperly stored.[6][7] Use a fresh, unopened container or verify the activity of your current stock.
-
Ensure Anhydrous Conditions: NaH reacts violently with water to produce hydrogen gas and sodium hydroxide.[8][9] Any moisture in the solvent or on the glassware will consume the base, preventing deprotonation of the alcohol. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Sufficient Equivalents: Ensure you are using at least a stoichiometric equivalent of the base relative to the o-cresol.
-
-
-
Possible Cause 2: Insufficient Reaction Time or Temperature. The SN2 reaction rate is highly dependent on temperature.[2][10]
-
Troubleshooting Steps:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting materials. Williamson ether syntheses can take anywhere from 1 to 8 hours to complete.[2]
-
Adjust Temperature: While high temperatures can promote elimination, a temperature that is too low will result in a sluggish or stalled reaction. A typical range is 50-100 °C.[2] If no reaction is observed at a lower temperature, cautiously increase the heat while monitoring for byproduct formation.
-
-
-
Possible Cause 3: Poor Leaving Group. The rate of an SN2 reaction depends on the quality of the leaving group.
-
Troubleshooting Steps: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using 2-chloropropane and experiencing low reactivity, switching to 2-bromopropane will significantly increase the reaction rate. Isopropyl tosylate is also an excellent electrophile.[1]
-
Problem: My main byproduct is propene, not the desired ether.
Answer: This is the most common problem for this specific synthesis and indicates that the E2 elimination pathway is dominating the SN2 substitution pathway.[2][4] This is expected because a secondary alkyl halide is being used with a strong base (the phenoxide).[3][5]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions.[4] Therefore, lowering the temperature will favor the SN2 pathway. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Choice of Base: While the phenoxide is the nucleophile, the initial base used to deprotonate the cresol can have an effect. Very strong, bulky bases can favor elimination.[1][11] However, in this case, the phenoxide itself is basic enough to promote E2, so temperature control is the more critical factor.
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation, leaving a more "naked" and reactive nucleophilic anion.[2][4][12]
-
Problem: I'm observing an unexpected isomer in my product mixture.
Answer: This is likely due to C-alkylation, where the isopropyl group attaches to the aromatic ring instead of the oxygen atom. The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen and the carbon atoms of the ring (primarily at the ortho and para positions).[2][4]
-
Troubleshooting Steps:
-
Solvent Choice: The ratio of O-alkylation to C-alkylation is highly dependent on the solvent.[4][13] Polar aprotic solvents like DMF and DMSO generally favor O-alkylation, leading to the desired ether product. Protic solvents can promote C-alkylation.
-
Counter-ion: The nature of the cation can also play a role, although the solvent effect is typically more pronounced.
-
Competing Reaction Pathways
Caption: Competing pathways in the synthesis of this compound.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for this synthesis? A typical Williamson reaction is conducted between 50 to 100 °C.[2] For the synthesis of this compound, it is advisable to start at the lower end of this range (e.g., 50-60 °C) to minimize the competing E2 elimination reaction.[4] The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity for the ether product.[10]
Q2: Which base is most effective for deprotonating o-cresol? Sodium hydride (NaH) is a very common and effective choice because it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium forward as the H₂ byproduct bubbles out of solution.[3][11][14] Other bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) can also be used, often in conjunction with a phase-transfer catalyst.[2]
Q3: Should I use a phase-transfer catalyst (PTC)? A phase-transfer catalyst, such as tetrabutylammonium bromide or 18-crown-6, can be beneficial, especially if you are using a base like KOH or K₂CO₃ in a two-phase system (e.g., an organic solvent and an aqueous base solution).[2][15] The PTC helps shuttle the phenoxide from the aqueous phase into the organic phase where it can react with the alkyl halide, increasing the reaction rate under milder conditions.[16][17] It may not be necessary if using NaH in an anhydrous polar aprotic solvent.
Q4: How do I safely handle Sodium Hydride (NaH)? NaH is a water-reactive and flammable solid.[6][7] It is typically supplied as a 60% dispersion in mineral oil to reduce its pyrophoric risk.[6]
-
Always handle NaH under an inert atmosphere (nitrogen or argon), preferably in a glovebox. [6]
-
Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[6][8]
-
To use the pure solid, the mineral oil can be washed away with a dry, non-reactive solvent like hexane or pentane under an inert atmosphere.[6]
-
NEVER use water or protic solvents to quench a reaction containing excess NaH. Quench cautiously by slowly adding isopropanol, followed by ethanol, and then methanol, before finally adding water.
-
In case of a spill, cover it with dry sand, dry lime, or soda ash. DO NOT USE WATER. [8][18]
Q5: What is the best way to purify the final product? Flash column chromatography is typically the most effective method for purifying this compound from unreacted o-cresol and any C-alkylated byproducts. A non-polar eluent system, such as hexane/ethyl acetate or hexane/dichloromethane, is a good starting point.
Section 4: Experimental Protocol Example
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
Protocol: Synthesis of this compound using NaH in DMF
-
Preparation: Add oven-dried magnetic stir bar to a 100 mL oven-dried, three-neck round-bottom flask. Fit the flask with a reflux condenser, a thermometer, and a rubber septum. Purge the entire system with dry nitrogen gas.
-
Deprotonation: To the flask, add o-cresol (e.g., 1.0 eq). Add anhydrous N,N-dimethylformamide (DMF) via syringe to dissolve the o-cresol. While stirring, carefully add sodium hydride (60% dispersion in mineral oil, e.g., 1.1 eq) to the solution in small portions at room temperature. Hydrogen gas will evolve.
-
Phenoxide Formation: Gently heat the mixture to 50 °C and stir for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the sodium 2-methylphenoxide.
-
Alkylation: Cool the mixture to room temperature. Slowly add 2-bromopropane (e.g., 1.2 eq) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction may take several hours.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Extraction: Separate the layers. Wash the organic layer with 1 M NaOH to remove any unreacted o-cresol, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Section 5: Summary of Parameter Impacts
| Parameter | Condition | Impact on Yield & Selectivity | Rationale |
| Temperature | Low (e.g., 50 °C) | Favors SN2 (ether). May require longer reaction times. | The activation energy for elimination is typically higher than for substitution.[4] |
| High (e.g., 100 °C) | Increases reaction rate but strongly favors E2 (alkene). | Provides sufficient energy to overcome the higher activation barrier of the elimination pathway.[10] | |
| Solvent | Polar Aprotic (DMF, DMSO) | High yield of ether (O-alkylation). | Solvates the cation, increasing the nucleophilicity of the "naked" phenoxide anion.[2][4][12] |
| Protic (Alcohols, Water) | Lowers SN2 rate; may increase C-alkylation. | Solvates the nucleophile via hydrogen bonding, reducing its reactivity.[2] | |
| Alkylating Agent | 2-iodopropane | Highest reactivity, but more expensive. | Iodide is an excellent leaving group. |
| 2-bromopropane | Good balance of reactivity and cost. | Bromide is a very good leaving group. | |
| 2-chloropropane | Lower reactivity. | Chloride is a poorer leaving group than bromide or iodide. May require a catalyst (e.g., NaI).[2] | |
| Base | NaH / KH | Strong, irreversible deprotonation. | Drives the initial acid-base equilibrium completely to the phenoxide side.[3][14] |
| K₂CO₃ / KOH | Weaker base; often used with PTC. | Can be effective under phase-transfer conditions, offering a milder alternative to hydrides.[2] |
Troubleshooting Logic Flowchart
Sources
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- 7. fishersci.co.uk [fishersci.co.uk]
- 8. nj.gov [nj.gov]
- 9. Sodium hydride use precautions and production skills-Chemwin [en.888chem.com]
- 10. brainly.com [brainly.com]
- 11. Williamson Ether Synthesis: A Step-by-Step Guide [selecaoppge.unb.br]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. jetir.org [jetir.org]
- 16. pubs.acs.org [pubs.acs.org]
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- 18. alkalimetals.com [alkalimetals.com]
Stability of 1-Isopropoxy-2-methylbenzene under different reaction conditions
Technical Support Center: Stability of 1-Isopropoxy-2-methylbenzene
Document ID: TSC-AET-2401-002
Last Updated: January 20, 2026
Welcome to the technical support guide for this compound (CAS 33426-60-7), also known as 2-isopropoxytoluene.[1][2] This document is intended for researchers, chemists, and process development professionals. It provides in-depth answers to frequently asked questions (FAQs) and troubleshooting guidance regarding the stability of this alkyl aryl ether under a variety of common laboratory and process conditions.
Our goal is to provide you with the causal understanding needed to anticipate potential issues, troubleshoot unexpected results, and design robust experimental and manufacturing protocols.
Section 1: General Stability Profile & Key Considerations
This compound is an aromatic ether. This class of compounds is generally known for its high chemical stability, making them excellent solvents or intermediates in multi-step syntheses.[3][4] However, their stability is not absolute. The molecule possesses two key structural features that dictate its reactivity:
-
The Ether Linkage (C-O-C): This is the most reactive part of the molecule under specific, primarily acidic, conditions. Ethers are generally resistant to bases, nucleophiles, and mild reducing or oxidizing agents.[4]
-
The Aromatic Ring System: The benzene ring is highly stable but can be susceptible to reduction under harsh conditions (e.g., Birch reduction) or oxidation, particularly at the benzylic methyl group.[5]
The following sections will address specific stability questions related to different reaction environments.
Section 2: FAQs and Troubleshooting by Reaction Condition
Acidic Conditions
Question: Why am I experiencing low yield or unexpected byproducts when using this compound in the presence of strong acids like HBr or HI?
Answer: You are likely observing acid-catalyzed cleavage of the ether bond.[3][6][7] Aryl alkyl ethers are susceptible to cleavage by strong acids, particularly hydrohalic acids like HBr and HI.[3][4] HCl is generally less effective.[8]
-
Causality (The "Why"): The reaction mechanism begins with the protonation of the ether oxygen.[3][4] This converts the isopropoxy group into a good leaving group (isopropanol). A nucleophile, in this case, the halide ion (Br⁻ or I⁻), then attacks one of the adjacent carbons. Because nucleophilic attack on an aromatic ring carbon (an SN2-type reaction) is highly unfavorable, the halide will exclusively attack the isopropyl carbon.[6] The isopropyl group is a secondary carbon, and this cleavage can proceed via an SN1 or SN2 mechanism, though SN2 is often competitive.[6][7]
-
Expected Products: The reaction will yield o-cresol (2-methylphenol) and an isopropyl halide (2-bromopropane or 2-iodopropane).[6] Diaryl ethers are resistant to this cleavage, and you will not form an aryl halide from the aromatic portion of the molecule.[6]
-
Troubleshooting:
-
Avoid Strong Protic Acids: If the ether moiety must be preserved, avoid using strong acids like HBr, HI, or H₂SO₄ at elevated temperatures. Consider using Lewis acids if electrophilic activation is needed elsewhere in your molecule, but be aware that some can also promote ether cleavage.
-
Control Temperature: Ether cleavage is often slow at room temperature but accelerates significantly upon heating.[8] Running your reaction at the lowest possible temperature may preserve the ether.
-
Identify Byproducts: Use analytical techniques like GC-MS or LC-MS to confirm the presence of o-cresol and the corresponding isopropyl halide in your reaction mixture. This will validate that ether cleavage is the problematic side reaction.
-
Caption: Acid-catalyzed cleavage of this compound.
Basic Conditions
Question: My protocol involves strong bases like NaOH, KOH, or NaH. Is this compound stable under these conditions?
Answer: Yes, generally, it is highly stable. Ethers are characterized by their lack of reactivity towards bases.[4]
-
Causality (The "Why"): The ether linkage does not have an acidic proton and is a poor leaving group (alkoxide, RO⁻). A base like hydroxide (OH⁻) is not a strong enough nucleophile to displace the bulky aryl or isopropyl groups in an SN2 reaction, and the leaving groups are too strong (unstable) for the reaction to be favorable. Cleavage can occur with extremely strong bases like organolithium reagents, but this typically requires elevated temperatures and proceeds via a different mechanism (e.g., deprotonation at the α-carbon).[8] For most standard organic synthesis applications, the ether is inert to common bases.
-
Troubleshooting:
-
If you observe degradation under basic conditions, the issue is highly unlikely to be the ether linkage itself.
-
Check Other Functional Groups: Investigate if other functional groups on your substrate are base-labile.
-
Consider the Benzylic Position: While the C-H bonds of the methyl group are not highly acidic, extremely strong bases (like butyl-lithium) could potentially deprotonate this position, leading to unforeseen side reactions. This is not a concern with common hydroxides, carbonates, or hydrides.
-
Oxidative and Reductive Conditions
Question: Can I perform an oxidation or reduction on another part of my molecule without affecting the this compound moiety?
Answer: It depends on the reagents and conditions used. The moiety has two potential sites for redox reactions: the aromatic ring and the benzylic methyl group.
-
Oxidative Stability:
-
The ether linkage itself is resistant to many common oxidants.
-
However, the benzylic methyl group is susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid, which could convert it to a carboxylic acid.
-
The aromatic ring can be degraded by very harsh oxidizing conditions (e.g., ozonolysis).
-
Recommendation: For mild oxidations elsewhere, reagents like PCC, PDC, or Swern-type oxidations are unlikely to affect the this compound group. Studies on similar molecules like isopropyl-para-xylene show that aerobic oxidation can occur, typically forming hydroperoxides at the tertiary carbon of the isopropyl group, but this often requires specific catalysts or initiators.[9]
-
-
Reductive Stability:
-
The ether bond is stable to most common reducing agents, including catalytic hydrogenation (e.g., H₂/Pd, Pt, Ni) and hydride reagents (e.g., NaBH₄, LiAlH₄).[5] Catalytic hydrogenation under high pressure and temperature can reduce the aromatic ring to a cyclohexane, but this requires forcing conditions.[5]
-
Birch Reduction: The aromatic ring is susceptible to reduction by sodium or lithium in liquid ammonia with an alcohol co-solvent (Birch Reduction).[10] This will reduce the aromatic ring to a 1,4-cyclohexadiene derivative. The isopropoxy group is an electron-donating group, which directs the pattern of reduction.[10]
-
Troubleshooting:
-
If you need to perform a reduction, catalytic hydrogenation under standard conditions or standard hydride reagents are safe choices for preserving the aromatic ether.
-
Avoid dissolving metal reductions (Na/NH₃) if you wish to maintain the aromaticity of the ring.
-
-
Thermal and Photochemical Conditions
Question: What is the thermal and photochemical stability of this compound?
Answer: Aryl ethers are generally quite thermally stable.
-
Thermal Stability: Significant thermal degradation typically requires very high temperatures (>300-400°C).[11][12][13] At these temperatures, degradation proceeds through complex free-radical mechanisms, leading to a mixture of products from bond homolysis.[14] For most laboratory and manufacturing processes operating below 200°C, thermal degradation is not a primary concern.
-
Photochemical Stability: While specific data on this compound is limited, aromatic compounds can be sensitive to UV light. Photolytic degradation, if it occurs, would likely involve radical pathways.[15][16]
-
Troubleshooting:
-
If your process involves high temperatures, run a small-scale test and analyze for degradation products by GC-MS.
-
For reactions that are sensitive to light (photochemical), especially if radical initiators are present or formed, it is best practice to run the reaction in the dark or in amber glassware to prevent unwanted side reactions.[15]
-
Section 3: Summary of Stability and Troubleshooting
| Condition | Stability Level | Potential Degradation Pathway | Key Troubleshooting Advice |
| Strong Acid (HBr, HI, H₂SO₄) | Low | Acid-catalyzed ether cleavage | Avoid strong acids; use lowest possible temperature; consider alternative catalysts. |
| Weak Acid (AcOH, TFA) | Moderate to High | Cleavage is possible but much slower; depends on temperature and nucleophile presence. | Monitor reaction for byproducts (o-cresol); limit reaction time and temperature. |
| Strong Base (NaOH, KOH, NaH) | High | Generally inert. | If degradation occurs, investigate other functional groups or potential benzylic deprotonation with organometallics. |
| Oxidizing Agents (KMnO₄, CrO₃) | Low to Moderate | Oxidation of the benzylic methyl group or isopropyl C-H. Ring opening under harsh conditions. | Use mild, selective oxidizing agents (PCC, DMP). Protect the benzylic position if necessary. |
| Reducing Agents (H₂/Pd, LiAlH₄) | High | Generally inert. | The aromatic ring can be reduced under forcing hydrogenation conditions or via Birch reduction. |
| Thermal Stress (>250°C) | Moderate | C-O and C-C bond homolysis (free radical decomposition). | Operate at the lowest feasible process temperature. Perform thermal stress studies if operating at high T. |
| UV/Visible Light | Moderate | Potential for photolytic radical reactions. | Protect reactions from light using amber flasks or by covering the apparatus. |
Section 4: Experimental Protocol for Stability Assessment (Forced Degradation)
This protocol outlines a standard forced degradation study to empirically determine the stability of this compound in your specific reaction matrix.[15][16][17][18]
Objective: To identify potential degradation products and pathways under various stress conditions.
Analytical Method: A stability-indicating HPLC method with UV detection (e.g., DAD/PDA) or GC-MS is required.[19][20][21] The method must be able to separate the parent compound from all potential degradants.
Caption: Workflow for a forced degradation stability study.
Step-by-Step Procedure:
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal: Heat the stock solution at 80°C for 48 hours in a sealed vial, protected from light.
-
Photolytic: Expose the stock solution in a photostable, transparent container to light conditions as specified by ICH Q1B guidelines.
-
-
Control Sample: Keep one aliquot of the stock solution at 2-8°C, protected from light.
-
Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each condition. If necessary, neutralize the acid and base samples before injection. Analyze all samples, including the control, using the validated analytical method.
-
Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.
-
Examine the chromatograms for new peaks, which represent degradation products.
-
Perform a mass balance analysis to ensure that the decrease in the parent compound is accounted for by the formation of degradants.
-
If significant degradants are observed (>1%), further studies may be required to identify their structure (e.g., using LC-MS/MS or NMR).
-
References
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Reactions of Ethers - Acidic Cleavage . (2024). Chemistry LibreTexts. [Link]
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Forced Degradation & Stability Testing: Strategies and Analytical perspectives . (2015). PharmaTutor. [Link]
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A New Approach to Forced Degradation Studies Using Anhydrous Conditions . (2013). Pharmaceutical Technology. [Link]
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Cleavage Of Ethers With Acid . (2014). Master Organic Chemistry. [Link]
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Ether cleavage . Wikipedia. [Link]
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Thermolysis and Photolysis of some Selected Aryl Thioesters . (2006). ResearchGate. [Link]
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Aerobic Oxidation of 2-isopropyl-1,4-dimethylbenzene to tertiary hydroperoxide . (2018). ResearchGate. [Link]
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Forced Degradation Studies . (2016). MedCrave online. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . (2022). ACD/Labs. [Link]
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Thermal degradation of poly(aryl‐ether‐ether‐ketone): Experimental evaluation of crosslinking reactions . (1990). Semantic Scholar. [Link]
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Influence of aryl ether substitution on polymerization and thermal degradation of diamine based polybenzoxazines . (2023). SAMPE Digital Library. [Link]
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Birch Reduction of Aromatic Rings . (2019). Master Organic Chemistry. [Link]
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Analytical Methods for Polycyclic Aromatic Hydrocarbons and their Global Trend of Distribution in Water and Sediment: A Review . (2018). ResearchGate. [Link]
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This compound (33426-60-7) . Chemchart. [Link]
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Analytical Techniques In Stability Testing . Separation Science. [Link]
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A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages . (2013). ACS Publications. [Link]
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1-Isopropyl-2-methylbenzene (FDB016032) . FooDB. [Link]
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Novel Borane Reduction of Ether-Protected Aromatic Lactams . (2006). ACS Publications. [Link]
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The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals . (2016). National Institutes of Health (NIH). [Link]
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When does an aromatic ether break its bonds? . (2022). Chemistry Stack Exchange. [Link]
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Thermal degradation kinetics of aromatic ether polymers . (2021). Scholars Junction - Mississippi State University. [Link]
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The thermal stability of poly(aryl-ether–ether-ketone) as assessed by thermogravimetry . (1989). Semantic Scholar. [Link]
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Benzene, 1-methyl-2-(1-methylethoxy)- . PubChem - NIH. [Link]
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1-Isopropyl-2-methylbenzene (HMDB0037050) . Human Metabolome Database. [Link]
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Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes . (2021). RSC Publishing. [Link]
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Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes . (2021). WUR eDepot. [Link]
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- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. One moment, please... [digitallibrarynasampe.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation Studies - STEMart [ste-mart.com]
- 16. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
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- 19. researchgate.net [researchgate.net]
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- 21. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Analytical challenges in the characterization of 1-Isopropoxy-2-methylbenzene isomers
Welcome to the technical support center for the analytical characterization of 1-isopropoxy-2-methylbenzene isomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of distinguishing between these closely related aromatic positional isomers. The structural similarity of ortho, meta, and para isomers of this compound presents a significant analytical challenge, as they often exhibit nearly identical physical and chemical properties.[1] This resource will equip you with the necessary knowledge and practical strategies to achieve robust and reliable characterization.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of this compound isomers, offering concise and actionable answers.
Q1: What are the primary analytical challenges in separating the ortho, meta, and para isomers of this compound?
The main challenge lies in their similar physicochemical properties, including boiling points, polarities, and mass-to-charge ratios. This similarity often leads to co-elution in chromatographic systems and identical mass spectra under standard electron ionization (EI) conditions, making differentiation difficult.[1][2] The separation of xylene isomers, which are structurally analogous, is recognized as one of the "seven chemical separations to change the world" due to these inherent difficulties.[1]
Q2: Which Gas Chromatography (GC) columns are most effective for separating these isomers?
Standard non-polar columns like those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase may not provide adequate resolution. For enhanced separation, consider using:
-
Cyclodextrin-modified columns: These stationary phases, such as the Agilent CP-Chirasil DEX CB, offer excellent selectivity for positional isomers through inclusion complexation mechanisms.[3]
-
Liquid crystalline stationary phases: These phases can separate isomers based on their molecular shape and rigidity.[4]
-
Highly polar ionic liquid capillary columns: These have shown success in separating various positional isomers.
Q3: How can Mass Spectrometry (MS) be used to differentiate between the isomers if their standard EI mass spectra are nearly identical?
While standard EI-MS may not be sufficient, advanced MS techniques can provide the necessary differentiation:
-
Chemical Ionization (CI)-Tandem Mass Spectrometry (MS/MS): This "soft" ionization technique can generate protonated molecules that, when subjected to collision-induced dissociation (CID), produce unique fragmentation patterns for each isomer.[2] The use of specific reagent gases, such as acetonitrile or vinyltrimethylsilane, can induce characteristic product ions for each positional isomer.[2]
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge, offering an additional dimension of separation that can resolve isomers before they enter the mass spectrometer.
Q4: What are the key features in Nuclear Magnetic Resonance (NMR) spectroscopy to look for when distinguishing between the ortho, meta, and para isomers?
NMR spectroscopy is a powerful tool for isomer differentiation based on the distinct magnetic environments of the protons and carbons in each isomer.[5][6]
-
¹H NMR:
-
Aromatic Region (δ 6.5-8.0 ppm): The splitting patterns and coupling constants (J-values) are highly informative.[5]
-
ortho-isomer: Will show a more complex splitting pattern due to the proximity of all four aromatic protons.
-
meta-isomer: Will also display a complex pattern, but with different coupling constants compared to the ortho-isomer.
-
para-isomer: Due to its symmetry, it will exhibit a simpler AA'BB' system, often appearing as two doublets.
-
-
Aliphatic Region: The chemical shifts of the isopropoxy and methyl protons might show subtle differences between the isomers.
-
-
¹³C NMR: The number of unique signals in the aromatic region can be a clear indicator of the substitution pattern.
-
ortho- and meta-isomers: Will each show six distinct aromatic carbon signals.
-
para-isomer: Due to symmetry, will only show four aromatic carbon signals.
-
Troubleshooting Guides
This section provides a problem-and-solution framework for common issues encountered during the experimental analysis of this compound isomers.
Problem 1: Poor Chromatographic Resolution of Isomers
Symptoms:
-
Co-eluting or heavily overlapping peaks in the gas chromatogram.
-
Inability to obtain pure mass spectra for individual isomers.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate GC Column | Switch to a column with higher selectivity for positional isomers, such as a cyclodextrin-modified or liquid crystalline phase column.[3][4] |
| Suboptimal Temperature Program | Optimize the oven temperature program. Start with a lower initial temperature and use a slower ramp rate to enhance separation. |
| Incorrect Carrier Gas Flow Rate | Determine the optimal flow rate for your column and carrier gas to ensure maximum efficiency. |
| Sample Overload | Inject a smaller sample volume or a more dilute sample to prevent peak broadening and fronting.[7] |
Problem 2: Inconclusive Isomer Identification by Mass Spectrometry
Symptoms:
-
Identical or non-distinguishable mass spectra for all isomers.
-
Lack of unique fragment ions for confident identification.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Standard Electron Ionization (EI) | EI often produces similar fragmentation for positional isomers.[2] Switch to a softer ionization technique like Chemical Ionization (CI).[2] |
| Insufficient Fragmentation for Differentiation | If using CI, perform MS/MS on the protonated molecular ion. The resulting product ion spectra are often unique to each isomer.[2] |
| Co-elution | Improve chromatographic separation (see Problem 1) to ensure that the mass spectrum of each peak corresponds to a single isomer. |
| Rearrangement Reactions | Alkylbenzene radical cations can undergo rearrangements, leading to similar fragmentation patterns.[8][9] Using lower ionization energies in EI-MS might help to minimize these rearrangements. |
Problem 3: Ambiguous NMR Spectra
Symptoms:
-
Overlapping signals in the aromatic region of the ¹H NMR spectrum.
-
Difficulty in assigning peaks to specific protons or carbons.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Low Magnetic Field Strength | Use a higher field NMR spectrometer (e.g., 500 MHz or greater) to increase signal dispersion and resolve overlapping multiplets. |
| Complex Splitting Patterns | Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively. This will aid in the unambiguous assignment of signals. |
| Sample Purity | Ensure the sample is free from impurities that could introduce interfering signals. |
| Inadequate Shimming | Poor magnetic field homogeneity can lead to broad peaks. Re-shim the spectrometer to improve resolution. |
Experimental Protocols & Workflows
Protocol 1: GC-MS Analysis with a Cyclodextrin Column
This protocol outlines a general procedure for the separation and identification of this compound isomers using a cyclodextrin-based GC column.
1. Instrument and Column:
- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Column: Agilent CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]
2. GC Conditions:
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injector Temperature: 250 °C.
- Injection Mode: Split (e.g., 50:1).
- Oven Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp: 5 °C/min to 150 °C.
- Hold: 5 minutes.
3. MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-300.
- Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
4. Data Analysis:
- Compare the retention times of the separated isomers.
- Analyze the mass spectra of the individual peaks, although they may be very similar. The primary identification will be based on the unique retention times.
Protocol 2: ¹H NMR for Isomer Differentiation
This protocol provides a standard method for acquiring and analyzing ¹H NMR spectra to distinguish between the isomers.
1. Sample Preparation:
- Dissolve approximately 5-10 mg of the isomer mixture or individual isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
2. NMR Acquisition:
- Spectrometer: 400 MHz or higher.
- Experiment: Standard 1D proton spectrum.
- Number of Scans: 16-32.
- Relaxation Delay: 2 seconds.
3. Data Processing and Analysis:
- Apply Fourier transformation, phase correction, and baseline correction.
- Integrate all signals.
- Analyze the aromatic region (typically δ 6.5-8.0 ppm) for splitting patterns and coupling constants to determine the substitution pattern.[5]
Visualizations
Analytical Workflow for Isomer Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound isomers.
Caption: A logical workflow for the separation and identification of this compound isomers.
Decision Tree for Troubleshooting Poor GC Resolution
This diagram provides a step-by-step guide to troubleshooting poor peak resolution in the gas chromatographic analysis of the isomers.
Caption: A decision tree for troubleshooting poor GC resolution of aromatic isomers.
References
-
Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare. Available at: [Link]
-
Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. National Institutes of Health. Available at: [Link]
-
SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Available at: [Link]
-
Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. CORE. Available at: [Link]
-
Metal–organic frameworks for the separation of xylene isomers. Royal Society of Chemistry. Available at: [Link]
-
Separation of xylene isomers through adsorption on microporous materials: A review. ResearchGate. Available at: [Link]
-
Basic Concepts of NMR: Distinguishing Between the Isomers of C. Magritek. Available at: [Link]
-
14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Available at: [Link]
-
NMR Spectra and Molecular Structure. Available at: [Link]
-
Mass Spectrometry: Aromatic Compound Fragmentation. JoVE. Available at: [Link]
- Method of distinguishing position isomer of aromatic compounds by using cucurbituril. Google Patents.
-
Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique. ResearchGate. Available at: [Link]
-
Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks. National Institutes of Health. Available at: [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. Available at: [Link]
-
15.6b Interpreting NMR Example 2 | Organic Chemistry. YouTube. Available at: [Link]
-
Xilenes isomers separation by absorption in K-Y zeolites. Eurochem Engineering. Available at: [Link]
-
Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). CORE. Available at: [Link]
-
Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. Available at: [Link]
-
NMR Spectroscopy. Michigan State University. Available at: [Link]
-
aromatic positional isomers: Topics by Science.gov. Science.gov. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
GC Troubleshooting Tips and Tricks from Inlet through to Detection. YouTube. Available at: [Link]
-
High resolution separation of xylene isomers. Agilent. Available at: [Link]
-
The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also. Dr. Wainwright's Website. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
What the Best GC-MS Separation method For Methyl Ester C18:1,C18:2,C18:3 isomers and Methyl Ester conjugated Linolenic acid Isomers ?. ResearchGate. Available at: [Link]
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- 1. Metal–organic frameworks for the separation of xylene isomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 9. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
Methods for removing residual starting materials from 1-Isopropoxy-2-methylbenzene
Technical Support Center: Purification of 1-Isopropoxy-2-methylbenzene
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. The synthesis of aromatic ethers like this compound, commonly via the Williamson ether synthesis, often results in a crude product contaminated with residual starting materials.[1] Achieving high purity is critical for subsequent applications, ensuring reproducibility in research and safety in pharmaceutical development.
This guide provides in-depth, field-proven methodologies and troubleshooting advice in a practical question-and-answer format to address the specific challenges encountered during the purification of this ether.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The primary impurities stem directly from the Williamson ether synthesis reaction.[1] The most common starting materials are o-cresol (2-methylphenol) and an isopropylating agent (e.g., 2-bromopropane or isopropyl iodide). Therefore, the main impurities to anticipate are:
-
Unreacted o-cresol: A phenolic starting material that is the most common and critical impurity to remove.[2]
-
Unreacted Isopropyl Halide: A volatile electrophile that may remain in trace amounts.
-
Side-reaction Byproducts: Depending on reaction conditions, minor byproducts such as propene (from elimination reactions) or diisopropyl ether may form.
Q2: My product's IR spectrum shows a broad peak around 3200-3600 cm⁻¹. What is it and how do I remove it?
A broad absorbance band in this region is characteristic of the O-H stretching vibration of a hydroxyl group, which strongly indicates the presence of residual o-cresol.[3] Because o-cresol is acidic, it can be effectively removed by performing a liquid-liquid extraction with an aqueous base, such as 5% sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution.[4] The base deprotonates the phenol, forming a water-soluble salt that partitions into the aqueous layer, leaving the desired ether in the organic phase.
Q3: My ¹H NMR spectrum shows a singlet around 4-5 ppm that disappears upon a D₂O shake. What does this indicate?
This labile proton signal is characteristic of the phenolic hydroxyl (-OH) proton of o-cresol.[5][6] The chemical shift of this proton can vary depending on concentration and solvent due to hydrogen bonding.[7] A deuterium oxide (D₂O) shake is a classic NMR technique to confirm the presence of exchangeable protons (like O-H or N-H), as the deuterium replaces the proton, causing the peak to disappear from the ¹H spectrum.[8] Its presence confirms contamination with o-cresol.
Q4: My final product has a distinct phenolic or "medicinal" odor. How can I eliminate it?
The characteristic odor is almost certainly due to residual o-cresol.[3] Complete removal of this impurity will eliminate the odor. The most effective methods are chemical washing and physical separation. A thorough wash with an aqueous base solution followed by fractional vacuum distillation is the most robust strategy to ensure an odor-free, high-purity product.
Troubleshooting Guide: Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent o-cresol Contamination | 1. Inefficient Extraction: Insufficient volume or number of basic washes. 2. Emulsion Formation: Poor phase separation during aqueous workup, trapping impurities. | 1. Increase the number of aqueous NaOH washes (3-4 times). Check the pH of the final aqueous wash to ensure it is basic. 2. To break emulsions, add a small amount of brine (saturated NaCl solution) and allow the separatory funnel to stand. |
| Product Discoloration (Yellow/Brown) | 1. Air Oxidation: Residual o-cresol can oxidize upon exposure to air, forming colored impurities. 2. Thermal Decomposition: Overheating during atmospheric distillation. | 1. Ensure complete removal of o-cresol. Store the purified product under an inert atmosphere (N₂ or Ar). 2. Purify the final product using vacuum distillation , which lowers the boiling point and prevents thermal degradation.[9][10] |
| Low Yield After Purification | 1. Product Loss in Aqueous Layers: The desired ether has slight solubility in the aqueous phase, especially if excessive washing is performed. 2. Inefficient Distillation: Poor separation of fractions or product loss in the distillation apparatus. | 1. Back-extract the combined aqueous wash layers with a fresh portion of the organic solvent (e.g., diethyl ether, ethyl acetate) to recover dissolved product. 2. Use an efficient fractional distillation column and ensure the apparatus is properly insulated. Collect fractions carefully based on boiling point and temperature stability. |
In-Depth Experimental Protocols
Protocol 1: Removal of Acidic Impurities via Liquid-Liquid Extraction
This protocol details the standard workup procedure to remove unreacted o-cresol from the crude reaction mixture.
Step-by-Step Methodology:
-
Dissolution: Transfer the crude reaction mixture to a separatory funnel and dissolve it in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate (approx. 10-20 volumes).
-
First Basic Wash: Add an equal volume of 5% aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and invert it, opening the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting frequently.[4]
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Washes: Repeat the basic wash (Steps 2-3) two more times to ensure complete removal of the acidic o-cresol.
-
Neutral Wash: Wash the organic layer with an equal volume of water to remove any residual NaOH.
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to break any minor emulsions and remove the bulk of the dissolved water from the organic layer.[11]
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ether.
Protocol 2: Final Purification by Vacuum Distillation
For achieving the highest purity, especially for analytical standards or pharmaceutical intermediates, fractional distillation under reduced pressure is essential.[9] This technique separates the target ether from less volatile impurities and any remaining starting materials based on differences in boiling points.[12][13]
Key Physical Properties:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| This compound | 150.22[14][15] | ~178 °C (estimated)[16][17] |
| o-Cresol | 108.14[18] | 191 °C[2][18][19] |
| 2-Bromopropane | 122.99 | 59-60 °C |
Note: The boiling point of o-cresol is higher than the product, making simple distillation ineffective for its removal. Vacuum distillation is necessary to lower the boiling points and achieve separation.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Place the crude, dried this compound into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Slowly and carefully apply the vacuum. The pressure should drop, and you may observe bubbling as dissolved gases and volatile solvents are removed.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Collect Fractions:
-
Forerun: Collect the first fraction, which will contain any low-boiling impurities.
-
Product Fraction: As the temperature stabilizes at the expected boiling point of your product under the applied vacuum, switch to a new receiving flask to collect the pure this compound.
-
Residue: Stop the distillation before the flask goes to dryness to avoid overheating the residue, which may contain non-volatile impurities.
-
-
Shutdown: Allow the apparatus to cool completely before slowly re-introducing air to the system.
Protocol 3: Alternative Purification by Flash Column Chromatography
When distillation is not feasible or for smaller scales, flash column chromatography offers an excellent alternative for separating the non-polar ether product from the more polar o-cresol impurity.[20][21][22]
Step-by-Step Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3-0.4 for the product, ensuring the o-cresol spot has a significantly lower Rf (closer to the baseline). A common system might be 5-10% ethyl acetate in hexanes.[23]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.[24]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent (like dichloromethane) and carefully load it onto the top of the silica bed.
-
Elution: Begin eluting the column with the chosen solvent system, applying positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Visualization of Purification Workflow
The following diagrams illustrate the logical flow of the purification processes.
Caption: General workflow for the purification of this compound.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. o-Cresol - Wikipedia [en.wikipedia.org]
- 3. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. o-Cresol(95-48-7) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
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- 11. organic-synthesis.com [organic-synthesis.com]
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- 15. This compound CAS#: 33426-60-7 [m.chemicalbook.com]
- 16. Showing Compound 1-Isopropyl-2-methylbenzene (FDB016032) - FooDB [foodb.ca]
- 17. 1-isopropyl-2-methylbenzene [stenutz.eu]
- 18. o-cresol [stenutz.eu]
- 19. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 20. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 21. ocw.mit.edu [ocw.mit.edu]
- 22. columbia.edu [columbia.edu]
- 23. chem.rochester.edu [chem.rochester.edu]
- 24. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-Isopropoxy-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 1-Isopropoxy-2-methylbenzene, a key aromatic intermediate. As Senior Application Scientists, our objective is to equip you with the foundational knowledge and practical frameworks to select and validate the most appropriate analytical methodology for your specific application.
The Critical Role of Method Validation
Analytical method validation provides documented evidence that a procedure is fit for its intended purpose.[1][2] This process is mandated by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure the reliability, consistency, and accuracy of analytical data.[3][4] For a compound like this compound, which may serve as a precursor or be an impurity in active pharmaceutical ingredients (APIs), validated analytical methods are crucial for ensuring product quality and patient safety.
The core parameters for analytical method validation, as stipulated by ICH guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a given range.[5]
-
Accuracy: The closeness of the test results to the true value.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] This is further subdivided into repeatability (short-term precision) and intermediate precision (within-laboratory variations).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is paramount in selecting and developing an appropriate analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | [6] |
| Molecular Weight | 150.22 g/mol | [7] |
| Boiling Point | 177-179 °C | [8] |
| LogP | 3.5 - 4.38 | [7][8] |
| Water Solubility | Low (0.023 mg/mL at 25°C) | [8] |
The relatively low boiling point and good thermal stability of this compound suggest its suitability for Gas Chromatography.[9] Its non-polar nature, indicated by the high LogP value, makes it an ideal candidate for reversed-phase HPLC.[2]
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for the separation of volatile and thermally stable compounds.[9] For this compound, a common approach would involve a capillary GC system coupled with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.
Experimental Workflow: GC-FID Validation
Caption: Workflow for the validation of a GC-FID method.
Detailed Experimental Protocol: GC-FID
1. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute the sample containing this compound with the chosen solvent to fall within the calibration range.
2. Chromatographic Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 200 °C, hold for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
3. Validation Experiments:
-
Specificity: Analyze a blank solvent, a placebo (if applicable), and a sample spiked with known related substances to ensure no interference at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate and calculate the percent recovery.
-
Precision (Repeatability): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the relative standard deviation (RSD).
-
Precision (Intermediate): Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as oven temperature (± 5 °C), flow rate (± 0.1 mL/min), and injection volume (± 0.2 µL) and assess the impact on the results.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reversed-phase HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds.[10] Given the non-polar nature of this compound, a C18 column with a polar mobile phase is a suitable choice.[11]
Experimental Workflow: RP-HPLC-UV Validation
Caption: Workflow for the validation of a RP-HPLC-UV method.
Detailed Experimental Protocol: RP-HPLC-UV
1. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: A C18 column is recommended, such as a Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The UV spectrum of this compound should be determined to select an appropriate wavelength for maximum absorbance (e.g., around 270 nm).
-
Injection Volume: 10 µL
3. Validation Experiments:
-
The validation experiments for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness are performed in a similar manner to the GC-FID method, with adjustments for the HPLC system. For robustness, parameters such as mobile phase composition (± 2% organic), column temperature (± 5 °C), and flow rate (± 0.1 mL/min) should be varied.
Comparative Performance Data (Hypothetical)
The following tables summarize the expected performance of the validated GC-FID and RP-HPLC-UV methods for the analysis of this compound.
Table 1: Linearity and Range
| Parameter | GC-FID | RP-HPLC-UV |
| Range (µg/mL) | 1 - 150 | 1 - 150 |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| y-intercept | Close to zero | Close to zero |
Table 2: Accuracy (Recovery)
| Concentration Level | GC-FID (% Recovery) | RP-HPLC-UV (% Recovery) |
| 80% | 98.5 - 101.0 | 99.0 - 101.5 |
| 100% | 99.0 - 100.5 | 99.5 - 101.0 |
| 120% | 98.0 - 101.5 | 98.5 - 101.0 |
Table 3: Precision (RSD%)
| Parameter | GC-FID (%RSD) | RP-HPLC-UV (%RSD) |
| Repeatability (n=6) | ≤ 1.0 | ≤ 1.0 |
| Intermediate Precision | ≤ 1.5 | ≤ 1.5 |
Table 4: LOD and LOQ
| Parameter | GC-FID (µg/mL) | RP-HPLC-UV (µg/mL) |
| LOD | 0.3 | 0.2 |
| LOQ | 1.0 | 0.7 |
Table 5: Robustness
| Parameter Varied | GC-FID (Impact on Results) | RP-HPLC-UV (Impact on Results) |
| Temperature (± 5 °C) | Minimal | Minimal |
| Flow Rate (± 10%) | Minimal | Minimal |
| Mobile Phase Composition (± 2%) | N/A | Minimal |
Method Selection: A Practical Perspective
Both GC-FID and RP-HPLC-UV are viable and robust techniques for the quantitative analysis of this compound. The choice between the two often depends on the specific application, available instrumentation, and the nature of the sample matrix.
-
GC-FID is generally preferred for its high resolution of volatile compounds and its ruggedness. It can be particularly advantageous when analyzing for residual solvents or other volatile impurities.
-
RP-HPLC-UV offers greater versatility for a wider range of compounds, including those that are not sufficiently volatile or thermally stable for GC. It is also often the method of choice in quality control laboratories due to its high throughput and automation capabilities.
Conclusion
The validation of analytical methods is a critical and indispensable part of the drug development process. This guide has provided a comparative framework for the validation of GC-FID and RP-HPLC-UV methods for the analysis of this compound. By following the principles outlined in ICH and FDA guidelines and by carefully considering the physicochemical properties of the analyte, researchers can develop and validate robust and reliable analytical methods that ensure the quality and safety of pharmaceutical products.
References
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CFR Title 21 Part 211. (2023). Current Good Manufacturing Practice for Finished Pharmaceuticals. U.S. Food and Drug Administration. [Link]
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FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Chromatography Today. (2021). Gas Chromatography. [Link]
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Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
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Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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ResearchGate. (2020). RP-HPLC of strongly non-polar compound?. [Link]
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Agilent. (2018). Determination of Benzene and Certain Derivatives in Water by Headspace Gas Chromatography (ISO 11423-1). [Link]
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Publisso. (2021). Method for the determination of benzene in workplace air using gas chromatography after solvent desorption. [Link]
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A Comparative Analysis of 1-Isopropoxy-2-methylbenzene and its Positional Isomers
This guide provides a comprehensive comparative analysis of 1-isopropoxy-2-methylbenzene (ortho isomer) and its positional isomers, 1-isopropoxy-3-methylbenzene (meta isomer) and 1-isopropoxy-4-methylbenzene (para isomer). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the distinct physicochemical and spectroscopic properties that differentiate these closely related aryl ethers. Understanding these nuances is paramount for unambiguous compound identification, quality control, and the strategic design of synthetic pathways.
Introduction: Structure and Isomerism
This compound and its isomers, commonly known as isopropyl cresyl ethers, share the same molecular formula (C₁₀H₁₄O) and molecular weight (150.22 g/mol )[1][2][3]. Their structural differences arise solely from the relative positions of the isopropoxy and methyl groups on the benzene ring. This positional isomerism, while seemingly subtle, imparts unique electronic and steric environments to each molecule, leading to significant and measurable differences in their physical properties and spectroscopic signatures. The primary focus of this guide is to elucidate these differences through experimental data and mechanistic explanations.
The structures of the three positional isomers are depicted below. The ortho isomer features adjacent substituents, the meta isomer has them separated by one carbon, and the para isomer places them in direct opposition, creating a plane of symmetry. This symmetry, or lack thereof, is a key determinant of their spectroscopic complexity.
Figure 1: Structures of the ortho, meta, and para isomers of isopropoxy-methylbenzene.
Comparative Physicochemical Properties
The physical properties of these isomers, while similar, show distinct trends influenced by molecular symmetry and intermolecular forces. The para isomer, with its higher symmetry, can pack more efficiently into a crystal lattice, which often results in a higher melting point compared to its less symmetrical ortho and meta counterparts. Boiling points are generally influenced by dipole moments and molecular surface area.
| Property | This compound (ortho) | 1-Isopropoxy-3-methylbenzene (meta) | 1-Isopropoxy-4-methylbenzene (para) |
| CAS Number | 33426-60-7[1] | 19177-04-9[3] | 22921-10-4[4] |
| Molecular Formula | C₁₀H₁₄O[2] | C₁₀H₁₄O[3] | C₁₀H₁₄O[4] |
| Molecular Weight | 150.22 g/mol [2] | 150.22 g/mol [3] | 150.22 g/mol [4] |
| Boiling Point | Data not readily available | Data not readily available | ~175-177 °C (related ether)[5] |
| Topological Polar Surface Area | 9.2 Ų[2] | 9.2 Ų[3] | 9.2 Ų[4] |
| XLogP3 | 3.5[2] | 3.5[3] | 3.5[4] |
Note: Experimental data for boiling and melting points are sparse. The provided boiling point for the para isomer is based on the closely related p-cresyl methyl ether and serves as an estimate.
Spectroscopic Differentiation: A Detailed Analysis
Spectroscopy is the most powerful tool for distinguishing between these isomers. Each technique provides a unique fingerprint based on the molecule's specific structure.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is highly sensitive to the electronic environment of protons. The key differentiating features are the chemical shifts and splitting patterns of the aromatic protons.
-
Ortho Isomer (this compound): Lacks symmetry, resulting in four distinct signals in the aromatic region (typically ~6.8-7.2 ppm), each integrating to 1H. These signals will exhibit complex splitting (doublets, triplets, or doublet of doublets) due to coupling with adjacent protons.
-
Meta Isomer (1-Isopropoxy-3-methylbenzene): Also lacks symmetry and will show four distinct aromatic signals. However, the positions and coupling constants will differ from the ortho isomer due to the different substituent arrangement. One proton will likely appear as a singlet or a narrowly split triplet, being situated between the two substituents.
-
Para Isomer (1-Isopropoxy-4-methylbenzene): Possesses a C₂ axis of symmetry. This symmetry makes pairs of aromatic protons chemically equivalent. Therefore, the spectrum is significantly simplified, showing only two signals in the aromatic region, each integrating to 2H. These typically appear as two distinct doublets (an AA'BB' system) due to coupling only with their single adjacent proton.
| Proton Environment | Ortho Isomer (Predicted) | Meta Isomer (Predicted) | Para Isomer (Predicted) |
| Aromatic H | 4H, 4 distinct signals (~6.8-7.2 ppm) | 4H, 4 distinct signals (~6.7-7.2 ppm) | 4H, 2 doublets (~6.8 & 7.1 ppm) |
| Isopropyl CH | 1H, septet (~4.5 ppm) | 1H, septet (~4.5 ppm) | 1H, septet (~4.5 ppm) |
| Ring CH₃ | 3H, singlet (~2.2 ppm) | 3H, singlet (~2.3 ppm) | 3H, singlet (~2.3 ppm) |
| Isopropyl CH₃ | 6H, doublet (~1.3 ppm) | 6H, doublet (~1.3 ppm) | 6H, doublet (~1.3 ppm) |
¹³C NMR Spectroscopy
The number of unique signals in the ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms.
-
Ortho & Meta Isomers: Due to their lack of symmetry, all 10 carbon atoms are chemically unique, resulting in 10 distinct signals in the ¹³C NMR spectrum.
-
Para Isomer: The C₂ symmetry renders pairs of aromatic carbons equivalent. This reduces the number of aromatic signals from six to four. Therefore, the spectrum for the para isomer will show a total of 8 unique signals.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying functional groups and benzene ring substitution patterns. All three isomers will show characteristic peaks for:
-
C-O-C stretch (ether): A strong band around 1200-1250 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).
-
sp³ C-H stretch (alkyl): Just below 3000 cm⁻¹.
-
sp² C-H stretch (aromatic): Just above 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
The key difference lies in the C-H out-of-plane bending region (690-900 cm⁻¹), which is highly indicative of the substitution pattern on the benzene ring.
-
Ortho (1,2-disubstituted): A strong band is expected around 735-770 cm⁻¹.
-
Meta (1,3-disubstituted): Strong bands are expected around 690-710 cm⁻¹ and 750-810 cm⁻¹.
-
Para (1,4-disubstituted): A single, strong band is expected in the range of 810-840 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will produce a molecular ion peak (M⁺˙) at m/z = 150 for all three isomers. While the mass spectra of positional isomers can be very similar, minor differences in the relative abundances of fragment ions may be observed[6]. The primary fragmentation pathway involves the loss of an alkyl group.
A characteristic fragmentation is the loss of a propyl radical (C₃H₇•, 43 Da) via cleavage of the isopropyl group, or more favorably, the loss of propene (C₃H₆, 42 Da) via a McLafferty-type rearrangement, leading to a radical cation of the corresponding cresol at m/z = 108 . Another significant peak would be at m/z = 135 , corresponding to the loss of a methyl radical (CH₃•). The relative intensity of these fragments might differ slightly due to steric effects influencing the stability of the intermediate ions.
Synthesis and Regioselectivity
The most direct and regioselective synthesis of these isomers is achieved via the Williamson ether synthesis . This method relies on the nucleophilic substitution of an alkyl halide by an alkoxide. The choice of the starting cresol isomer dictates the final product structure with high fidelity.
The causality is straightforward: the position of the hydroxyl group on the starting cresol determines the point of attachment for the incoming isopropyl group.
-
Deprotonation: The phenolic proton of the cresol isomer (o, m, or p-cresol) is removed by a suitable base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form the corresponding phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in an Sₙ2 reaction to form the desired isopropyl cresyl ether and a salt byproduct.
Figure 2: Generalized workflow for the synthesis of isopropoxy-methylbenzene isomers.
Experimental Protocols
To ensure reproducibility and accuracy, the following standard protocols for data acquisition are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data at 298 K.
-
Use a spectral width of at least 16 ppm.
-
Employ a 90° pulse angle with a relaxation delay of 5 seconds to ensure accurate integration.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse program.
-
Use a spectral width of at least 250 ppm.
-
Acquire a minimum of 1024 scans.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Gas Chromatograph (GC) Conditions:
-
Column: A standard nonpolar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Conclusion
While this compound and its meta and para isomers are structurally very similar, they are unambiguously distinguishable through standard analytical techniques. The key differentiators are:
-
¹H NMR: The aromatic region provides a definitive fingerprint, with the para isomer showing a simple two-signal pattern versus the complex four-signal pattern of the ortho and meta isomers.
-
¹³C NMR: A simple count of the signals differentiates the symmetrical para isomer (8 signals) from the unsymmetrical ortho and meta isomers (10 signals each).
-
IR Spectroscopy: The out-of-plane C-H bending region provides a reliable indication of the 1,2-, 1,3-, or 1,4-substitution pattern.
This guide provides the foundational data and protocols necessary for any researcher working with these compounds, ensuring accurate identification and characterization in a laboratory setting.
References
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Cheméo. (n.d.). Chemical Properties of 1,3,5-Triisopropyl-2-methylbenzene (CAS 6319-85-3). Retrieved from [Link]
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Human Metabolome Database. (2022). Showing metabocard for 1-Isopropyl-3-methylbenzene (HMDB0037051). Retrieved from [Link]
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Human Metabolome Database. (2022). Showing metabocard for 1-Isopropyl-2-methylbenzene (HMDB0037050). Retrieved from [Link]
-
FooDB. (2020). Showing Compound 1-Isopropyl-4-methylbenzene (FDB017358). Retrieved from [Link]
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FooDB. (2020). Showing Compound 1-Isopropyl-2-methylbenzene (FDB016032). Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-methyl-3-(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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ChemSynthesis. (n.d.). 1-isopropyl-4-methylbenzene. Retrieved from [Link]
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Stenutz, R. (n.d.). 1-isopropyl-4-methylbenzene. Retrieved from [Link]
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Stenutz, R. (n.d.). 1-isopropyl-3-methylbenzene. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-methyl-3-(1-methylethyl)- (CAS 535-77-3). Retrieved from [Link]
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NIST. (n.d.). p-Cymene. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123405, Benzene, 1-methyl-4-(1-methylethoxy)-. Retrieved from [Link]
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ChemSynthesis. (n.d.). isopropoxy-methyl-benzene. Retrieved from [Link]
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Chegg.com. (2021). Solved 1-Isopropyl-4-methylbenzene FNM PPM integral values. Retrieved from [Link]
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Atul Ltd. (n.d.). Para Cresyl Methyl Ether – High-Purity Aroma Chemical. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3014792, Benzene, 1-methyl-2-(1-methylethoxy)-. Retrieved from [Link]
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Restek. (n.d.). Cymene: CAS # 99-87-6 Compound Information. Retrieved from [Link]
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Atul Ltd. (n.d.). para Cresyl methyl ether, PG. Retrieved from [Link]
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Asadi, A., et al. (2016). Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. Research in Pharmaceutical Sciences, 11(4), 295–303. Retrieved from [Link]
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Ucur, B. (2023). Methods to Identify Protonation Isomers and Control their Populations in Mass Spectrometry. University of Wollongong Thesis Collection. Retrieved from [Link]
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Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 187-233. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Alkyl Aryl Ethers: The Case of 1-Isopropoxy-2-methylbenzene
Introduction: Beyond the Solvent—The Synthetic Utility of Alkyl Aryl Ethers
Alkyl aryl ethers are a class of organic compounds characterized by an ether linkage where an oxygen atom is connected to both an aromatic ring and an alkyl group. While often utilized as stable, non-reactive solvents in organic synthesis, their true value lies in their nuanced reactivity, which allows them to serve as versatile intermediates in the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. The electronic interplay between the ether oxygen and the aromatic system makes these compounds key players in electrophilic aromatic substitution, while the ether linkage itself presents a target for strategic cleavage.
This guide provides an in-depth comparison of the reactivity of 1-isopropoxy-2-methylbenzene against other common alkyl aryl ethers such as anisole (methoxybenzene), phenetole (ethoxybenzene), and tert-butoxybenzene. We will dissect how subtle changes in the ether's alkyl group and substitutions on the aromatic ring dramatically influence reaction outcomes. Our analysis is grounded in mechanistic principles and supported by experimental data to provide researchers, scientists, and drug development professionals with a predictive framework for employing these valuable synthetic building blocks.
Pillar 1: The Theoretical Framework—Understanding Electronic and Steric Causality
The reactivity of an alkyl aryl ether is not monolithic; it is a finely tuned balance of electronic and steric factors. Understanding these principles is paramount to predicting and controlling reaction pathways.
Electronic Effects: The Dual Nature of the Alkoxy Group
The alkoxy group (-OR) is a powerful activating group in electrophilic aromatic substitution (SEAr) reactions.[1][2] This activation stems from the lone pairs on the oxygen atom, which can be donated into the π-system of the aromatic ring through resonance (a +M effect). This donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.
The resonance effect preferentially increases electron density at the ortho and para positions, making the alkoxy group a strong ortho-, para-director .[3] This is counteracted to a small degree by the electronegativity of the oxygen, which withdraws electron density through the sigma bond (an inductive, -I effect). However, for oxygen, the resonance effect overwhelmingly dominates, leading to net activation.
The nature of the alkyl group (R) subtly modulates this electronic behavior. Larger alkyl groups, like isopropyl, are more electron-donating than a methyl group, which can slightly enhance the activation of the ring.
Steric Effects: The Gatekeeper of Regioselectivity
While electronics dictate if and where (ortho/para) a reaction is likely to occur, sterics often decide the final product ratio. A bulky alkyl group on the ether, such as the isopropyl group in this compound, can significantly hinder the approach of an electrophile to the adjacent ortho positions.[1][4]
In the specific case of this compound, this steric hindrance is compounded by the presence of the ortho-methyl group. This disubstitution pattern creates a highly crowded environment around the ether linkage, strongly disfavoring substitution at the C6 position and making the C4 (para) position the most accessible site for electrophilic attack. This phenomenon, where an ortho substituent influences reactivity, is a classic example of the "ortho effect".[5]
Ether Cleavage: A Tale of Two Mechanisms
Ethers are generally stable, but the carbon-oxygen bond can be cleaved under strongly acidic conditions, typically with HBr or HI.[6][7] The reaction proceeds by protonation of the ether oxygen to create a good leaving group (an alcohol). The subsequent step depends on the structure of the alkyl group:
-
SN2 Pathway: For ethers with methyl or primary alkyl groups (like anisole and phenetole), a halide ion will attack the less sterically hindered alkyl carbon in an SN2 fashion.[7]
-
SN1 Pathway: For ethers with a tertiary alkyl group (like tert-butoxybenzene) that can form a stable carbocation, the cleavage occurs via an SN1 mechanism.
This compound, with a secondary alkyl group, represents a borderline case. The cleavage is expected to proceed with significant SN1 character due to the relative stability of the secondary isopropyl carbocation. In all cases involving alkyl aryl ethers, cleavage results in a phenol and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack.[7]
Pillar 2: Comparative Reactivity—An Evidence-Based Analysis
Here, we compare the performance of this compound and its analogs in key chemical transformations.
A. Electrophilic Aromatic Substitution: Nitration
Nitration is a canonical SEAr reaction, typically carried out with a mixture of concentrated nitric and sulfuric acids.[8][9] The relative rates and regioselectivity provide a clear window into the electronic and steric properties of the substrate.
| Substrate | Relative Rate (vs. Benzene) | Major Product(s) | Typical Ortho:Para Ratio | Causality |
| Anisole | ~10³ | 2-Nitroanisole, 4-Nitroanisole | ~30:70 | Strong activation, moderate steric hindrance from -OCH₃. |
| Phenetole | Slightly faster than Anisole | 2-Nitrophenetole, 4-Nitrophenetole | ~15:85 | Similar activation, slightly more steric hindrance from -OCH₂CH₃. |
| tert-Butoxybenzene | Slower than Anisole | 4-Nitro-tert-butoxybenzene | <5:>95 | Bulky t-butyl group almost completely blocks ortho positions.[1] |
| This compound | High (Qualitative) | 4-Nitro-1-isopropoxy-2-methylbenzene | Not Reported (Predicted <1:>99) | Strong activation from -OCH(CH₃)₂ and -CH₃. Extreme steric hindrance at both ortho positions (C6 and C2) forces substitution almost exclusively at the para position (C4). |
Analysis: The data clearly illustrates the dominance of steric effects in determining product distribution. While all alkoxy groups are activating, the increasing bulk from methyl to ethyl to tert-butyl systematically decreases the proportion of the ortho product. For this compound, the combination of the bulky isopropoxy group and the adjacent methyl group creates a formidable steric barrier, making para-substitution virtually the only observed outcome.
B. Acid-Catalyzed Ether Cleavage
The cleavage of alkyl aryl ethers with strong acids like HI or HBr is a fundamental reaction whose mechanism is dictated by the stability of the potential carbocation intermediate.
| Substrate | Reagent/Conditions | Cleavage Mechanism | Products | Relative Rate |
| Anisole | HI, heat | SN2 | Phenol + Methyl Iodide | Moderate |
| Phenetole | HI, heat | SN2 | Phenol + Ethyl Iodide | Slower than Anisole |
| tert-Butoxybenzene | HI, mild heat | SN1 | Phenol + tert-Butyl Iodide | Fastest |
| This compound | HBr, heat | Borderline SN1/SN2 | 2-Methylphenol + Isopropyl Bromide | Fast |
Analysis: The rate of ether cleavage correlates directly with the stability of the departing alkyl group as a carbocation. The tertiary carbocation from tert-butoxybenzene is the most stable, leading to the fastest reaction via an SN1 pathway. The primary methyl and ethyl groups of anisole and phenetole are unstable as cations, forcing a slower SN2 attack. This compound, forming a secondary carbocation, reacts quickly via a mechanism with substantial SN1 character.
Pillar 3: Self-Validating Systems—Experimental Protocols & Visualizations
To translate theory into practice, we provide a detailed protocol for a comparative experiment and visual diagrams to clarify the underlying mechanisms.
Protocol: Comparative Nitration of Anisole and this compound
This protocol is designed to be a self-validating system for comparing the regioselectivity of nitration.
1. Materials:
-
Anisole (99%)
-
This compound (98%)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ice-water bath
2. Equipment:
-
Two 50 mL round-bottom flasks with magnetic stir bars
-
Two dropping funnels
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
GC-MS for product analysis
3. Procedure:
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid with stirring. Keep the mixture cold.
-
Reaction Setup:
-
In Flask A, dissolve 1.08 g (10 mmol) of anisole in 10 mL of DCM.
-
In Flask B, dissolve 1.50 g (10 mmol) of this compound in 10 mL of DCM.
-
-
Reaction: Cool both Flask A and Flask B to 0°C in an ice-water bath. Slowly, dropwise, add half of the prepared nitrating mixture to each flask over 15 minutes, ensuring the internal temperature does not exceed 5°C.
-
Quenching: After the addition is complete, let the reactions stir at 0°C for an additional 30 minutes. Carefully pour each reaction mixture into a separate beaker containing 50 g of crushed ice.
-
Work-up:
-
Transfer each quenched mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of cold water and 20 mL of saturated sodium bicarbonate solution.
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and remove the DCM using a rotary evaporator.
-
-
Analysis: Analyze the resulting crude oils by GC-MS to identify the products and determine the ortho:para isomer ratio for each reaction.
Visualizations of Key Mechanisms
Diagram 1: General Mechanism for Electrophilic Aromatic Substitution
Caption: Workflow for Electrophilic Aromatic Substitution on Alkyl Aryl Ethers.
Diagram 2: Ether Cleavage Mechanisms
Caption: Divergent mechanisms for acid-catalyzed ether cleavage based on alkyl group structure.
Conclusion
The reactivity of this compound is a compelling illustration of how structure dictates function in organic chemistry. Its reactivity profile is characterized by:
-
High Activation towards SEAr: The combined electron-donating effects of the isopropoxy and methyl groups make the aromatic ring highly nucleophilic.
-
Extreme Para-Selectivity: Steric congestion from both the bulky isopropoxy group and the adjacent ortho-methyl group effectively shields the ortho positions, directing incoming electrophiles almost exclusively to the para position.
-
Facile Ether Cleavage: The ether linkage is susceptible to cleavage under strong acid, proceeding through a mechanism with significant SN1 character due to the stability of the secondary isopropyl cation.
For the practicing chemist, this means this compound is an excellent substrate for synthesizing highly pure para-substituted 2-methylphenols or their derivatives. However, care must be taken to choose reaction conditions, particularly Lewis acids in Friedel-Crafts reactions, that do not inadvertently promote ether cleavage. By understanding the foundational principles of electronic and steric effects, researchers can harness the unique reactivity of this and other alkyl aryl ethers to achieve their synthetic goals with precision and efficiency.
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A Researcher's Guide to Differentiating Isopropoxytoluene Isomers: A Spectroscopic Comparison
As a Senior Application Scientist, the unambiguous identification of constitutional isomers is a frequent and critical challenge. In fields like drug development and materials science, the specific substitution pattern on an aromatic ring can dramatically alter a molecule's biological activity, reactivity, and physical properties. This guide provides an in-depth spectroscopic comparison of 1-isopropoxy-2-methylbenzene and its constitutional isomers, 1-isopropoxy-3-methylbenzene and 1-isopropoxy-4-methylbenzene, offering a practical framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Challenge: Differentiating Ortho, Meta, and Para Isomers
The three isomers —often referred to by their classic ortho, meta, and para nomenclature—share the same molecular formula (C₁₀H₁₄O) and molecular weight (150.22 g/mol ).[1] Their connectivity, however, differs in the relative positions of the isopropoxy and methyl groups on the benzene ring. This seemingly subtle difference creates unique electronic environments and symmetries for each molecule, which can be effectively probed using modern spectroscopic techniques.
Below is a visualization of the distinct molecular structures that form the basis of our comparative analysis.
Caption: Molecular structures of the ortho, meta, and para isomers of isopropoxytoluene.
The Workflow: A Multi-Technique Spectroscopic Approach
A robust identification relies not on a single technique, but on the convergence of evidence from multiple, complementary methods. The causality behind this choice is simple: each technique probes a different aspect of the molecule's structure. NMR reveals the electronic environment of specific nuclei, IR identifies functional groups and their vibrational modes, and MS provides information on the molecule's mass and fragmentation patterns.
Our generalized experimental workflow is outlined below.
Caption: Generalized workflow for isomeric differentiation using multiple spectroscopic techniques.
Experimental Protocols: Ensuring Data Integrity
The trustworthiness of any spectral data hinges on a sound and reproducible methodology. The following are standardized protocols for acquiring the data discussed in this guide.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for small organic molecules due to its excellent solubilizing properties and a single, well-defined solvent residual peak that rarely interferes with analyte signals.[2][3][4]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition. Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.
-
¹H NMR Acquisition: Acquire data with a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (~240 ppm) is required. A longer acquisition time (hundreds or thousands of scans) is typically necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, field-proven technique that requires minimal sample preparation and provides high-quality, reproducible spectra.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry (MS)
-
Instrumentation: Employ a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC provides excellent separation of any potential impurities before the analyte enters the mass spectrometer.
-
Ionization Method: Use Electron Ionization (EI) at a standard energy of 70 eV. EI is a robust and highly reproducible "hard" ionization technique that induces characteristic and extensive fragmentation, which is essential for structural elucidation and isomer differentiation.
-
Mass Analysis: Acquire mass spectra over a range of m/z 40-300. The instrument will record the mass-to-charge ratio of the molecular ion and all resulting fragment ions.
Comparative Analysis: Decoding the Spectra
The structural differences between the ortho, meta, and para isomers manifest as distinct patterns in each spectroscopic analysis.
¹H NMR Spectroscopy: The Aromatic Fingerprint
The aromatic region (δ 6.5-7.5 ppm) of the ¹H NMR spectrum is the most diagnostic for differentiating these isomers. The substitution pattern dictates the splitting patterns of the four aromatic protons.
| Isomer | Aromatic Protons (δ ppm) | Isopropoxy CH (δ ppm) | Isopropoxy CH₃ (δ ppm) | Ar-CH₃ (δ ppm) |
| Ortho | ~6.8-7.2 (4H, complex multiplet) | ~4.4-4.6 (1H, septet) | ~1.3 (6H, doublet) | ~2.2 (3H, singlet) |
| Meta | ~6.7-7.2 (4H, complex multiplet) | ~4.4-4.6 (1H, septet) | ~1.3 (6H, doublet) | ~2.3 (3H, singlet) |
| Para | ~6.8 (2H, doublet), ~7.1 (2H, doublet) | ~4.4-4.6 (1H, septet) | ~1.3 (6H, doublet) | ~2.3 (3H, singlet) |
Causality and Interpretation:
-
Para Isomer: Due to its C₂ symmetry, the aromatic region is significantly simplified. The two protons adjacent to the isopropoxy group are chemically equivalent, as are the two protons adjacent to the methyl group. This results in two clean doublets, a classic indicator of 1,4-disubstitution.
-
Ortho and Meta Isomers: Lacking the same symmetry, all four aromatic protons are chemically non-equivalent. This leads to more complex multiplets with overlapping signals, making them harder to distinguish from each other based solely on the ¹H NMR spectrum without advanced 2D NMR techniques.
-
Aliphatic Region: The signals for the isopropoxy and methyl groups are highly similar across all three isomers. The isopropoxy methine proton appears as a septet (split by 6 equivalent methyl protons), and the corresponding methyl protons appear as a doublet (split by the single methine proton). Protons on carbons adjacent to an ether oxygen typically appear in the δ 3.4-4.5 ppm range.[5][6]
¹³C NMR Spectroscopy: A Question of Symmetry
The proton-decoupled ¹³C NMR spectrum is arguably the most powerful tool for distinguishing these isomers, as the number of unique carbon signals directly reflects the molecular symmetry.
| Isomer | Expected Aromatic Signals | Expected Aliphatic Signals | Total Unique Carbons |
| Ortho | 6 | 3 | 9 |
| Meta | 6 | 3 | 9 |
| Para | 4 | 3 | 7 |
Causality and Interpretation:
-
Para Isomer: The C₂ axis of symmetry renders pairs of aromatic carbons chemically equivalent (C1/C4, C2/C6, C3/C5 are pairs, but C1 and C4 are substituted, so we see signals for C1, C4, C2/C6, and C3/C5). This results in only four signals in the aromatic region. This low count is a definitive marker for the para isomer.
-
Ortho and Meta Isomers: The lack of symmetry means that all six aromatic carbons are in unique electronic environments, resulting in six distinct signals in the aromatic region for both isomers. While the exact chemical shifts will differ, the signal count clearly separates them from the para isomer.
-
Aliphatic Signals: All three isomers will show three aliphatic signals: one for the Ar-C H₃ methyl group, one for the O-C H methine, and one for the O-CH(C H₃)₂ methyls (which are equivalent). Carbons adjacent to an ether oxygen typically absorb in the δ 50-80 ppm range.[5]
Infrared (IR) Spectroscopy: Probing Substitution Patterns
While IR is excellent for identifying functional groups, its utility here lies in the subtle shifts and specific bands related to the aromatic substitution pattern.
| Isomer | C-O-C Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) | Aromatic Out-of-Plane Bending (cm⁻¹) |
| Ortho | ~1240 (aryl-O), ~1120 (alkyl-O) | >3000 | 2850-3000 | ~750 (strong) |
| Meta | ~1245 (aryl-O), ~1120 (alkyl-O) | >3000 | 2850-3000 | ~770 (strong), ~690 (strong) |
| Para | ~1245 (aryl-O), ~1150 (alkyl-O) | >3000 | 2850-3000 | ~820 (strong) |
Causality and Interpretation:
-
Common Features: All isomers will exhibit strong C-H stretching bands from the aliphatic groups just below 3000 cm⁻¹ and weaker aromatic C-H stretches just above 3000 cm⁻¹. They will also all show a characteristic strong C-O stretching absorption for the ether linkage, typically between 1000 and 1300 cm⁻¹.[5] Aromatic ethers often show two distinct bands for the aryl-O and alkyl-O stretches.[6][7]
-
Key Differentiator (Out-of-Plane Bending): The most diagnostic region is the C-H out-of-plane (OOP) bending region from 650-850 cm⁻¹. The pattern of substitution on the benzene ring strongly influences these vibrational modes, producing intense, sharp bands.
-
Ortho (1,2-disubstituted): A single strong band is expected around 750 cm⁻¹.
-
Meta (1,3-disubstituted): Two strong bands are typically observed near 770 cm⁻¹ and 690 cm⁻¹.
-
Para (1,4-disubstituted): A single strong band is expected around 820 cm⁻¹. This region provides a rapid and reliable method for distinguishing all three isomers.
-
Mass Spectrometry: Fragmentation Clues
Since all three are constitutional isomers, they will have an identical molecular ion (M⁺) peak at m/z = 150. The differentiation must come from the relative abundances of the fragment ions.
| Ion Description | Expected m/z | Fragmentation Pathway |
| Molecular Ion | 150 | [C₁₀H₁₄O]⁺ |
| Loss of Propene | 108 | [M - C₃H₆]⁺ (McLafferty rearrangement) |
| Loss of Isopropyl Radical | 107 | [M - •C₃H₇]⁺ |
| Loss of Isopropoxy Radical | 91 | [M - •OC₃H₇]⁺ (Tropylium ion) |
Causality and Interpretation:
-
Molecular Ion (m/z 150): This peak confirms the molecular weight of the compound.
-
Base Peak (m/z 107 or 108): The most intense peak (base peak) is often from the loss of an isopropyl radical (m/z 107) or the loss of propene via a McLafferty rearrangement to form a cresol-like ion (m/z 108). The relative stability of the resulting radical cations can be influenced by the substitution pattern. For example, the ortho isomer can potentially undergo unique interactions between the adjacent groups, which might slightly alter its fragmentation pattern compared to the meta and para isomers. While subtle, differences in the ratio of the m/z 107 and 108 peaks can be a clue to the isomer's identity.
-
Tropylium Ion (m/z 91): The presence of a peak at m/z 91 is characteristic of a toluene-like substructure, formed by the cleavage of the ether bond.
Conclusion: A Verdict Based on Convergent Evidence
No single spectrum tells the whole story. A confident structural assignment for this compound and its isomers is achieved by synthesizing the information from all techniques.
-
To definitively identify the para isomer, the primary evidence is the ¹³C NMR spectrum , which will show only four aromatic signals . This is corroborated by the simplified ¹H NMR spectrum (two doublets in the aromatic region) and a strong IR absorption band around 820 cm⁻¹ .
-
To distinguish between the ortho and meta isomers, which both show nine signals in their ¹³C NMR spectra, the IR spectrum is the most direct tool. The ortho isomer will show a single strong OOP band around 750 cm⁻¹ , while the meta isomer will show two bands around 770 cm⁻¹ and 690 cm⁻¹ .
By systematically applying this multi-technique workflow and understanding the causal links between molecular structure and spectral output, researchers can confidently and efficiently distinguish between these and other closely related constitutional isomers.
References
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Solved 1-Isopropyl-4-methylbenzene FNM PPM integral values. (2021, February 10). Chegg.com. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123405, Benzene, 1-methyl-4-(1-methylethoxy)-. Retrieved January 21, 2026, from [Link].
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(19), 6549–6551. [Link]
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Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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A Comparative Guide for the Senior Application Scientist: 1-Isopropoxy-2-methylbenzene vs. Toluene as a Process Solvent
For the discerning researcher, scientist, and drug development professional, the choice of solvent is a critical decision that profoundly impacts reaction kinetics, yield, purity, and overall process safety and sustainability. Toluene, a workhorse aromatic solvent, is ubiquitous in organic synthesis. However, emerging alternatives warrant rigorous evaluation. This guide provides an in-depth, data-driven comparison of 1-isopropoxy-2-methylbenzene and toluene, offering insights to inform your solvent selection in research and development.
At a Glance: Structural and Physicochemical Properties
Toluene is a simple aromatic hydrocarbon, consisting of a benzene ring substituted with a single methyl group.[1] In contrast, this compound, also known as 2-isopropoxytoluene, is an ether derivative of toluene, featuring an isopropoxy group ortho to the methyl group.[2][3] This seemingly minor structural modification imparts significant differences in their physicochemical properties, which are summarized below.
| Property | This compound | Toluene |
| Molecular Formula | C₁₀H₁₄O[2][3][4] | C₇H₈ |
| Molecular Weight | 150.22 g/mol [2][3] | 92.14 g/mol |
| Boiling Point | 177-179 °C[5] | 110.6 °C[6][7] |
| Melting Point | -71.54 °C[5] | -95 °C[6][7][8] |
| Density | Data not readily available | 0.8623-0.87 g/mL at 20-25°C[6][7][8] |
| Flash Point | Data not readily available | 4 °C[6][9][10] |
| Solubility in Water | 0.023 mg/mL at 25 °C[5] | ~0.52 g/L at 20 °C (sparingly soluble)[6] |
| XLogP3 | 3.5[2] | 2.7 |
| Topological Polar Surface Area | 9.2 Ų[2][3] | 0 Ų |
| Hydrogen Bond Donor Count | 0[2][4] | 0 |
| Hydrogen Bond Acceptor Count | 1[2][4] | 0 |
The most striking differences lie in the boiling point and polarity. The significantly higher boiling point of this compound allows for a much wider operational temperature range, which can be advantageous for reactions requiring high energy input. The presence of the ether oxygen atom in this compound introduces a modest polar character and a hydrogen bond acceptor site, in stark contrast to the nonpolar nature of toluene.
Performance in a Representative Synthetic Application: Suzuki-Miyaura Cross-Coupling
To contextualize the performance differences, let us consider a hypothetical Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.
Reaction:
Figure 1. A representative Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines a general experimental workflow for this reaction, highlighting the stages where solvent properties are critical.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Step 1: Reaction Setup
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), boronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq) and any necessary ligand.
-
Add the chosen solvent (Toluene or this compound) to achieve a desired concentration (e.g., 0.1 M).
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
Step 2: Reaction
-
Heat the reaction mixture to reflux with vigorous stirring.
-
For toluene, the reflux temperature will be approximately 110 °C.
-
For this compound, a higher temperature (e.g., 150-170 °C) can be targeted, depending on the desired reaction rate and substrate stability.
-
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Discussion of Expected Performance Differences
-
Reaction Rate: The ability to perform the reaction at a significantly higher temperature in this compound can lead to a substantial increase in the reaction rate, potentially reducing reaction times from hours to minutes. This is particularly beneficial for less reactive aryl chlorides or sterically hindered substrates.
-
Solubility: The slightly more polar nature of this compound may improve the solubility of certain polar substrates, reagents, or catalyst intermediates, which could otherwise limit reaction efficiency in the less polar toluene.
-
Workup: Both solvents are sparingly soluble in water, allowing for straightforward aqueous workup and phase separation.[5][6][9] However, the higher boiling point and lower volatility of this compound will require more energy and time for its removal during the concentration step. Toluene's higher volatility makes it easier to remove post-reaction.[7]
-
Impurity Profile: The higher reaction temperatures achievable with this compound may lead to different impurity profiles, including the potential for thermal degradation of sensitive functional groups. Careful temperature control and optimization are crucial.
Green Chemistry and Safety Profile
The principles of green chemistry are increasingly integral to modern process development.[11][12][13][14][15] The choice of solvent is a major contributor to the environmental impact of a chemical process.
Safety and Toxicity
-
Toluene: Toluene is a well-known hazardous substance. Chronic exposure can lead to central nervous system (CNS) dysfunction, headaches, dizziness, and nausea.[16] It is also recognized as a developmental and reproductive toxicant.[17] Its low flash point of 4 °C makes it highly flammable and a significant fire hazard.[9][10]
-
This compound: While comprehensive toxicological data for this compound is not as readily available, its higher boiling point and consequently lower vapor pressure suggest a reduced risk of inhalation exposure compared to toluene. The ether linkage is not typically associated with the severe neurotoxicity seen with aromatic hydrocarbons like toluene. However, as with any chemical, appropriate personal protective equipment should be used until a full toxicological profile is established.
Green Chemistry Metrics
-
Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (solvents, reagents, water) used to the mass of the final product. Solvents often constitute the largest portion of mass in a chemical process. While the choice between these two solvents may not drastically alter the PMI on its own, the potential for improved yield with this compound could lead to a more favorable PMI.
-
E-Factor: The E-Factor is the mass ratio of waste to the desired product. By potentially enabling higher reaction efficiency and reducing the need for excess reagents or reprocessing, this compound could contribute to a lower E-Factor.
-
Energy Consumption: The higher boiling point of this compound necessitates greater energy input for both heating to reflux and subsequent removal. This is a trade-off against potentially shorter reaction times.
Conclusion and Recommendations
The selection between this compound and toluene is a nuanced decision that depends on the specific requirements of the chemical transformation.
Toluene remains a viable and cost-effective option for:
-
Reactions that proceed efficiently at or below 110 °C.
-
Processes where rapid solvent removal is a priority.
-
Well-established procedures where its behavior is thoroughly understood.
This compound emerges as a compelling alternative, particularly for:
-
Reactions that are sluggish at lower temperatures and would benefit from a higher thermal driving force.
-
Substrates or catalysts that exhibit better solubility in a slightly more polar medium.
-
Processes where minimizing inhalation exposure and flammability risks associated with highly volatile solvents is a priority.
The adoption of this compound represents an opportunity to expand the synthetic chemist's toolkit, offering a broader operational window and a potentially improved safety profile. As with any new process component, thorough evaluation and optimization are essential to fully realize its benefits.
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Cheméo. Chemical Properties of 1,3,5-Triisopropyl-2-methylbenzene (CAS 6319-85-3). [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 1-Isopropoxy-2-methylbenzene
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is not merely a procedural formality but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven comparison of analytical techniques for the characterization and quality control of 1-Isopropoxy-2-methylbenzene, a key aromatic ether intermediate. We will delve into the nuances of method selection, cross-validation strategies, and the interpretation of multifaceted analytical data, moving beyond rote protocols to explain the underlying scientific rationale.
Introduction to this compound and the Imperative of Analytical Cross-Validation
Primary Analytical Methodologies: A Comparative Overview
The selection of primary analytical techniques should be guided by the physicochemical properties of this compound, namely its volatility, polarity, and chromophoric nature. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the workhorses for separation and quantification, while Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide invaluable structural information.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
Given its expected volatility, GC-MS is an exceptionally powerful tool for the analysis of this compound. The gas chromatograph separates the compound from non-volatile impurities and other volatile components, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation pattern.
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a volatile solvent such as hexane or ethyl acetate.
-
GC-MS Instrument Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, 50:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
The total ion chromatogram (TIC) would ideally show a single, sharp peak for this compound. The mass spectrum of this peak is expected to exhibit a molecular ion peak (M⁺) at m/z 150. The fragmentation pattern is critical for structural confirmation. Key expected fragments would arise from the loss of an isopropyl group (m/z 107) and subsequent rearrangements, providing a unique fingerprint for the molecule.
Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring. The major fragmentation often occurs at the β-bond to the aromatic ring.[1]
| Parameter | Expected Value | Rationale |
| Retention Time (RT) | ~8-10 min | Dependent on the specific column and temperature program. |
| Molecular Ion (M⁺) | m/z 150 | Corresponds to the molecular weight of C₁₀H₁₄O. |
| Key Fragment 1 | m/z 107 | [M - C₃H₇]⁺, loss of the isopropyl group. |
| Key Fragment 2 | m/z 91 | Tropylium ion, a common fragment for alkylbenzenes. |
High-Performance Liquid Chromatography (HPLC): Versatility for Purity Determination
While GC-MS is excellent for volatile compounds, HPLC, particularly in the reversed-phase mode, is indispensable for analyzing samples that may contain non-volatile impurities or for instances where derivatization is undesirable.[2][3][4][5]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
HPLC Instrument Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
A successful separation will yield a sharp, symmetrical peak for this compound. The retention time is a characteristic of the compound under the specified conditions. The peak area is proportional to the concentration and is used for purity calculations (e.g., % area normalization). The choice of a C18 column is based on the nonpolar nature of the analyte, promoting retention through hydrophobic interactions.[4][5]
| Parameter | Expected Value | Rationale |
| Retention Time (RT) | ~4-6 min | Dependent on the exact mobile phase composition and column. |
| Tailing Factor | 0.9 - 1.2 | Indicates good peak symmetry. |
| Theoretical Plates | > 5000 | Demonstrates column efficiency. |
| Purity (% Area) | > 99.5% (for a pure standard) | Calculated from the area of the main peak relative to the total area of all peaks. |
Spectroscopic Cross-Validation: Unambiguous Structural Confirmation
Chromatographic methods provide quantitative data on purity but offer limited structural information. Spectroscopic techniques are therefore essential for cross-validating the identity of the primary peak observed in chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information about the molecular structure of this compound by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
NMR Instrument Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
-
-
¹H NMR: The spectrum should display distinct signals corresponding to the aromatic protons, the methine proton of the isopropoxy group, the methyl protons of the isopropoxy group, and the methyl protons on the benzene ring. The chemical shifts, integration values, and splitting patterns (multiplicity) must be consistent with the proposed structure.
-
¹³C NMR: The spectrum will show the number of unique carbon environments. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, aromatic-oxygen bound).[6][7][8]
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 6.8 - 7.2 | Multiplet | 4H | Ar-H |
| Isopropoxy CH | 4.4 - 4.6 | Septet | 1H | -OCH(CH₃)₂ |
| Ar-CH₃ | 2.2 - 2.3 | Singlet | 3H | Ar-CH₃ |
| Isopropoxy CH₃ | 1.3 - 1.4 | Doublet | 6H | -OCH(CH₃)₂ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Aromatic | 110 - 160 | 6 signals (due to substitution) |
| Isopropoxy CH | ~70 | -OCH(CH₃)₂ |
| Isopropoxy CH₃ | ~22 | -OCH(CH₃)₂ |
| Ar-CH₃ | ~16 | Ar-CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9][10][11] For this compound, key absorbances will confirm the presence of the aromatic ring, the ether linkage, and the alkyl groups.
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
FTIR Instrument Parameters:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent.
-
Accessory: ATR with a diamond crystal.
-
Scan Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
The FTIR spectrum will serve as a unique fingerprint for the molecule. The presence of characteristic absorption bands will confirm its identity.
The out-of-plane (oop) C-H bending vibrations in the 900-690 cm⁻¹ region are particularly useful for determining the substitution pattern of the benzene ring.[12] For an ortho-disubstituted benzene, a strong band is expected in the 770-735 cm⁻¹ range.[12][13]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2975-2850 | Strong | Aliphatic C-H stretch |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretch |
| ~1250-1200 | Strong | Asymmetric C-O-C stretch (aryl alkyl ether) |
| ~750 | Strong | Ortho-disubstituted benzene C-H out-of-plane bend |
Workflow for Analytical Cross-Validation
The synergy of these techniques provides a robust cross-validation workflow.
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A Comparative Guide to the Synthetic Methodologies of 1-Isopropoxy-2-methylbenzene
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective synthesis of aryl ethers is a cornerstone of molecular design. 1-Isopropoxy-2-methylbenzene, also known as 2-isopropoxytoluene, is a valuable building block and intermediate. Its synthesis, while seemingly straightforward, presents a choice between classical and modern methodologies, each with distinct advantages and drawbacks. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, supported by mechanistic insights and practical experimental protocols.
Introduction to this compound
This compound is an aromatic ether characterized by an isopropoxy group ortho to a methyl group on a benzene ring. This substitution pattern imparts specific steric and electronic properties that are leveraged in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The selection of an appropriate synthetic strategy is paramount and is often dictated by factors such as desired yield, purity, scalability, and environmental impact.
Comparative Analysis of Synthetic Methodologies
Two principal strategies dominate the synthesis of this compound: the venerable Williamson ether synthesis and the direct alkylation of o-cresol, often under Friedel-Crafts conditions.
| Methodology | Key Features | Typical Yields | Advantages | Disadvantages |
| Williamson Ether Synthesis | SN2 reaction between sodium o-cresolate and an isopropyl halide. | 60-85%[1] | High selectivity for O-alkylation, reliable, well-established. | Requires pre-formation of the alkoxide, potential for elimination side reactions with secondary halides. |
| Direct Alkylation (Friedel-Crafts) | Electrophilic attack of an isopropyl cation on o-cresol. | Variable (dependent on catalyst and conditions) | Atom economical (uses isopropanol directly). | Can lead to a mixture of O- and C-alkylated products, requires careful control of reaction conditions to favor ether formation.[2][3] |
| Phase-Transfer Catalyzed Williamson Synthesis | Williamson synthesis facilitated by a phase-transfer catalyst. | Potentially >90% | Milder reaction conditions, use of inexpensive bases, reduced need for anhydrous solvents, environmentally friendlier.[4][5][6] | Catalyst cost and separation can be a consideration. |
Methodology 1: The Williamson Ether Synthesis
The Williamson ether synthesis, developed in the 19th century, remains a cornerstone of ether synthesis due to its reliability and broad scope.[7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide.[8][9][10]
Mechanistic Rationale
The synthesis of this compound via the Williamson route involves two key steps:
-
Deprotonation of o-cresol: o-Cresol is treated with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form the corresponding sodium o-cresolate. This step is crucial as the phenoxide is a much more potent nucleophile than the neutral phenol.
-
Nucleophilic Attack: The o-cresolate anion then attacks the isopropyl halide (e.g., 2-iodopropane or 2-bromopropane) in a classic SN2 fashion. The choice of the isopropyl halide is a critical consideration. While 2-iodopropane is more reactive, it is also more expensive. 2-bromopropane offers a good balance of reactivity and cost. It is important to note that as a secondary halide, isopropyl halides can also undergo elimination (E2) reactions in the presence of a strong base, which can reduce the yield of the desired ether.[8]
Caption: General workflow of the Williamson ether synthesis for this compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established Williamson ether synthesis procedures.[1][7]
Materials:
-
o-Cresol
-
Sodium hydroxide (NaOH)
-
2-Bromopropane
-
Dimethylformamide (DMF) (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-cresol (10.8 g, 0.1 mol) in 100 mL of anhydrous DMF.
-
Carefully add sodium hydroxide pellets (4.4 g, 0.11 mol) to the solution. Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium o-cresolate.
-
Reaction: To the stirred solution, add 2-bromopropane (14.8 g, 0.12 mol) dropwise over 30 minutes.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with 10% aqueous NaOH (2 x 50 mL) to remove any unreacted o-cresol, followed by water (50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure this compound.
Greener Approach: Phase-Transfer Catalysis
A significant improvement to the Williamson ether synthesis involves the use of phase-transfer catalysis (PTC).[4][5] This technique avoids the need for anhydrous solvents and strong, hazardous bases like sodium hydride. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide or phenoxide ion from the aqueous phase to the organic phase where it can react with the alkyl halide.[6] This method often leads to higher yields, shorter reaction times, and a more environmentally benign process.[5]
Methodology 2: Direct Alkylation of o-Cresol
An alternative route to this compound is the direct alkylation of o-cresol with isopropanol. This reaction is typically catalyzed by a solid acid and is an example of a Friedel-Crafts alkylation.
Mechanistic Considerations: O- vs. C-Alkylation
The reaction of o-cresol with isopropanol in the presence of an acid catalyst can proceed via two competing pathways:
-
O-Alkylation: The protonated isopropanol forms an isopropyl cation (or a related electrophilic species), which is attacked by the oxygen atom of the hydroxyl group of o-cresol to form the desired ether. This pathway is often kinetically favored, especially at lower temperatures.[11]
-
C-Alkylation: The isopropyl cation can also attack the electron-rich aromatic ring, leading to the formation of isopropyl-o-cresols. This is an electrophilic aromatic substitution and is typically thermodynamically favored, particularly at higher temperatures.[2][3]
The selectivity between O- and C-alkylation is highly dependent on the choice of catalyst and the reaction conditions.[2][3] Solid acid catalysts, such as zeolites or sulfated zirconia, are often employed to enhance selectivity and facilitate catalyst recovery.[12]
Caption: Competing pathways in the acid-catalyzed alkylation of o-cresol with isopropanol.
Experimental Protocol: Direct Alkylation with a Solid Acid Catalyst
This protocol is based on studies of cresol alkylation using solid acid catalysts.[2][3]
Materials:
-
o-Cresol
-
Isopropanol
-
Solid acid catalyst (e.g., Amberlyst-15 or a zeolite like H-ZSM-5)
-
Toluene (solvent)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add o-cresol (10.8 g, 0.1 mol), isopropanol (18.0 g, 0.3 mol), the solid acid catalyst (e.g., 2 g of Amberlyst-15), and 50 mL of toluene.
-
Reaction: Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically in the Dean-Stark trap. Continue the reaction for 8-12 hours, monitoring the formation of the product by GC-MS or TLC.
-
Work-up: Cool the reaction mixture and filter to remove the catalyst. The catalyst can be washed with toluene and regenerated for future use.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation. The resulting crude product can be purified by vacuum distillation.
Characterization of this compound
Independent of the synthetic route, the final product should be thoroughly characterized to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a doublet for the six equivalent methyl protons of the isopropyl group, a septet for the methine proton of the isopropyl group, a singlet for the methyl group on the aromatic ring, and a series of multiplets for the aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the methyl and methine carbons of the isopropyl group, the methyl carbon on the ring, and the six unique aromatic carbons.[13][14][15][16]
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic C-O-C stretching vibrations for the ether linkage, as well as C-H stretching and bending frequencies for the alkyl and aromatic moieties.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (150.22 g/mol ).
Conclusion and Recommendations
Both the Williamson ether synthesis and the direct alkylation of o-cresol are viable methods for the preparation of this compound.
-
For high selectivity and predictable outcomes , particularly on a laboratory scale, the Williamson ether synthesis is the recommended method. The use of phase-transfer catalysis is strongly encouraged to improve the environmental footprint and potentially increase the yield and ease of the reaction.
-
For large-scale industrial applications where atom economy and the use of inexpensive starting materials are critical, direct alkylation with isopropanol is an attractive option. However, significant process optimization is required to maximize the selectivity for O-alkylation and to manage catalyst performance and regeneration.
Ultimately, the choice of synthetic methodology will depend on the specific requirements of the researcher or organization, balancing the need for purity, yield, cost, and environmental considerations.
References
- Teodorescu, F., Enache, A., & Sandulescu, M. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66.
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- ACS GCI Pharmaceutical Roundtable. (2023).
- Teodorescu, F., Enache, A., & Sandulescu, M. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Semantic Scholar.
- CRDEEP Journals. (2017).
- Experiment 06 Williamson Ether Synthesis. (n.d.).
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- Gouverneur, V. (n.d.). Method Development and Catalysis. Véronique Gouverneur Research Group.
- Macmillan Group. (2008).
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- BenchChem. (2023). Application Notes and Protocols for Williamson Ether Synthesis with 1-Iodopropane.
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
- ResearchGate. (n.d.). Synthesis of cresols by alkylation of phenol with methanol on solid acids.
- Khan Academy. (n.d.). Williamson ether synthesis.
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- ResearchGate. (n.d.). Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes.
- MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
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A Comparative Benchmark Analysis of 1-Isopropoxy-2-methylbenzene: Physicochemical Properties and Spectroscopic Characterization Against Industry-Standard Aryl Ethers
Abstract: This guide presents a comprehensive benchmark analysis of 1-isopropoxy-2-methylbenzene (CAS No. 33426-60-7), a lesser-characterized aryl ether.[1][2][3] As the demand for novel solvents and chemical intermediates grows in pharmaceutical and materials science, a thorough evaluation of new candidates is imperative. This document provides a detailed comparison of the physicochemical and spectroscopic properties of this compound against established industry analogues, including its structural isomer o-cymene and the widely used aryl ether, anisole. We provide standardized, self-validating experimental protocols for its characterization, enabling researchers and drug development professionals to assess its potential utility as a high-boiling point solvent, chemical intermediate, or specialized research chemical.
Introduction
Aryl ethers are a class of organic compounds integral to numerous industrial applications, serving as solvents, fragrance components, and critical intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][5][6] While compounds like anisole (methoxybenzene) are well-established, the exploration of more complex analogues offers the potential for fine-tuning properties such as boiling point, solvency, and reactivity. This compound, also known as 2-isopropoxytoluene, is an aromatic ether whose properties are not widely documented. Its structure suggests potential as a high-boiling point, non-polar aromatic solvent, a niche currently occupied by compounds that may have less desirable environmental or safety profiles.[7][8]
This guide aims to bridge the information gap by providing a foundational dataset and standardized analytical procedures for this compound. By benchmarking it against its hydrocarbon analogue (o-cymene) and a simpler aryl ether (anisole), we provide the necessary context for its evaluation in research and development settings. The protocols herein are designed not just as procedural steps but as a logical framework for ensuring the identity, purity, and structural integrity of the compound.
Part 1: Comparative Physicochemical Properties
The utility of a solvent or chemical intermediate is fundamentally dictated by its physical properties. Properties such as boiling point, density, and polarity (indicated by XLogP3) determine the conditions under which it can be used, its miscibility with other reagents, and the methods required for its removal post-reaction.
The causality behind selecting our comparators is as follows:
-
o-Cymene: As the hydrocarbon analogue (isopropyl group directly attached to the ring instead of via an oxygen atom), it provides a direct comparison to understand the influence of the ether linkage on physical properties like boiling point and density.
-
Anisole: A widely used, simpler aryl ether, anisole serves as a baseline industry standard, allowing for an assessment of how the increased alkyl substitution in this compound alters its characteristics.[9][10][11][12][13]
-
p-Cymene: The para-isomer of o-cymene is included to illustrate the minor, yet present, differences that substituent positioning can impart.[14][15][16]
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Target) | o-Cymene (Hydrocarbon Analogue) | p-Cymene (Positional Isomer) | Anisole (Standard Aryl Ether) | Reference(s) |
| CAS Number | 33426-60-7 | 527-84-4 | 99-87-6 | 100-66-3 | [1][9][14][17] |
| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄ | C₁₀H₁₄ | C₇H₈O | [1][9][14][18] |
| Molecular Weight ( g/mol ) | 150.22 | 134.22 | 134.22 | 108.14 | [1][9][14][19] |
| Boiling Point (°C) | Not Experimentally Published | 178 | 176-178 | 154-156 | [9][14][17] |
| Melting Point (°C) | Not Experimentally Published | -71.5 | -68 | -37 | [12][14][19] |
| Density (g/cm³ at 20-25°C) | Not Experimentally Published | 0.877 | 0.857 | 0.995 | [9][14][17] |
| Water Solubility | Predicted Low | 23.3 mg/L (Insoluble) | Practically Insoluble | Slightly Soluble (~0.8 g/L) | [9][14][19] |
| Computed XLogP3 | 3.5 | 3.4 | 4.1 | 2.1 | [9][16][19][20] |
Expert Analysis: The presence of the ether oxygen in this compound is expected to slightly increase its polarity and boiling point compared to its hydrocarbon analogue, o-cymene, due to dipole-dipole interactions. However, its larger molecular weight compared to anisole suggests it will be a significantly higher-boiling solvent. The high XLogP3 value predicts low water solubility, typical for such aromatic compounds.
Part 2: Analytical & Spectroscopic Characterization Protocols
To ensure the compound's identity and purity, a multi-technique approach is required. The following protocols are designed to be self-validating, where the results from each analysis corroborate the others to build a complete and trustworthy chemical profile.
Purity Assessment by Gas Chromatography (GC)
Rationale: Gas chromatography is the industry-standard technique for assessing the purity of volatile and semi-volatile organic compounds. Its high resolving power can separate the main component from residual starting materials, by-products, or solvent impurities, providing a quantitative measure of purity. A Flame Ionization Detector (FID) is chosen for its universal response to hydrocarbons.
Experimental Protocol: GC-FID Analysis
-
Sample Preparation: Prepare a ~1% (v/v) solution of this compound in a volatile solvent like dichloromethane or ethyl acetate. For a typical 1.5 mL GC vial, add one drop of the analyte to the solvent.[21]
-
Instrument Setup:
-
Injector: Split/Splitless, set to 250°C with a split ratio of 50:1. A high split ratio prevents column overloading.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane) is ideal for separating aromatic compounds based on boiling point.[22]
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes. This ensures all components elute.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.
-
Detector: FID set to 300°C.
-
-
Injection & Data Analysis: Inject 1 µL of the prepared sample. The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Mandatory Visualization: GC Analysis Workflow
Caption: Workflow for purity analysis via GC-FID.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR reveals the electronic environment of each carbon atom. For an ortho-disubstituted benzene like this, the NMR pattern is highly diagnostic.[23][24][25][26]
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons (4H): Expected in the δ 6.8-7.2 ppm region. Due to the ortho-substitution, they will appear as a complex multiplet, as all four protons are chemically distinct.
-
Isopropyl Methine (1H): A septet around δ 4.4-4.6 ppm, split by the six adjacent methyl protons. The downfield shift is due to the deshielding effect of the ether oxygen.
-
Aromatic Methyl (3H): A singlet around δ 2.2-2.3 ppm.
-
Isopropyl Methyls (6H): A doublet around δ 1.3-1.4 ppm, split by the single methine proton.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be required. Expect 8 unique signals for the 10 carbons due to the symmetry of the isopropyl methyls. The aromatic region will show 6 distinct signals.[27]
Mandatory Visualization: Key NMR Structural Correlations
Note: The DOT language is not ideal for chemical structures. A proper diagram would use a chemical drawing tool and label the protons as described. Caption: Predicted ¹H NMR environments for this compound.
Functional Group Analysis by Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to confirm the presence of key functional groups. For an aryl alkyl ether, the most diagnostic peaks are the C-O-C stretches and the aromatic C-H and C=C bands. The absence of a broad O-H stretch (3200-3600 cm⁻¹) and a C=O stretch (1650-1800 cm⁻¹) confirms it is an ether, not an alcohol or carbonyl compound.
Predicted Key IR Absorptions:
-
Aromatic C-H Stretch: ~3000-3100 cm⁻¹
-
Aliphatic C-H Stretch: ~2850-2980 cm⁻¹
-
Aromatic C=C Bends: ~1600 cm⁻¹ and ~1450-1500 cm⁻¹ (overtone bands at 1650-2000 cm⁻¹)
-
Asymmetric Ar-O-C Stretch: Strong band at ~1220-1260 cm⁻¹[28][29][30][31][32]
-
Symmetric R-O-C Stretch: Strong band at ~1020-1060 cm⁻¹[28][29]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Application: Place one drop of the neat liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Molecular Weight Verification by Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern. For aryl ethers, the molecular ion (M⁺) peak is typically strong and observable.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A strong peak at m/z = 150, corresponding to the molecular weight.
-
Loss of Propylene (M-42): A common rearrangement for isopropyl ethers can lead to a peak at m/z = 108 (cresol ion).
-
Alpha-cleavage (M-15): Loss of a methyl group from the isopropyl moiety to give a fragment at m/z = 135. This is a characteristic fragmentation for aryl ethers.[33][34][35][36][37]
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: The sample is typically introduced via a direct insertion probe or through a GC inlet (GC-MS).
-
Ionization: Standard electron ionization at 70 eV is used.
-
Analysis: The mass-to-charge ratios of the resulting ions are scanned by the mass analyzer (e.g., a quadrupole).
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and key fragment ions, confirming both molecular weight and structural motifs.
Conclusion
This compound presents as a promising candidate for applications requiring a high-boiling, thermally stable aromatic ether. Its predicted physicochemical properties position it as a potential alternative to more conventional high-boiling solvents. The comprehensive analytical workflow detailed in this guide, combining chromatography and spectroscopy, provides a robust framework for its unequivocal identification and quality control. This foundational data package empowers researchers and process chemists to confidently evaluate this compound for novel applications in organic synthesis, materials science, and pharmaceutical development.
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Sciencemadness Wiki. (2020, February 2). Anisole. Retrieved from [Link]
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Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]
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Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
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Fiveable. (n.d.). Ortho-Substituted Benzenes Definition. Retrieved from [Link]
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ChemSynthesis. (n.d.). 1-isopropyl-4-methylbenzene. Retrieved from [Link]
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Alkorta, I., & Elguero, J. (2010). A theoretical NMR study of ortho and para-substituted benzenes compared with silabenzenes, pyridines and phosphabenzenes. Magnetic Resonance in Chemistry, 48(Suppl 1), S32–S37. [Link]
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Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]
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Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
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Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]
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YouTube. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. Retrieved from [Link]
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YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
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Smith, W. B., & Roark, J. L. (1969). Nuclear magnetic resonance spectra of unsymmetrical ortho-disubstituted benzenes. Journal of the American Chemical Society, 91(15), 4265–4268. [Link]
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Chemistry LibreTexts. (2022, August 16). 2.1.5F: Sample Preparation for Gas Chromatography. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 1-Isopropyl-4-methylbenzene (FDB017358). Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 1-Isopropyl-2-methylbenzene (FDB016032). Retrieved from [Link]
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ChemBK. (2024, April 9). 1-Isopropoxy-2-vinylbenzene. Retrieved from [Link]
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PubChem. (n.d.). Benzene, 1-methyl-4-(1-methylethoxy)-. Retrieved from [Link]
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Shimadzu. (n.d.). System Gas Chromatography (GC) - Data Sheets. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 18.1: Names and Properties of Ethers. Retrieved from [Link]
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SciSpace. (n.d.). Gas-Liquid Chromatography of Flavone Ethers. Retrieved from [Link]
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Schultz Canada Chemicals Ltd. (n.d.). New High Boiling Point Solvents: Applications of Diisopropylbiphenyl and Diisopropylnaphthalene. Retrieved from [Link]
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A Guide to Inter-laboratory Comparison for the Analysis of 1-Isopropoxy-2-methylbenzene
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the quantitative analysis of 1-isopropoxy-2-methylbenzene. As a crucial component in various chemical synthesis pathways and a potential process impurity in pharmaceutical manufacturing, ensuring the accuracy and reproducibility of its quantification is paramount. This document details the design of a proficiency study, outlines two distinct analytical methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—and presents a framework for statistical evaluation of laboratory performance. The objective is to provide researchers, quality control analysts, and drug development professionals with a robust protocol to validate their analytical methods and ensure data integrity across different testing facilities.
The Imperative of Inter-laboratory Comparison in Analytical Science
Before delving into specific methodologies, it is essential to understand the foundational role of inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs). The primary goal of an ILC is to provide an objective assessment of a laboratory's performance and the reliability of its measurement methods.[1] According to ISO/IEC 17025, participation in such comparisons is a critical element for monitoring the quality of measurement results and demonstrating technical competence.[2][3]
An ILC serves several key purposes:
-
Method Validation: It provides external verification that an analytical method is suitable for its intended purpose and performs consistently in different environments.[4]
-
Performance Monitoring: It allows participating laboratories to evaluate their performance against their peers, identify potential systematic errors (bias), and assess their measurement uncertainty.[5]
-
Demonstration of Equivalence: In multi-site projects, such as clinical trials or manufacturing, ILCs ensure that data generated by different laboratories are comparable and reliable.
-
Regulatory Compliance: Regulatory bodies often mandate participation in proficiency testing schemes to ensure adherence to quality standards.
This guide is structured around a hypothetical ILC designed to assess the capability of various laboratories to accurately quantify this compound.
Design of the Proficiency Study
A well-designed ILC is fundamental to generating meaningful results. The process involves careful planning, from sample preparation to the final statistical analysis. The workflow for this study is designed to be a closed-loop, self-validating system.
Caption: Workflow of the inter-laboratory comparison study.
2.1. Test Material
A stock solution of this compound (CAS No. 33426-60-7) was prepared gravimetrically in HPLC-grade acetonitrile to a nominal concentration of 500 µg/mL. This stock was used to prepare the final test sample by dilution in the same solvent to a target concentration of 50.0 µg/mL . The material was dispensed into amber glass vials, sealed, and labeled with unique, blinded identifiers.
Causality: Acetonitrile is chosen as the solvent due to its compatibility with both reverse-phase HPLC and GC analysis, minimizing matrix effects. Using a single, large batch of test material is crucial to ensure homogeneity, a cornerstone of any valid proficiency test.[6]
2.2. Homogeneity and Stability Testing
Prior to distribution, ten randomly selected sample vials were analyzed in replicate by the coordinating laboratory to confirm homogeneity according to ISO 13528.[1] Stability was also assessed under the planned shipping and storage conditions to ensure sample integrity throughout the study period.
Reference Analytical Methodologies
Participating laboratories were instructed to perform the analysis using their in-house, validated methods. For the purpose of this guide, we present two robust, well-characterized methods for the analysis of this compound.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the gold standard for volatile and semi-volatile organic compounds due to its high chromatographic resolution and the specificity of mass spectrometric detection.[7] This method is based on the principles outlined in standard methods for aromatic compound analysis, such as ASTM D5769, but is tailored for this specific analyte.[8][9]
3.1.1. Experimental Protocol: GC-MS
-
Reagents and Materials:
-
This compound reference standard (>99% purity).
-
Toluene-d8 (Internal Standard, ISTD).
-
Acetonitrile (HPLC or GC grade).
-
Volumetric flasks, pipettes, and autosampler vials.
-
-
Standard and Sample Preparation:
-
ISTD Stock (1000 µg/mL): Prepare by dissolving 25 mg of Toluene-d8 in 25 mL of acetonitrile.
-
Calibration Standards: Prepare a series of five calibration standards ranging from 1.0 µg/mL to 100.0 µg/mL of this compound. Fortify each standard with the ISTD to a final concentration of 25 µg/mL.
-
Sample Preparation: Fortify an aliquot of the received test material with the ISTD to a final concentration of 25 µg/mL.
-
-
Instrumental Conditions:
-
GC System: Agilent 8890 GC (or equivalent).
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split/Splitless, 250°C, Split ratio 20:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 60°C hold for 2 min, ramp at 15°C/min to 240°C, hold for 3 min.
-
MS System: Agilent 5977B MSD (or equivalent).
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C.
-
Quadrupole: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
This compound: Quantifier ion m/z 107, Qualifier ions m/z 150, 91.
-
Toluene-d8 (ISTD): Quantifier ion m/z 98.
-
-
-
System Suitability Test (SST):
-
Inject the mid-level calibration standard six times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area ratio (analyte/ISTD) must be ≤ 2.0%. The chromatographic peak shape (tailing factor) for this compound should be between 0.9 and 1.5.
-
Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
3.2.1. Experimental Protocol: HPLC-UV
-
Reagents and Materials:
-
This compound reference standard (>99% purity).
-
Acetonitrile and Water (HPLC grade).
-
Volumetric flasks, pipettes, and autosampler vials.
-
-
Standard and Sample Preparation:
-
Calibration Standards: Prepare a series of five calibration standards ranging from 1.0 µg/mL to 100.0 µg/mL of this compound in acetonitrile.
-
Sample Preparation: Use the received test material directly.
-
-
Instrumental Conditions:
-
HPLC System: Waters Alliance e2695 (or equivalent).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 65:35 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV/Vis Detector at 272 nm.
-
-
System Suitability Test (SST):
-
Inject the mid-level calibration standard six times.
-
Acceptance Criteria: The RSD of the peak area must be ≤ 2.0%. The RSD of the retention time must be ≤ 1.0%. The tailing factor should be between 0.9 and 1.5.
-
Results and Performance Evaluation
Upon receiving results from the five hypothetical participating laboratories, the data was compiled and analyzed. The assigned value (X) was determined as the robust mean of all submitted results, and the proficiency standard deviation (σ) was calculated.
4.1. Statistical Evaluation: The Z-Score
Laboratory performance was evaluated using the Z-score, a widely accepted statistical measure in proficiency testing.[12][13] It is calculated as:
Z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value for the test material.
-
σ is the proficiency standard deviation.
A Z-score is generally interpreted as:
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal).
4.2. Comparative Data Summary
The following table summarizes the hypothetical results from the five participating laboratories.
| Laboratory | Method Used | Reported Value (µg/mL) | Accuracy (% Recovery) | Precision (RSD%, n=3) | Linearity (R²) | Z-Score |
| Assigned Value | - | 50.3 | - | - | - | - |
| Lab 1 | GC-MS | 51.1 | 101.6% | 0.8% | 0.9995 | 0.45 |
| Lab 2 | GC-MS | 48.9 | 97.2% | 1.1% | 0.9991 | -0.79 |
| Lab 3 | HPLC-UV | 53.5 | 106.4% | 1.5% | 0.9985 | 1.79 |
| Lab 4 | GC-MS | 45.1 | 89.7% | 1.3% | 0.9993 | -2.91 |
| Lab 5 | HPLC-UV | 50.8 | 101.0% | 0.9% | 0.9998 | 0.28 |
Note: The assigned value (50.3 µg/mL) and proficiency standard deviation (σ = 1.78) were calculated using robust statistical methods as per ISO 13528.
Discussion and Scientific Interpretation
5.1. Method Performance
The results demonstrate that both GC-MS and HPLC-UV are capable of accurately quantifying this compound. Laboratories 1, 2, and 5 showed excellent performance with Z-scores well within the satisfactory range. This indicates their analytical systems are well-controlled and their methods are fit for purpose. Laboratory 3, while still satisfactory, shows a slight positive bias.
5.2. Investigating Outliers and Variability
Laboratory 4 reported a result with a Z-score of -2.91, which is a warning signal bordering on unsatisfactory. This significant negative bias warrants a root cause investigation. Potential sources of this error could include:
-
Standard Preparation Error: An error in weighing the reference standard or in a dilution step would lead to an inaccurate calibration curve.
-
Instrumental Issues: A partially blocked syringe or a leak in the GC inlet could lead to lower-than-expected signal response.
-
Integration Parameters: Incorrectly set peak integration parameters can lead to truncation of the peak area, resulting in a low calculated concentration.
A common challenge in chromatography is the separation of closely related isomers. This compound could have isomeric impurities such as 1-isopropoxy-3-methylbenzene or 1-isopropoxy-4-methylbenzene. The specificity of the analytical method is crucial to ensure these are not co-eluting and contributing to the main peak area.
Caption: Importance of chromatographic resolution for specificity.
5.3. Trustworthiness Through Self-Validation
The inclusion of rigorous System Suitability Tests (SSTs) in both protocols is non-negotiable. SSTs act as a real-time check on the performance of the entire analytical system (instrument, column, reagents) for a given run.[10] If SST criteria are not met, the data from that run is considered invalid. This principle ensures that every reported result is part of a self-validating system, building inherent trustworthiness into the data.
Conclusion
This inter-laboratory comparison guide demonstrates a comprehensive approach to evaluating and ensuring the quality of analytical data for this compound. Both GC-MS and HPLC-UV were shown to be effective methods, with GC-MS generally providing higher specificity. The statistical evaluation using Z-scores provided an objective measure of laboratory performance, successfully identifying high-performing labs and flagging one that required corrective action. By adhering to standardized study designs, employing robust and self-validating analytical methods, and participating in proficiency testing, scientific organizations can ensure the reliability and consistency of their analytical results, which is the bedrock of quality research and development.
References
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IFA - Institute for Occupational Safety and Health of the DGUV. Proficiency testing scheme for volatile organic compounds (VOC) with thermal desorption. [Link]
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International Conference on Harmonisation (ICH). Validation of Impurity Methods, Part II. Published in Pharmaceutical Technology. [Link]
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Test Veritas. Proficiency testing (PT): Volatile Organic Compounds (VOCs) in natural waters. [Link]
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E&C Consultants. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
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Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
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QSE Academy. ISO 17025 Interlaboratory Comparison. [Link]
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SCION Instruments. ASTM D5769 - Standard Test Method by GC-MS. [Link]
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Agilent. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 1-Isopropoxy-2-methylbenzene: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-isopropoxy-2-methylbenzene, moving beyond simple instructions to explain the critical reasoning behind each procedural choice. Our commitment is to empower you with the knowledge to manage chemical waste with the highest degree of safety and scientific integrity.
Understanding the Compound: this compound
This compound, an aromatic ether, presents a unique set of disposal challenges that demand meticulous attention to detail.[1][2][3] Its structure, characterized by a benzene ring and an ether linkage, dictates the primary hazards we must mitigate: potential peroxide formation and the inherent risks associated with aromatic compounds.[4][5][6][7][8][9]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | [1][2] |
| Molecular Weight | 150.22 g/mol | [1][2] |
| Appearance | Colorless liquid (presumed) | General chemical properties |
| Key Functional Groups | Ether, Benzene Ring | [10][11] |
Core Principles of Disposal: A Self-Validating System
The disposal protocol for this compound is built on a foundation of risk mitigation. The primary concerns are the potential for peroxide formation, flammability, and toxicity. Ethers, upon exposure to air and light, can form explosive peroxides.[4][12] Therefore, it is crucial to handle and dispose of this compound with the assumption that peroxides may be present, especially in older containers.
The benzene moiety necessitates handling it as a hazardous waste due to the well-documented toxicological risks of aromatic hydrocarbons.[5][6][7][8][9] Under no circumstances should this chemical be disposed of down the drain or in standard waste streams.[12][13]
Step-by-Step Disposal Protocol
This protocol is designed to be a clear, actionable workflow for the safe disposal of this compound and associated waste.
Initial Assessment and Hazard Identification
-
Evaluate the Container: Before handling, visually inspect the container for any signs of peroxide formation, such as crystalline deposits around the cap or within the liquid. If crystals are observed, do not move or open the container . Immediately contact your institution's Environmental Health and Safety (EHS) department or a professional hazardous waste disposal service.
-
Date of Opening: All containers of peroxide-forming chemicals, including this compound, should be dated upon receipt and upon opening.[4][12] This practice is critical for tracking the age of the chemical and assessing the likelihood of peroxide formation. Opened containers should ideally be disposed of within six months.[4]
Segregation and Collection of Liquid Waste
-
Designated Waste Container: Collect all liquid waste containing this compound in a dedicated, properly labeled hazardous waste container.[14] The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound". Include the approximate concentration and any other components in the waste mixture.
-
Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams, such as strong acids or oxidizers, to prevent violent reactions.
Disposal of Contaminated Solid Waste
-
Collection: Any materials that come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous solid waste.[13]
-
Packaging: Place contaminated solid waste in a clearly labeled, sealed plastic bag or a designated solid hazardous waste container.[13] The label should indicate "Hazardous Waste" and specify the contaminant (this compound).
Decontamination and Disposal of Empty Containers
-
Triple Rinsing: To render an "empty" container non-hazardous, it must be triple-rinsed.[13]
-
Rinse the container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect all rinsate as hazardous liquid waste in your designated this compound waste container.[13]
-
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of in the regular laboratory glass or plastic recycling, provided the label has been defaced or removed to prevent accidental reuse for chemical storage.[13]
Arranging for Final Disposal
-
Contact EHS: Once your waste container is approaching full (do not exceed 90% capacity), or if you have older containers of the chemical to dispose of, contact your institution's EHS department to arrange for a hazardous waste pickup.[12][14]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal request.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous solid waste.[15]
-
Clean the spill area with soap and water.
-
-
Large Spills:
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By understanding the chemical properties and potential hazards of this compound, and by adhering to the systematic disposal procedures outlined in this guide, you can ensure the safety of yourself, your colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
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Chemchart. (n.d.). This compound (33426-60-7). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33426-60-7, Benzene, 1-methyl-2-(1-methylethoxy)-. PubChem. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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UConn Health. (n.d.). Waste Stream Disposal – Quick Sheet. Retrieved from [Link]
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Environmental Analysis Health and Toxicology. (2024, April 5). Benzene. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 1-Isopropyl-2-methylbenzene (FDB016032). Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,2-(Methylenedioxy)benzene. Retrieved from [Link]
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Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
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Navigating the Safe Handling of 1-Isopropoxy-2-methylbenzene: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 1-Isopropoxy-2-methylbenzene (CAS No. 33426-60-7), with a focused emphasis on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the inherent hazards of this aromatic ether, we can implement a robust safety protocol that mitigates risk and ensures a secure laboratory environment.
Hazard Profile: Understanding the Risks
Based on the analysis of analogous compounds, this compound should be presumed to present the following hazards:
-
Flammability: As a substituted benzene derivative, it is likely a combustible or flammable liquid. Vapors may be heavier than air and can travel to an ignition source.
-
Skin and Eye Irritation: Aromatic ethers can cause moderate to severe skin and eye irritation upon direct contact. Prolonged or repeated exposure may lead to dermatitis.
-
Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the nose, throat, and respiratory system.
-
Aspiration Hazard: If swallowed, there is a potential for the liquid to be aspirated into the lungs, which can cause serious chemical pneumonitis.
Core Principles of Protection: Selecting Your PPE
The selection of PPE is not a "one-size-fits-all" approach. It must be tailored to the specific procedure, the quantities of the substance being handled, and the potential for exposure. The following sections detail the minimum recommended PPE for handling this compound.
Eye and Face Protection: The First Line of Defense
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work involving this chemical.
Enhanced Protection: When there is a heightened risk of splashes or sprays, such as during transfers of larger volumes or when heating the substance, a full-face shield should be worn in conjunction with safety goggles.
Skin Protection: Choosing the Right Barrier
Hand Protection: The selection of appropriate gloves is critical. Nitrile gloves are a suitable choice for incidental contact and splash protection. For prolonged contact or immersion, heavier-duty gloves made of Viton® or a laminate material (such as Silver Shield®) are recommended. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection: A flame-resistant laboratory coat is essential to protect against splashes and potential flash fires. For procedures with a higher risk of significant exposure, a chemically resistant apron or coveralls should be worn over the lab coat. Ensure that all exposed skin is covered; long pants and closed-toe shoes are mandatory in any laboratory setting where this chemical is handled.
Respiratory Protection: Safeguarding Against Inhalation
All work with this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors. If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the event of a spill, appropriate respiratory protection is required. A NIOSH-approved air-purifying respirator with an organic vapor cartridge is the minimum requirement in such scenarios.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the experimental work.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plans
Donning and Doffing PPE
A strict protocol for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Respirator (if required)
-
Eye and Face Protection
-
Gloves
Doffing Sequence:
-
Gloves (using a glove-to-glove and then skin-to-skin technique to avoid touching the outer surface)
-
Face Shield and Goggles
-
Lab Coat (turn inside out as it is removed)
-
Respirator (if worn)
-
Wash hands thoroughly with soap and water.
Disposal of Contaminated PPE
All disposable PPE that has come into contact with this compound should be considered hazardous waste.
-
Gloves: Place in a designated, sealed hazardous waste container immediately after removal.
-
Lab Coats and Aprons: Non-disposable, contaminated lab coats and aprons should be professionally laundered by a service that handles hazardous materials. Disposable items should be placed in a designated hazardous waste container.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes the properties of a close structural analog, Cumene, to provide a conservative basis for safety considerations.
| Property | Value (for Cumene) | Implication for Safe Handling |
| Flash Point | 31 °C (88 °F) | Flammable liquid; keep away from heat, sparks, and open flames. |
| Boiling Point | 152 °C (306 °F) | Vapors can accumulate, especially in poorly ventilated areas. |
| Vapor Density | 4.1 (Air = 1) | Vapors are heavier than air and may collect in low-lying areas. |
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
